2-Methoxytropone
Description
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Properties
IUPAC Name |
2-methoxycyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYJSKNHDZZDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175993 | |
| Record name | 2-Methoxytropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-40-2 | |
| Record name | 2-Methoxy-2,4,6-cycloheptatrien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxytropolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxytropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Aromatic Seven-Membered Ring: A Technical History of Tropolone's Discovery and Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the conceptualization and chemical realization of the tropolone core.
This technical guide charts the fascinating history of tropolone, from its theoretical inception as a novel aromatic system to the development of robust synthetic methodologies. We explore the key scientific milestones, provide detailed experimental protocols for seminal syntheses, and present quantitative data to compare the evolution of synthetic efficiency. This document serves as a comprehensive resource, illuminating the ingenuity that brought this unique non-benzenoid aromatic compound from natural curiosity to a valuable scaffold in medicinal chemistry.
Discovery and Structural Elucidation: A New Class of Aromaticity
The story of tropolone is a prime example of theoretical chemistry predicting and later confirming a novel molecular structure. The journey began in the mid-20th century, challenging the then-conventional understanding of aromaticity, which was largely confined to six-membered benzene derivatives.
Early Isolations of Tropolonoids
The first encounters with what would later be identified as tropolone derivatives occurred in the 1930s and 1940s.
-
1936: Japanese chemist Tetsuo Nozoe isolated a compound with unusual properties from the essential oil of the Taiwanese Hinoki tree (Chamaecyparis taiwanensis), which he named "hinokitiol."[1]
-
1942: An "unidentifiable" aromatic compound, named stipitatic acid, was isolated from the fungus Penicillium stipitatum (now Talaromyces stipitatus).[2]
These natural products displayed intriguing properties, including acidity and stability, that were inconsistent with known structures.
The Dewar Postulate: A Revolutionary Concept
In 1945, Michael J. S. Dewar, while working on the structure of stipitatic acid, made a groundbreaking theoretical proposal.[3][4] He suggested that the compound contained a seven-membered, planar, conjugated ring system that exhibited aromatic character. This was a radical departure from the established Hückel's rule for benzene-like aromaticity. Dewar's proposed "tropolone" ring, a 2-hydroxy-2,4,6-cycloheptatrien-1-one, possessed a stable, delocalized 6-π-electron system analogous to benzene, which accounted for its unique chemical properties.[4][5] The structure of colchicine, another enigmatic natural product, was also successfully explained using this model.[6] By 1950, Nozoe, after years of meticulous work, definitively confirmed the tropolone structure for hinokitiol, solidifying Dewar's hypothesis.[3]
Evolution of Tropolone Synthesis
The confirmation of the tropolone structure ignited a flurry of activity aimed at its chemical synthesis. Early methods were often low-yielding but foundational, paving the way for more efficient and versatile modern strategies.
Early Synthetic Approaches
The initial syntheses focused on constructing the seven-membered ring and then introducing the requisite unsaturation and oxidation.
-
Permanganate Oxidation (Doering and Knox, 1950): One of the first successful syntheses involved the direct oxidation of cycloheptatriene using alkaline potassium permanganate. While a landmark achievement, this method suffered from very low yields due to over-oxidation.[3]
-
Bromination-Elimination (Cook et al., 1951): A more widely adopted early method started with cycloheptanone. The process involved exhaustive bromination to create polybrominated intermediates, followed by dehydrobromination to form the unsaturated tropolone ring. Subsequent hydrogenolysis could then be used to remove excess bromine atoms.[6]
The Advent of Cycloaddition Strategies
The development of cycloaddition reactions provided a more controlled and efficient means of constructing the tropolone skeleton. The most significant breakthrough in this era was the use of a [2+2] cycloaddition.
-
Dichloroketene-Cyclopentadiene [2+2] Cycloaddition (Stevens et al., 1965): This method has become one of the most practical and scalable routes to tropolone.[7] It involves the in situ generation of dichloroketene from dichloroacetyl chloride, which undergoes a [2+2] cycloaddition with cyclopentadiene to form a bicyclo[3.2.0]heptenone intermediate. This adduct then undergoes a fascinating rearrangement and hydrolysis under basic conditions to yield tropolone. The mechanism is believed to proceed through an oxyallyl cation intermediate, followed by a Grob-type fragmentation.[8]
Modern Synthetic Methods
Contemporary methods continue to refine the synthesis of tropolones, with a focus on efficiency, regioselectivity, and the synthesis of complex, polyoxygenated derivatives.
-
[5+2] Cycloadditions: The reaction of oxidopyrylium ions with alkynes or alkenes has emerged as a powerful tool for constructing highly substituted tropolone rings, proving particularly valuable in the synthesis of complex natural products.[6]
Quantitative Comparison of Key Syntheses
The evolution of synthetic efficiency is best illustrated by comparing the yields of different historical methods.
| Method | Key Precursors | General Conditions | Overall Yield | Reference |
| Permanganate Oxidation | Cycloheptatriene, KMnO₄ | Alkaline aqueous solution | Low (<5%) | [3] |
| Bromination-Elimination | Cycloheptanone, Bromine, Base | Halogenation followed by high-temperature elimination | Variable, generally low | [6] |
| [2+2] Cycloaddition | Cyclopentadiene, Dichloroacetyl Chloride | 1. Reflux in pentane with triethylamine2. Reflux in acetic acid with NaOH | ~75% (purified) | [7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for two key historical syntheses.
Protocol 1: Synthesis via Bromination-Elimination (Generalized)
This protocol is a generalized representation of the early methods developed by Cook and others.[6]
-
Bromination: Cycloheptanone is dissolved in a suitable solvent (e.g., glacial acetic acid). Multiple equivalents of molecular bromine (Br₂) are added portion-wise, often with heating, to facilitate polybromination. The reaction is monitored until the starting material is consumed.
-
Dehydrobromination: The crude polybrominated intermediate is isolated and subjected to high-temperature elimination conditions. This is typically achieved by refluxing in a high-boiling solvent with a base (e.g., pyridine or lutidine) to induce elimination of HBr and form the aromatic tropolone ring.
-
Purification: The resulting mixture contains brominated tropolones. The desired unsubstituted tropolone can be obtained via catalytic hydrogenolysis (e.g., H₂ gas, Pd/C catalyst) to remove the bromine atoms, followed by purification by crystallization or distillation.
Protocol 2: Synthesis via [2+2] Cycloaddition of Dichloroketene
This protocol is adapted directly from the highly reliable procedure published in Organic Syntheses.[7]
Step A: Synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
-
A 2-L, three-necked, round-bottomed flask is fitted with an addition funnel, a reflux condenser, and a mechanical stirrer. The flask is charged with dichloroacetyl chloride (100 g, 0.678 mol), cyclopentadiene (170 mL, 2 mol), and pentane (700 mL).
-
The solution is heated to reflux under a nitrogen atmosphere with rapid stirring.
-
A solution of triethylamine (70.8 g, 0.701 mol) in pentane (300 mL) is added dropwise from the addition funnel over a period of 4 hours.
-
After the addition is complete, the cream-colored mixture is refluxed for an additional 2 hours.
-
Distilled water (250 mL) is added to dissolve the triethylamine hydrochloride precipitate. The layers are separated. The aqueous layer is extracted twice with 100-mL portions of pentane.
-
The combined organic layers are dried, and the solvent is removed by distillation.
-
The resulting viscous liquid is fractionally distilled under reduced pressure to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one as a colorless liquid (101–102 g).
Step B: Synthesis of Tropolone
-
A 1-L, three-necked flask equipped with a mechanical stirrer and reflux condenser is charged with glacial acetic acid (500 mL) and sodium hydroxide pellets (100 g) are added cautiously.
-
Once the pellets have dissolved, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one (100 g, 0.565 mol) is added, and the solution is refluxed under nitrogen for 8 hours.
-
The mixture is cooled and acidified to pH ~1 with concentrated hydrochloric acid.
-
Benzene (1 L) is added, the mixture is filtered, and the phases of the filtrate are separated.
-
The aqueous phase is continuously extracted with the benzene phase for 13 hours.
-
Benzene and acetic acid are removed by distillation under reduced pressure.
-
Tropolone is distilled at 60 °C (0.1 mm) and collected as a crude yellow solid (66.4 g, 96% crude yield).
-
Recrystallization from a dichloromethane/pentane mixture yields pure tropolone as white needles (53 g, 77% purified yield).
References
- 1. Tropolone - Wikipedia [en.wikipedia.org]
- 2. Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tropone - Wikipedia [en.wikipedia.org]
- 5. Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Seven-Membered Ring: A Technical Guide to the Discovery and Isolation of Tropolone Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone and its derivatives are a class of non-benzenoid aromatic compounds characterized by a unique seven-membered carbon ring. First identified in the mid-1930s and early 1940s, these natural products have been isolated from a diverse range of organisms, including plants, fungi, and bacteria.[1][2] Tropolones exhibit a wide spectrum of biological activities, including potent antimicrobial, antifungal, antiviral, insecticidal, and antitumor properties, making them a subject of significant interest for drug discovery and development.[3][4][5] This technical guide provides an in-depth overview of the discovery and isolation of key tropolone natural products, with a focus on experimental methodologies, data presentation, and the elucidation of relevant biological pathways.
Key Tropolone Natural Products: Sources and Discovery
A variety of tropolone derivatives have been identified from natural sources. Among the most well-studied are hinokitiol (β-thujaplicin), colchicine, and stipitatic acid.
-
Hinokitiol (β-Thujaplicin): This compound was first isolated in 1936 by Tetsuo Nozoe from the essential oil of the Taiwanese hinoki tree (Chamaecyparis taiwanensis). It is a monoterpenoid found in the heartwood, leaves, and bark of trees belonging to the Cupressaceae family, such as Thuja plicata and Thujopsis dolabrata.[1][2][4]
-
Colchicine: This tropolone alkaloid has a long history of medicinal use, particularly for the treatment of gout. It is prominently found in the autumn crocus (Colchicum autumnale), a member of the Liliaceae family.[1][6]
-
Stipitatic Acid: A metabolic product of the fungus Penicillium stipitatum (also known as Talaromyces stipitatus), stipitatic acid is another key example of a tropolone natural product.[7][8]
Experimental Protocols: Isolation and Purification
The isolation of tropolone natural products typically involves solvent extraction followed by chromatographic purification. The following protocols are representative examples for the isolation of hinokitiol and colchicine.
Protocol 1: Isolation of Hinokitiol from Chamaecyparis taiwanensis Sawdust
This protocol is a generalized procedure based on common chemical extraction techniques for lipophilic compounds from wood.
1. Extraction:
- Air-dried sawdust of Chamaecyparis taiwanensis is subjected to extraction with a chemical solvent such as methanol or ethanol.[4] Ultrasonication can be employed to enhance the extraction efficiency.
- The solvent-to-solid ratio and extraction time should be optimized for maximum yield.
2. Solvent Partitioning:
- The crude extract is concentrated under reduced pressure to yield a residue.
- The residue is then partitioned between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane or diethyl ether) to remove highly lipophilic compounds like fats and waxes. The tropolone fraction will typically partition into the polar layer.
3. Chromatographic Purification:
- The polar extract is subjected to column chromatography over silica gel.
- A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient), is used to separate the fractions.
- Fractions are monitored by thin-layer chromatography (TLC) for the presence of hinokitiol.
- Fractions containing pure hinokitiol are combined and the solvent is evaporated to yield the purified compound.
4. Final Purification (Optional):
- For higher purity, recrystallization or preparative high-performance liquid chromatography (HPLC) can be performed.
Protocol 2: Ultrasound-Assisted Extraction and Purification of Colchicine from Colchicum autumnale Bulbs
This protocol is based on an optimized ultrasound-assisted extraction (UAE) method.[1]
1. Sample Preparation:
- Dried bulbs of Colchicum autumnale are finely powdered.
2. Ultrasound-Assisted Extraction:
- The powdered plant material is mixed with methanol.
- The mixture is subjected to ultrasonication under optimized conditions:
- Ultrasonication Power: 602.4 W
- Extraction Time: 42 minutes
- Temperature: 64 °C
- Under these conditions, an experimental colchicine yield of 0.238% has been reported.[1]
3. Filtration and Concentration:
- The extract is filtered to remove solid plant material.
- The methanol is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
4. Purification by Column Chromatography:
- The crude extract is loaded onto a silica gel column.
- Elution is performed with a suitable solvent system (e.g., a chloroform-methanol gradient) to separate colchicine from other co-extracted compounds.
5. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:
- The purity of the isolated colchicine is assessed by HPLC with UV detection.
- A reverse-phase C18 column is typically used with a mobile phase consisting of acetonitrile and water, often with a modifier like formic or phosphoric acid.[9]
- For further purification, preparative HPLC can be employed.
Data Presentation: Spectroscopic Characterization
The structural elucidation of isolated tropolone natural products is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hinokitiol (β-Thujaplicin)
| Position | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |
| 1 | - | 179.0 |
| 2 | - | 171.0 |
| 3 | 7.24 (d, J=10.4 Hz) | 124.0 |
| 4 | 7.04 (dd, J=10.4, 1.2 Hz) | 152.0 |
| 5 | 6.84 (d, J=9.6 Hz) | 137.0 |
| 6 | 7.28 (d, J=9.6 Hz) | 140.0 |
| 7 | 3.01 (sept, J=6.8 Hz) | 33.0 |
| 8, 9 | 1.25 (d, J=6.8 Hz) | 23.0 |
Data compiled from publicly available spectral databases.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Colchicine
| Position | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |
| 1 | 3.90 (s) | 56.1 |
| 2 | 3.65 (s) | 61.3 |
| 3 | 3.96 (s) | 61.4 |
| 4 | 6.54 (s) | 107.4 |
| 5 | 1.88-1.98 (m) | 29.8 |
| 6 | 2.35-2.55 (m) | 36.3 |
| 7 | 4.65-4.75 (m) | 52.5 |
| 8 | 7.95 (d, J=10.8 Hz) | 113.8 |
| 9 | 6.88 (d, J=10.8 Hz) | 134.4 |
| 10 | 7.28 (d, J=12.4 Hz) | 135.1 |
| 11 | 7.49 (d, J=12.4 Hz) | 130.0 |
| 12 | - | 182.5 |
| 12a | - | 151.3 |
| 4a | - | 125.4 |
| 7a | - | 151.3 |
| 12b | - | 141.6 |
| N-acetyl CH₃ | 2.02 (s) | 22.9 |
| N-acetyl C=O | - | 169.9 |
Data compiled from publicly available spectral databases.[10][11]
Mandatory Visualizations
Bacterial Biosynthesis of Tropolone Precursor
The biosynthesis of tropolones in some bacteria proceeds through the phenylacetic acid catabolic pathway, which generates a universal CoA-bound precursor with a seven-membered carbon ring.[12][13][14]
Caption: Bacterial biosynthesis of the tropolone backbone from phenylacetic acid.
Hinokitiol's Anticancer Signaling
Hinokitiol has been shown to exert anticancer effects by downregulating the expression of matrix metalloproteinases (MMPs), which are key enzymes in cancer cell invasion and metastasis.[15]
Caption: Inhibition of MMP expression by hinokitiol, leading to reduced cancer cell invasion.
Conclusion
The discovery and isolation of tropolone natural products have unveiled a fascinating class of compounds with significant therapeutic potential. The methodologies outlined in this guide provide a framework for the continued exploration of these unique seven-membered ring structures from diverse natural sources. Further research into their biosynthetic pathways and mechanisms of action will undoubtedly pave the way for the development of novel pharmaceuticals for a range of diseases.
References
- 1. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropolone - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hinokitiol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stipitatic acid - Wikipedia [en.wikipedia.org]
- 8. Studies in the biochemistry of micro-organisms: Stipitatic acid, C8H6O5, a metabolic product of Penicillium stipitatum Thom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Tropolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Colchicine(64-86-8) 1H NMR spectrum [chemicalbook.com]
- 12. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
2-Methoxytropone CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxytropone, a key derivative of tropolone. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, and offers a thorough analysis of its spectroscopic characteristics. The guide also explores the reactivity of this compound, with a focus on its notable photochemical behavior. Furthermore, it touches upon the potential biological activities of tropolone derivatives, providing context for future research and drug development endeavors.
Chemical and Physical Properties
This compound, also known as 2-methoxy-2,4,6-cycloheptatrien-1-one, is a seven-membered non-benzenoid aromatic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2161-40-2 | [1] |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is through the O-methylation of its precursor, tropolone. Tropolone itself can be synthesized through various methods, including the oxidation of cycloheptatriene.[2]
Experimental Protocol: O-Methylation of Tropolone
This protocol describes a general method for the methylation of tropolone to yield this compound.
Materials:
-
Tropolone
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Dichloromethane (DCM)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve tropolone in a suitable organic solvent such as acetone or dichloromethane.
-
Addition of Base: Add a slight excess of a base, such as potassium carbonate or sodium hydroxide, to the solution with stirring. The base deprotonates the hydroxyl group of tropolone to form the tropolonate anion.
-
Addition of Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, filter the mixture to remove any inorganic salts.
-
Wash the filtrate with water in a separatory funnel to remove any remaining base and salts.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Logical Workflow for Synthesis:
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum of this compound provides detailed information about the carbon framework of the molecule. A study on the ¹³C NMR spectra of this compound and its derivatives has shown that the chemical shifts of the ring carbons are sensitive to the electronic effects of substituents.[3] The methoxy group acts as a convenient probe to investigate the orientation of mesomeric electronic charge transfer within the tropone ring.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bonds (C=C) of the tropone ring, typically in the region of 1650-1550 cm⁻¹. Additionally, C-O stretching vibrations for the methoxy group would be observed.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is anticipated to show absorption bands corresponding to π-π* electronic transitions within the conjugated system of the tropone ring. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.
Reactivity and Chemical Behavior
Photochemical Reactivity: 4π-Photocyclization
A significant aspect of the reactivity of this compound is its propensity to undergo a 4π-photocyclization reaction upon irradiation with UV light.[4] This photochemical transformation leads to the formation of a bicyclo[3.2.0]heptane derivative. Theoretical studies suggest that the mechanism involves the S3 excited state and that the presence of the methoxy group influences the reaction barriers.[5] This reactivity is a key feature of tropone and its derivatives and can be exploited for the synthesis of complex polycyclic systems.[6]
Mechanism of 4π-Photocyclization:
Biological Activity
While specific biological activity data for this compound is limited in the available literature, the broader class of tropolone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These include antibacterial, antiviral, antifungal, anti-inflammatory, and antitumor properties.[7][8] Tropolone derivatives have been investigated as potential ribonucleotide reductase inhibitors and for their cytotoxic effects against various cancer cell lines.[8][9] The diverse biological activities of tropolones make this compound and its analogs interesting candidates for further investigation in drug discovery programs.[10]
Conclusion
This compound is a versatile molecule with interesting chemical and photochemical properties. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity. The known biological activities of related tropolone compounds suggest that this compound could be a valuable building block for the development of new therapeutic agents. Further research into its specific biological profile and the exploration of its synthetic utility are warranted.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Preparation and Synthetic Applications of Phototropone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of O-alkylated tropolones and related alpha-ketohydroxy derivatives as ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis of 2-Methoxytropone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-methoxytropone, a key organic compound with applications in chemical synthesis and medicinal chemistry. The following sections present the available ¹H and ¹³C NMR data, the experimental protocols for their acquisition, and a visual representation of the experimental workflow.
¹H and ¹³C NMR Spectroscopic Data
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by a tightly coupled multiplet for the five ring protons, making a straightforward first-order analysis challenging. The methoxy group protons, however, appear as a distinct singlet.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Ring Protons (H-3 to H-7) | Tightly coupled multiplet | Multiplet |
| -OCH₃ | Not explicitly stated | Singlet |
Note: Detailed chemical shifts and coupling constants for the ring protons are not available in the primary literature reviewed.
¹³C NMR Data
The ¹³C NMR spectrum of this compound has been fully assigned. The chemical shifts provide valuable information about the electronic environment of each carbon atom in the seven-membered ring and the methoxy substituent.
Table 2: ¹³C NMR Spectral Data for this compound [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 180.2 |
| C-2 | 164.3 |
| C-3 | 112.2 |
| C-4 | 132.3 |
| C-5 | 127.6 |
| C-6 | 136.2 |
| C-7 | 136.7 |
| -OCH₃ | 56.4 |
Experimental Protocols
The following protocols are based on the methodologies described for the spectroscopic analysis of this compound and its derivatives.[1]
Sample Preparation
-
Dissolution: A precisely weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Concentration: The concentration of the solution is adjusted to be optimal for the specific NMR experiment being performed.
-
Transfer: The solution is transferred to a standard 5 mm NMR tube.
-
Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer.
-
¹³C NMR Spectra:
-
Mode: Proton-decoupled and coupled spectra are acquired.
-
Pulse Program: Standard pulse sequences are used for both broadband decoupled and off-resonance decoupled experiments.
-
Acquisition Parameters: Appropriate spectral width, acquisition time, and relaxation delay are set to ensure high-quality data.
-
-
¹H NMR Spectra:
-
Mode: Standard proton NMR spectra are acquired.
-
Selective Decoupling: ¹H selective decoupling experiments can be performed to aid in the assignment of carbon signals in the ¹³C NMR spectrum.[1]
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to obtain the frequency-domain NMR spectra.
-
Phasing and Baseline Correction: The spectra are carefully phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS).
-
Signal Assignment: The assignment of signals is achieved through a combination of techniques including:
Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectroscopic data of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
References
Spectroscopic Analysis of 2-Methoxytropone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 2-methoxytropone using two primary spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The guide outlines the core principles of each technique, presents detailed experimental protocols, and summarizes the expected quantitative data. Visualizations of the mass spectrometry fragmentation pathway and a general experimental workflow are included to facilitate a deeper understanding of the analytical process.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.
Predicted Infrared Absorption Data for this compound
While a publicly available, fully assigned experimental IR spectrum for this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: a conjugated ketone, a carbon-carbon double bond system within a seven-membered ring, an ether linkage, and aromatic-like C-H bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 - 3000 | C-H Stretching | C=C-H (in tropone ring) |
| ~3000 - 2850 | C-H Stretching | O-CH₃ (methoxy group) |
| ~1650 - 1600 | C=O Stretching (conjugated) | Ketone in tropone ring |
| ~1600 - 1475 | C=C Stretching | Tropone ring |
| ~1470 - 1365 | C-H Bending | O-CH₃ (methoxy group) |
| ~1260 - 1000 | C-O Stretching (asymmetric and symmetric) | Aryl ether (C-O-CH₃) |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique.
Materials:
-
This compound (solid)
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the die of a pellet press.
-
Ensure the powder is evenly distributed to form a uniform pellet.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum by scanning the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the resulting spectrum to identify the characteristic absorption bands.
-
Compare the observed peak positions with known correlation charts to confirm the presence of the expected functional groups.
-
Mass Spectrometry Analysis
Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation. For this compound (C₈H₈O₂, Molecular Weight: 136.15 g/mol ), Electron Ionization (EI) is a common method.
Mass Spectrometry Data for this compound
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern has been studied and provides insight into the structure of the molecule.[1]
| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |
| 136 | [C₈H₈O₂]⁺˙ | C₈H₈O₂ | Molecular Ion (M⁺˙) |
| 108 | [M - CO]⁺˙ | C₇H₈O | Loss of carbon monoxide |
| 107 | [M - CHO]⁺ | C₇H₇O | Loss of a formyl radical |
| 93 | [M - CO - CH₃]⁺ | C₆H₅O | Loss of CO followed by a methyl radical |
| 79 | [C₆H₇]⁺ | C₆H₇ | Likely formation of a protonated benzene ring |
| 78 | [C₆H₆]⁺˙ | C₆H₆ | Benzene radical cation |
| 65 | [C₅H₅]⁺ | C₅H₅ | Cyclopentadienyl cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the general procedure for analyzing a solid, volatile sample like this compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Helium carrier gas
-
Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Introduction:
-
Inject a small volume (typically 1 µL) of the this compound solution into the heated injection port of the gas chromatograph.
-
The sample is vaporized and carried by the helium gas onto the GC column.
-
-
Chromatographic Separation (if part of a mixture):
-
The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column as they pass through it.
-
-
Ionization:
-
As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
-
-
Fragmentation:
-
The high internal energy of the molecular ions causes them to break apart into smaller, positively charged fragment ions and neutral radicals or molecules.
-
-
Mass Analysis:
-
The positive ions (molecular and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.
-
-
Data Acquisition and Analysis:
-
A mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
The molecular ion peak confirms the molecular weight of the compound.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule.
-
Visualizations
The following diagrams illustrate the key processes involved in the mass spectrometric analysis of this compound.
Caption: Fragmentation Pathway of this compound in EI-MS.
Caption: General Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxytropone: Solubility and Melting Point
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Methoxytropone, with a specific focus on its solubility and melting point. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Data of this compound
The following table summarizes the reported values for the melting point and solubility of this compound.
| Physicochemical Property | Value | Reference |
| Melting Point | 130.0 to 134.0 °C | [1] |
| 132 °C | [1][2] | |
| Solubility | Soluble in Methanol | [1][2][3] |
Experimental Protocols
Detailed methodologies for determining the melting point and solubility of organic compounds like this compound are outlined below.
2.1. Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial physical property for identifying a compound and assessing its purity. A pure crystalline solid will have a sharp melting point range of 1-2°C, while impurities will typically lower and broaden the melting point range.[4]
2.1.1. Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)
This is a common and accurate method for determining the melting point of a solid organic compound.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, and a sample of the compound.
-
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into the sealed end of a capillary tube to a height of about 1-2 mm.[5][6] The tube is then tapped gently to ensure the sample is compact.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly at first to determine an approximate melting point. The apparatus is then allowed to cool. For an accurate measurement, a fresh sample is heated slowly, with the temperature rising at a rate of 1-2°C per minute as the approximate melting point is approached.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[7]
-
2.1.2. Thiele Tube Method
This method utilizes a specialized glass tube designed to allow for uniform heating of a sample in a high-boiling point liquid.
-
Apparatus: Thiele tube, high-boiling point oil (e.g., mineral oil or silicone oil), thermometer, capillary tube with the sample, rubber band or wire to attach the capillary tube to the thermometer, and a Bunsen burner or other heat source.[4]
-
Procedure:
-
Sample Preparation: The sample is prepared in a capillary tube as described in the previous method.
-
Apparatus Setup: The capillary tube is attached to the thermometer with the sample positioned next to the thermometer bulb. This assembly is then inserted into the Thiele tube containing the heating oil, ensuring the sample is immersed in the oil.[4]
-
Heating: The side arm of the Thiele tube is gently heated, which creates a convection current in the oil, ensuring uniform temperature distribution.[4]
-
Observation: The melting point range is observed and recorded in the same manner as with the melting point apparatus.[4]
-
2.2. Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.[8] The general principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]
2.2.1. Qualitative Solubility Test
This test provides a general indication of a compound's solubility in a specific solvent.
-
Apparatus: Test tubes, spatula, and a selection of solvents (e.g., water, methanol, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl).[10]
-
Procedure:
-
Sample and Solvent Addition: Place approximately 25 mg of this compound into a test tube.[10]
-
Mixing: Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[10]
-
Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent. If it does not dissolve, it is considered insoluble.[8] It is important to stir or shake the mixture for a sufficient amount of time (e.g., 60 seconds) to ensure an accurate determination.[8]
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflows for determining the physicochemical properties discussed.
References
- 1. This compound | 2161-40-2 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | 2161-40-2 | TCI Deutschland GmbH [tcichemicals.com]
- 3. alpha-Methoxytropone | 2161-40-2 [amp.chemicalbook.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Aromaticity of the Tropone Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropone (2,4,6-cycloheptatrien-1-one) is a non-benzenoid cyclic ketone that has garnered significant interest in the field of organic chemistry due to its unique electronic structure and quasi-aromatic character. This technical guide provides a comprehensive analysis of the aromaticity of the tropone ring system, integrating theoretical principles with experimental evidence. Key physicochemical properties, including bond lengths, spectroscopic data (NMR, IR), and dipole moment, are presented and discussed in the context of aromaticity. Detailed experimental protocols for the characterization of tropone are provided, along with visualizations of its key chemical transformations, to offer a thorough resource for researchers in academia and the pharmaceutical industry.
Introduction: The Concept of Aromaticity in Tropone
The concept of aromaticity, classically associated with benzene and its derivatives, is a critical factor in determining the stability and reactivity of cyclic, conjugated molecules. Tropone, a seven-membered ring system, presents a fascinating case of non-benzenoid aromaticity. This property arises from the significant contribution of a dipolar resonance structure, in which the carbonyl oxygen carries a partial negative charge, and the seven-membered ring possesses a partial positive charge.[1][2] This charge separation allows the cyclic system to accommodate six π-electrons, formally satisfying Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[3]
This delocalization of π-electrons results in a tropylium cation-like structure, which is known to be aromatic.[3] The extent of this aromatic character, however, is a subject of considerable investigation, with evidence suggesting a "quasi-aromatic" nature, where the molecule exhibits properties intermediate between a fully aromatic system and a conjugated polyene. This guide will delve into the experimental and theoretical data that quantify the degree of aromaticity in the tropone ring system.
Evidence for Aromaticity: A Quantitative Perspective
The aromatic character of tropone is not merely a theoretical concept but is substantiated by a range of experimental data. This section summarizes the key quantitative evidence supporting the partial aromaticity of the tropone ring.
Structural Evidence: X-ray Crystallography
X-ray diffraction studies of crystalline tropone at low temperatures provide direct insight into its molecular geometry. While the molecule exhibits some degree of bond length alternation, the observed bond lengths deviate from those expected for a simple polyenone, suggesting a degree of delocalization.
| Bond | Bond Length (Å) at -60 °C |
| C1=O | 1.26 |
| C1-C2 / C1-C7 | 1.45 |
| C2=C3 / C6=C7 | 1.36 |
| C3-C4 / C5-C6 | 1.46 |
| C4=C5 | 1.34 |
Table 1: Bond lengths of tropone as determined by X-ray crystallography at -60 °C. The data indicates a pattern of alternating long and short carbon-carbon bonds, though the "single" bonds are shorter than a typical C-C single bond, and the "double" bonds are slightly longer than a typical C=C double bond, which is indicative of electron delocalization.
Spectroscopic Evidence
Spectroscopic techniques provide further quantitative support for the aromatic character of tropone.
The chemical shifts of the protons and carbons in tropone are sensitive to the electron density distribution in the ring. While not as deshielded as the protons of benzene, the proton chemical shifts are downfield compared to typical alkenic protons, consistent with the presence of a ring current.
| Nucleus | Chemical Shift (ppm) |
| ¹H | |
| H2/H7 | ~6.8 |
| H3/H6 | ~7.2 |
| H4/H5 | ~7.0 |
| ¹³C | |
| C1 | ~187 |
| C2/C7 | ~136 |
| C3/C6 | ~142 |
| C4/C5 | ~130 |
Table 2: Typical ¹H and ¹³C NMR chemical shifts for tropone. The downfield shifts of the ring protons and the chemical shifts of the ring carbons are indicative of a degree of aromatic character.
The position of the carbonyl stretching frequency in the IR spectrum of tropone is lower than that of typical α,β-unsaturated ketones. This shift is attributed to the increased single-bond character of the C=O bond due to the delocalization of the π-electrons into the ring, which weakens the carbonyl bond.
| Compound | C=O Stretching Frequency (cm⁻¹) |
| Tropone | 1638 |
| Typical α,β-unsaturated ketone | ~1665 |
Table 3: Comparison of the carbonyl stretching frequency of tropone with that of a typical α,β-unsaturated ketone. The lower frequency for tropone suggests a weaker C=O bond due to resonance delocalization.
Physicochemical Properties
The significant contribution of the dipolar resonance structure to the overall electronic state of tropone results in a large molecular dipole moment. This is a key piece of evidence for its partial aromatic character.
| Compound | Dipole Moment (D) |
| Tropone | 4.17 |
| Cycloheptanone | 3.04 |
Table 4: Comparison of the dipole moments of tropone and cycloheptanone. The substantially larger dipole moment of tropone is consistent with significant charge separation and aromatic stabilization of the resulting tropylium-like ring.[2]
Theoretical calculations provide a quantitative measure of the aromatic stabilization energy. The resonance energy of tropone has been estimated to be approximately 29 kcal/mol. Furthermore, Nucleus-Independent Chemical Shift (NICS) calculations, a computational method to evaluate aromaticity, yield a value of -5.0 ppm for tropone, indicating modest aromaticity.
Key Reactions and Mechanistic Pathways
The quasi-aromatic nature of tropone influences its reactivity. While it can undergo addition reactions characteristic of alkenes, it also exhibits reactivity that reflects its stabilized ring system.
Protonation
Due to the partial negative charge on the carbonyl oxygen and the stability of the resulting cation, tropone is unusually basic for a ketone and can be protonated by strong acids to form a stable hydroxytropylium salt.[4][5][6][7]
Caption: Protonation of tropone to form the hydroxytropylium cation.
Diels-Alder Reaction
Tropone can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction with maleic anhydride.[8] This reactivity highlights the polyene character of the tropone ring system. The reaction proceeds through a concerted transition state.
Caption: Diels-Alder reaction of tropone with maleic anhydride.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the aromaticity of tropone.
X-ray Crystallography of Tropone
Objective: To determine the precise bond lengths and molecular geometry of tropone in the solid state.
Methodology:
-
Sample Preparation: As tropone is a liquid at room temperature, single crystals are grown in situ at low temperature. A small amount of liquid tropone is sealed in a glass capillary.
-
Crystallization: The capillary is mounted on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas to below its melting point (-5 to -8 °C). A single crystal is grown from the melt by carefully controlled cooling and annealing cycles.
-
Data Collection: The crystal is maintained at a low temperature (e.g., -60 °C) throughout the experiment. X-ray diffraction data are collected using a suitable wavelength (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy of Tropone
Objective: To determine the ¹H and ¹³C chemical shifts and coupling constants of tropone to probe the electronic environment of the ring.
Methodology:
-
Sample Preparation: A solution of tropone (5-10 mg) is prepared in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or acetone-d₆) in a 5 mm NMR tube.[9]
-
¹H NMR Spectroscopy:
-
A standard one-dimensional ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical acquisition parameters include a 30° pulse width, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are typically averaged.
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.
-
Typical acquisition parameters include a 30° pulse width, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Several hundred to several thousand scans may be required depending on the concentration.
-
-
Data Processing: The free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy of Tropone
Objective: To determine the stretching frequency of the carbonyl group in tropone.
Methodology:
-
Sample Preparation: A spectrum of neat liquid tropone can be obtained by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The position of the strong absorption band in the region of 1700-1600 cm⁻¹ is identified as the C=O stretching frequency.
Determination of Dipole Moment
Objective: To measure the molecular dipole moment of tropone in solution.
Methodology (Halverstadt-Kumler Method):
-
Solution Preparation: A series of dilute solutions of tropone in a non-polar solvent (e.g., benzene or dioxane) of accurately known concentrations are prepared.
-
Dielectric Constant Measurement: The dielectric constant of the pure solvent and each of the solutions is measured using a capacitance bridge at a constant temperature (e.g., 25 °C).
-
Density Measurement: The density of the pure solvent and each of the solutions is measured at the same constant temperature.
-
Refractive Index Measurement: The refractive index of the pure solvent and each of the solutions is measured at the same constant temperature, typically using the sodium D line.
-
Calculation: The molar polarization at infinite dilution (P₂₀) is determined by extrapolating the solution data. The molar refraction (R₂) is calculated from the refractive index data. The dipole moment (μ) is then calculated using the Debye equation: μ = 0.0128 * √[(P₂₀ - R₂) * T] where T is the absolute temperature.
Logical Relationships and Workflows
The study of tropone's aromaticity involves a logical progression from theoretical concepts to experimental verification.
Caption: Workflow for the investigation of tropone's aromaticity.
Conclusion
The convergence of evidence from X-ray crystallography, NMR and IR spectroscopy, and dipole moment measurements, supported by theoretical calculations, provides a compelling case for the quasi-aromatic character of the tropone ring system. While not as fully delocalized as benzene, the contribution of the 6π-electron tropylium oxide resonance structure imparts significant aromatic stabilization to the molecule. This unique electronic structure is responsible for its distinct physicochemical properties and reactivity patterns. A thorough understanding of the principles and experimental data outlined in this guide is essential for researchers working with tropone and its derivatives, particularly in the context of designing novel bioactive compounds and functional materials.
References
- 1. TROPONE(539-80-0) 1H NMR spectrum [chemicalbook.com]
- 2. Low Temperature Crystal Mounting | X-Ray Diffraction Facility [sites.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tropone is an unusually basic carbonyl (C=O) compound. When it is treated.. [askfilo.com]
- 5. Solved Tropone is an unusually basic carbonyl (C=O) | Chegg.com [chegg.com]
- 6. Answered: Tropone is an unusually basic carbonyl (C=O) compound. When it is treated with one equivalent of the strong acid HBF4, it forms A, C7H7OBF4. Draw the strucutre… | bartleby [bartleby.com]
- 7. Solved Tropone is an unusually basic carbonyl (C=O) | Chegg.com [chegg.com]
- 8. Tropolone - Wikipedia [en.wikipedia.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
An In-depth Technical Guide on the Electronic Structure and Reactivity of 2-Methoxytropone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxytropone, a derivative of the non-benzenoid aromatic tropolone, is a versatile molecule with significant implications in organic synthesis and medicinal chemistry. Its unique seven-membered ring structure, coupled with the electronic influence of the methoxy and carbonyl groups, imparts a rich and complex reactivity profile. This technical guide provides a comprehensive overview of the electronic structure and reactivity of this compound, supported by spectroscopic data, computational analysis, and detailed experimental protocols. Understanding these fundamental properties is crucial for its application in the design and synthesis of novel therapeutic agents and functional materials.
Electronic Structure
The electronic structure of this compound is characterized by a delocalized π-system across its seven-membered ring, which confers it with aromatic character. The presence of the electron-donating methoxy group at the C2 position and the electron-withdrawing carbonyl group at C1 significantly influences the electron density distribution and molecular orbital energies.
Molecular Orbitals and Electron Density
The electron-donating methoxy group increases the electron density of the tropone ring, particularly at the ortho and para positions relative to its attachment. The electron-withdrawing carbonyl group, on the other hand, polarizes the π-system, creating a partial positive charge on the carbonyl carbon and influencing the overall dipole moment of the molecule.
Spectroscopic Data
The structural and electronic features of this compound are reflected in its spectroscopic signatures.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum of this compound provides a detailed map of its carbon skeleton. The chemical shifts are influenced by the electronic environment of each carbon atom.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 180.2 |
| C2 | 164.8 |
| C3 | 112.2 |
| C4 | 132.4 |
| C5 | 128.2 |
| C6 | 136.4 |
| C7 | 135.8 |
| OCH3 | 56.2 |
| Table 1: 13C NMR Chemical Shifts of this compound.[2] |
Mass Spectrometry
The mass spectrum of this compound reveals its molecular weight and provides information about its fragmentation pattern under electron ionization.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 136 | 100 | [M]+• |
| 108 | 45 | [M - CO]+• |
| 107 | 30 | [M - CHO]+ |
| 79 | 55 | [C6H5O]+ |
| 77 | 40 | [C6H5]+ |
| Table 2: Mass Spectrometry Fragmentation Data for this compound. |
Reactivity
The reactivity of this compound is dictated by the interplay of its aromatic character and the electronic effects of its substituents. It participates in a variety of reactions, including cycloadditions and nucleophilic substitutions.
Cycloaddition Reactions
This compound can act as a diene or a dienophile in cycloaddition reactions, providing access to complex polycyclic systems. The regioselectivity and stereoselectivity of these reactions are influenced by both steric and electronic factors.
As a diene, this compound can react with electron-deficient dienophiles. The methoxy group can direct the regioselectivity of the addition.
Caption: Diels-Alder reaction of this compound.
Nucleophilic Substitution Reactions
The tropone ring of this compound is susceptible to nucleophilic attack, particularly at the C2 position, leading to the displacement of the methoxy group. This reactivity is a cornerstone of the Nozoe azulene synthesis.[3]
Interestingly, studies have shown that 3-substituted 2-methoxytropones can undergo a sterically-guided "abnormal" nucleophilic addition at the C7 position.[1] This alternative reaction pathway opens up synthetic routes to 5-substituted azulene derivatives. DFT calculations have been employed to rationalize this regioselectivity, highlighting the role of steric hindrance in directing the nucleophilic attack.[1]
Caption: Pathways of nucleophilic substitution on this compound.
Experimental Protocols
Synthesis of this compound from Tropolone
Materials:
-
Tropolone
-
Diazomethane in diethyl ether
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tropolone (1.0 g, 8.2 mmol) in diethyl ether (20 mL) in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the ethereal solution with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a pale yellow oil.
Caption: Synthesis workflow for this compound.
Nozoe Azulene Synthesis: Reaction of this compound with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of anhydrous ethanol) in a round-bottom flask, add malononitrile (0.66 g, 10 mmol).
-
To this stirred solution, add a solution of this compound (1.36 g, 10 mmol) in anhydrous ethanol (10 mL) dropwise at room temperature.
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling to room temperature, pour the mixture into ice-water (100 mL) and acidify with 2M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the azulene derivative.[3]
Conclusion
This compound is a molecule of significant interest due to its unique electronic structure and diverse reactivity. Its aromatic seven-membered ring, polarized by the methoxy and carbonyl substituents, allows it to participate in a range of chemical transformations, including cycloaddition and nucleophilic substitution reactions. The ability to control the regioselectivity of these reactions through steric and electronic modifications opens up a wide array of possibilities for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. The spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this versatile building block. Further computational and experimental studies will continue to unravel the intricacies of its reactivity, paving the way for new and innovative applications.
References
A Technical Guide to the Synthesis and Characterization of Novel 2-Methoxytropone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel 2-methoxytropone derivatives. Tropolones, a class of non-benzenoid aromatic compounds, and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This document details synthetic methodologies, presents characterization data in a structured format, and explores the mechanisms of action of these promising compounds.
Synthesis of Novel this compound Derivatives
The synthesis of functionalized this compound derivatives can be achieved through various synthetic routes. A key strategy involves the modification of the tropolone scaffold, often through cycloaddition reactions or the reaction of tropolones with other reagents.
One notable method is the acid-catalyzed reaction of 2-methylquinoline derivatives with 1,2-benzoquinones to yield 2-quinolyl-1,3-tropolone derivatives. This approach allows for the introduction of a quinoline moiety, which is a common pharmacophore in medicinal chemistry.
Another versatile method for synthesizing substituted α-methoxytropones involves an intermolecular 3-hydroxy-4-pyrone-based oxidopyrylium [5+2] cycloaddition, followed by a samarium iodide-mediated reductive ring-opening. This strategy has been successfully applied to the synthesis of colchicine analogues.
A further approach involves the reaction of 3-substituted 2-methoxytropones with nucleophiles. For instance, the reaction with cyanoacetate enolate can lead to the formation of 5-substituted azulene derivatives through a steric-guided nucleophilic addition.
The following diagram illustrates a general synthetic workflow for the preparation of 2-quinolyl-1,3-tropolone derivatives.
Characterization of this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of these derivatives. The chemical shifts (δ) provide information about the electronic environment of the protons and carbons, respectively, while coupling constants (J) reveal the connectivity between adjacent atoms.
Table 1: Representative ¹³C NMR Chemical Shift Data for Substituted 2-Methoxytropones
| Position | This compound | 5-Bromo-2-methoxytropone | 5-Iodo-2-methoxytropone |
| C-1 | 180.0 | 179.1 | 179.0 |
| C-2 | 164.6 | 164.0 | 164.2 |
| C-3 | 112.2 | 114.1 | 114.6 |
| C-4 | 132.3 | 134.8 | 135.5 |
| C-5 | 126.8 | 120.0 | 95.8 |
| C-6 | 136.7 | 139.0 | 145.4 |
| C-7 | 137.4 | 138.1 | 138.3 |
| OCH₃ | 56.4 | 56.8 | 56.9 |
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For this compound, a common fragmentation pathway involves the loss of a formyl radical (CHO·) via a specific rearrangement of the methoxy group.
Biological Activity of Novel this compound Derivatives
Novel this compound derivatives have shown promising biological activities, particularly as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways and the inhibition of crucial cellular processes like tubulin polymerization.
Anticancer Activity
Certain 2-quinolyl-1,3-tropolone derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines.[1] These compounds have been shown to induce apoptotic cell death in ovarian and colon cancer cells.[1] The cytotoxic effects of these derivatives are summarized in the table below.
Table 2: In Vitro Cytotoxic Activity of Selected 2-Quinolyl-1,3-tropolone Derivatives
| Compound | OVCAR-3 (IC₅₀, µM) | OVCAR-8 (IC₅₀, µM) | HCT 116 (IC₅₀, µM) |
| 3d | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Mixture B (3i-k) | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |
Data extracted from a study on 2-quinolyl-1,3-tropolone derivatives.[1]
Mechanism of Action: Signaling Pathway Modulation
The anticancer activity of some tropolone derivatives is linked to their ability to modulate intracellular signaling pathways. For instance, certain 2-quinolyl-1,3-tropolones have been found to affect the ERK signaling pathway.[1] The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Another tropolone derivative, hinokitiol, has been shown to inhibit the proliferation of vascular smooth muscle cells by inducing the phosphorylation of JNK1/2 and PLC-γ1.[2]
The following diagram illustrates the potential modulation of the ERK signaling pathway by a tropolone derivative.
Tubulin Polymerization Inhibition
The mechanism of action for some tropolone derivatives, particularly those related to colchicine, involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, migration, and intracellular transport. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to cell cycle arrest and apoptosis. This makes them attractive candidates for the development of novel anticancer agents.
Experimental Protocols
General Procedure for the Synthesis of 2-Quinolyl-1,3-tropolone Derivatives[1]
To a solution of the appropriate 4,7-dichloro-2-methylquinoline (1 mmol) and 1,2-benzoquinone (1 mmol) in a suitable solvent, a catalytic amount of acid is added. The reaction mixture is stirred at a specified temperature for a designated period. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 2-quinolyl-1,3-tropolone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized this compound derivatives for a specified duration (e.g., 48 or 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Conclusion
Novel this compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the field of oncology. The synthetic strategies outlined in this guide provide a foundation for the generation of diverse libraries of these compounds for further biological evaluation. The characterization data and mechanistic insights presented herein will aid researchers in the rational design and development of more potent and selective this compound-based drugs. Further investigation into the structure-activity relationships and the elucidation of their detailed mechanisms of action are warranted to fully exploit their therapeutic potential.
References
An In-depth Technical Guide on the Thermal and Photochemical Stability of 2-Methoxytropone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxytropone, a key intermediate in the synthesis of various biologically active compounds and functional materials, exhibits distinct thermal and photochemical stability profiles. This technical guide provides a comprehensive overview of its behavior under thermal and photochemical stress. While specific quantitative data on the thermal decomposition of this compound is limited in publicly available literature, its reactivity at elevated temperatures in synthetic protocols suggests a moderate level of thermal stability. In contrast, the photochemistry of this compound is well-documented, primarily characterized by a 4π-photocyclization reaction to yield bicyclo[3.2.0]hepta-3,6-dien-2-one derivatives. This guide summarizes the available data, provides detailed experimental protocols for stability assessment, and includes visualizations of key reaction pathways to support further research and application of this versatile molecule.
Thermal Stability
Direct quantitative studies on the thermal stability of this compound, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), are not extensively reported in the literature. However, its behavior in various chemical reactions provides insights into its stability at elevated temperatures.
A safety data sheet for this compound indicates that the compound is stable under normal conditions.[1] Hazardous decomposition products are listed as carbon monoxide and carbon dioxide, which is typical for many organic compounds upon complete combustion.[1]
In synthetic applications, this compound has been subjected to high temperatures, suggesting it possesses a degree of thermal robustness. For example, in the synthesis of azulene derivatives, this compound is heated in a sealed vessel at 200 °C for 24 hours, indicating its stability under these conditions for the purpose of the reaction.[2] Another study mentions the heating of 1-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one in chloroform to 189°C for 1 hour, which resulted in its conversion to 3-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one, with this compound being a notable accompaniment to the product.[3]
Quantitative Thermal Stability Data
| Reaction Type | Temperature (°C) | Duration | Solvent/Conditions | Observation | Reference |
| Azulene Synthesis | 200 | 24 hours | Sealed vessel | Reactant in cycloaddition | [2] |
| Isomerization Byproduct | 189 | 1 hour | Chloroform | Formation alongside the main product | [3] |
Experimental Protocol for Thermal Stability Assessment
To obtain quantitative data on the thermal stability of this compound, the following experimental protocols are recommended.
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20 mL/min).
-
Record the mass loss of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve.
Objective: To determine the melting point, enthalpy of fusion, and any exothermic or endothermic events associated with decomposition.
Methodology:
-
Calibrate the DSC instrument using standard reference materials (e.g., indium).
-
Accurately weigh a small sample (2-5 mg) of this compound into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 400 °C).
-
Record the heat flow to the sample relative to the reference.
-
The melting point is identified as the peak of the endothermic transition. Any exothermic peaks at higher temperatures may indicate decomposition.
Photochemical Stability
The photochemical behavior of this compound is more extensively studied than its thermal stability. The primary photochemical reaction is a 4π-photocyclization, a type of electrocyclic reaction, to form a bicyclo[3.2.0]hepta-3,6-dien-2-one derivative.
Theoretical studies suggest that the initial stages of this reaction occur from low-energy excited states such as S2 and S3.[4] The presence of a Lewis acid or electron-donating groups on the tropone ring can reduce the energy barriers for this photocyclization.[4] The deactivation process leading to the bicyclic product can proceed through both triplet-singlet (T1/S0) and singlet-singlet (S1/S0) crossings.[4]
4π-Photocyclization of this compound
Upon irradiation with UV light, this compound undergoes an intramolecular [4+2] cycloaddition to yield 1-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one. This reaction is particularly efficient when this compound is complexed with an acid.[5]
Caption: Photochemical 4π-cyclization of this compound.
Quantitative Photochemical Data
While the photochemical pathway is established, comprehensive quantitative data such as quantum yields under various conditions (e.g., different wavelengths, solvents, and in the presence or absence of photosensitizers or Lewis acids) are not consolidated in the reviewed literature. The efficiency of the reaction is noted to be enhanced in the presence of acids.[5]
Experimental Protocol for Photochemical Stability Assessment
The following protocol outlines a general procedure for investigating the photochemical stability of this compound.
Objective: To determine the rate of photodegradation and identify the major photoproducts.
Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a photochemically inert solvent (e.g., acetonitrile or methanol). The solvent should be transparent at the irradiation wavelength.
-
Photoreactor Setup:
-
Use a suitable photoreactor equipped with a specific light source (e.g., a medium-pressure mercury lamp with filters to isolate a specific wavelength, or a bank of UV lamps with a known spectral output).
-
The reaction vessel should be made of a material transparent to the irradiation wavelength (e.g., quartz).
-
Maintain a constant temperature using a cooling system.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) before and during irradiation to exclude oxygen, unless the effect of oxygen is being studied.
-
-
Irradiation:
-
Irradiate the solution for a set period.
-
Withdraw aliquots at regular time intervals for analysis.
-
-
Analysis:
-
Monitor the disappearance of this compound and the appearance of photoproducts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For structural elucidation of the photoproducts, larger-scale photolysis can be performed, followed by isolation of the products using column chromatography and characterization by spectroscopic methods (NMR, IR, Mass Spectrometry).
-
-
Quantum Yield Determination (Optional):
-
To determine the quantum yield, a chemical actinometer (a compound with a known quantum yield) is irradiated under identical conditions to the sample.
-
The extent of the reaction for both the sample and the actinometer is measured, and the quantum yield of the sample is calculated relative to the actinometer.
-
Summary and Outlook
This compound demonstrates moderate thermal stability, as evidenced by its use in high-temperature synthetic reactions. However, a lack of quantitative thermal analysis data highlights an area for future investigation. Its photochemical instability is well-defined, with a primary pathway involving a 4π-photocyclization to form a bicyclic product. This reactivity can be harnessed for synthetic purposes but must be considered in applications where the compound is exposed to light.
For researchers, scientists, and drug development professionals working with this compound, it is crucial to consider its sensitivity to UV light. Storage in amber vials and protection from light during handling and reactions are recommended to prevent unwanted photochemical transformations. Further studies to quantify its thermal decomposition profile and photochemical quantum yields under various conditions would be highly beneficial for its broader application.
Experimental Workflows
Caption: General workflows for assessing thermal and photochemical stability.
References
A Quantum Chemical Deep Dive into the Molecular Orbitals of 2-Methoxytropone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular orbitals of 2-Methoxytropone, a key derivative of the non-benzenoid aromatic compound, tropone. Understanding the electronic structure of this molecule through quantum chemical calculations is pivotal for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document outlines the computational methodologies employed, presents key quantitative data on molecular orbital energies, and visualizes the typical workflow for such theoretical investigations.
Introduction to the Electronic Structure of Tropolones
Tropone and its derivatives, such as this compound, have garnered significant interest from both synthetic and theoretical chemists.[1][2] Their unique seven-membered ring structure and conjugated π-system result in fascinating electronic properties and reactivity, including participation in various cycloaddition reactions.[2][3] The introduction of a methoxy group at the 2-position significantly influences the electron distribution within the tropone ring, thereby altering its molecular orbital energies and chemical behavior.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic characteristics of such molecules.[4][5] These computational methods allow for the precise calculation of molecular geometries, frontier molecular orbitals (HOMO and LUMO), and the prediction of spectroscopic properties.[5][6]
Computational Methodology
The data and methodologies presented herein are based on established quantum chemical protocols, primarily centered around Density Functional Theory (DFT).
Geometry Optimization
The initial step in any quantum chemical calculation is the geometry optimization of the molecule. This process seeks to find the lowest energy conformation of this compound. A common and robust method for this is the B3LYP functional combined with a split-valence basis set such as 6-311++G(d,p).[4][6] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process ensures that all calculated properties correspond to a stable molecular structure.
Molecular Orbital and Electronic Transition Calculations
Following geometry optimization, the molecular orbitals are calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's reactivity.[7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.[4][7]
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the energies of electronic excited states.[5] This allows for the theoretical prediction of UV-Vis absorption spectra, which correspond to electronic transitions from occupied to unoccupied molecular orbitals. A recent theoretical study on α-tropone derivatives, including this compound, employed such methods to determine the wavelengths associated with the S0 → Sn electronic transitions.[8]
Quantitative Analysis of this compound's Molecular Orbitals
The electronic properties of this compound are significantly influenced by its substituent. The methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted tropone.
A comparative theoretical study on the photocyclization of tropone derivatives provides valuable data on the electronic transitions of this compound.[8] The calculated wavelengths for the lowest energy singlet (S0 → S1) and triplet (T1) transitions are summarized in the table below.
| Molecule | S0 → S1 Transition Wavelength (nm) | S0 → T1 Transition Wavelength (nm) |
| Tropone | 358 | 448 |
| This compound | 374 | 461 |
| 2-Cyanotropone | 370 | 455 |
| Table 1: Calculated electronic transition wavelengths for tropone and its derivatives. Data sourced from a theoretical study on α-tropone derivatives.[8] |
The data indicates that the S0-S1 energy gap in this compound is smaller than in the parent tropone, leading to a longer absorption wavelength.[8] This is consistent with the electron-donating nature of the methoxy group. The study also highlights the redistribution of electron charge densities upon electronic excitation, with the C=C double bonds and the C=O carbonyl bond weakening in the S1 excited state.[8]
Visualizing the Computational Workflow
The process of performing quantum chemical calculations on a molecule like this compound follows a logical and systematic workflow. This workflow can be visualized to provide a clear understanding of the steps involved, from the initial molecular structure input to the final analysis of its electronic properties.
This diagram illustrates the sequential process, starting from the construction of the this compound molecule and the selection of the computational method and basis set. The core of the workflow involves the geometry optimization, frequency calculation to confirm a true energy minimum, and the subsequent calculation of molecular orbitals and excited states. The final stage is the analysis of the output data, which includes examining the HOMO and LUMO, visualizing the orbital shapes, simulating the UV-Vis spectrum, and calculating various reactivity indices.
Conclusion
Quantum chemical calculations provide a powerful framework for understanding the intricate electronic structure of this compound. Through methods like DFT and TD-DFT, it is possible to obtain detailed insights into its molecular orbitals, electronic transitions, and overall reactivity. The presence of the methoxy group plays a crucial role in modulating these properties, as evidenced by the calculated shifts in electronic transition energies. The systematic computational workflow outlined in this guide serves as a standard protocol for researchers aiming to investigate the electronic properties of this and other related molecules, thereby facilitating the rational design of new compounds for various scientific and industrial applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. irjweb.com [irjweb.com]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
A Deep Dive into the Biological Activities of Tropolone and its Methoxy Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tropolone, a non-benzenoid aromatic compound with a unique seven-membered ring structure, and its derivatives have garnered significant scientific interest due to their wide spectrum of biological activities. These compounds, found in various plants and fungi, have demonstrated potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of tropolone and its methoxy derivatives, with a focus on their mechanisms of action, quantitative data, and the experimental protocols used to elucidate these properties.
Anticancer Activity: Targeting Key Cellular Pathways
Tropolone and its derivatives, particularly the natural product hinokitiol (β-thujaplicin), have emerged as promising candidates for cancer therapy. Their anticancer effects are attributed to the modulation of several critical signaling pathways, leading to the inhibition of cell proliferation, migration, and the induction of programmed cell death (apoptosis).
Inhibition of Matrix Metalloproteinases (MMPs)
Hinokitiol has been shown to downregulate the expression and activity of matrix metalloproteinases MMP-9 and MMP-2, enzymes crucial for the degradation of the extracellular matrix and, consequently, for cancer cell invasion and metastasis. This inhibition is mediated through the suppression of the Wnt/β-catenin and NF-κB/MAPK signaling pathways.
// Nodes Tropolone [label="Tropolone / Hinokitiol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wnt [label="Wnt Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; beta_catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_MAPK [label="NF-κB / MAPK Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMPs [label="MMP-9 / MMP-2\nExpression & Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Cancer Cell Invasion\n& Metastasis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Tropolone -> Wnt [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Tropolone -> NFkB_MAPK [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Wnt -> beta_catenin [color="#202124", arrowhead=normal]; beta_catenin -> MMPs [color="#202124", arrowhead=normal]; NFkB_MAPK -> MMPs [color="#202124", arrowhead=normal]; MMPs -> Invasion [color="#202124", arrowhead=normal]; } caption: Inhibition of MMPs by Tropolone/Hinokitiol.
Induction of Apoptosis via the Unfolded Protein Response (UPR)
A key mechanism underlying the anticancer activity of tropolones is the induction of apoptosis through the unfolded protein response (UPR). This process is intrinsically linked to the ability of tropolones to chelate iron, an essential element for cellular processes. By sequestering intracellular iron, tropolones disrupt cellular homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of the UPR. The sustained activation of the UPR ultimately triggers the apoptotic cascade, leading to cancer cell death. The three main branches of the UPR, mediated by the sensors PERK, IRE1, and ATF6, are all implicated in tropolone-induced apoptosis.
// Edges Tropolone -> Chelation [color="#202124"]; Iron -> Chelation [color="#202124"]; Chelation -> ER_Stress [label="Induces", color="#202124", fontcolor="#202124"]; ER_Stress -> UPR [label="Activates", color="#202124", fontcolor="#202124"]; UPR -> PERK [color="#202124"]; UPR -> IRE1 [color="#202124"]; UPR -> ATF6 [color="#202124"]; PERK -> Apoptosis [color="#202124"]; IRE1 -> Apoptosis [color="#202124"]; ATF6 -> Apoptosis [color="#202124"]; } caption: Tropolone-induced apoptosis via the UPR.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various tropolone and methoxy derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tropolone | Human oral tumor cell lines | Varies | [1] |
| Hinokitiol (β-thujaplicin) | B16-F10 melanoma | Not specified | [2] |
| α-Naphthyl tropolone | Lymphocytic leukemia | Nanomolar range | [3] |
| α-Benzodioxinyl tropolone | Lymphocytic leukemia | Nanomolar range | [3] |
| MO-OH-Nap | Multiple myeloma | Not specified | [4][5] |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone | A549 (lung cancer) | 0.21 ± 0.01 | [6] |
| 4',5'-dihydroxy-5,7,3'-Trimethoxyflavone | HCC1954 (breast cancer) | 8.58 | [6] |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MCF-7 (breast cancer) | 3.71 | [6] |
| 5-hydroxy-6,7,8,4'-Tetramethoxyflavone | PC3 (prostate cancer) | 11.8 | [6] |
| Tangeritin (5,6,7,8,4'-Pentamethoxyflavone) | PC3 (prostate cancer) | 17.2 | [6] |
| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | HepG2 (liver cancer) | 22 ± 1.33 (24h), 5.6 ± 0.42 (48h) | [7] |
| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | MCF7 (breast cancer) | 54 ± 3.5 (24h), 11.5 ± 0.9 (48h) | [7] |
Antimicrobial and Antifungal Activity
Tropolone and its derivatives exhibit broad-spectrum activity against a variety of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Mechanism of Action
The primary antimicrobial mechanism of tropolones is believed to be the disruption of the cell membrane and cell wall integrity. They can also interfere with essential cellular processes, such as respiration.
Quantitative Antimicrobial and Antifungal Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The following table presents MIC values for tropolone and its derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Tropolone | Various plant-pathogenic fungi | 6.0 - 50.0 | [8] |
| Hinokitiol | Daedalea dickinsii IFO-4979 | 0.2 | [2] |
| Hinokitiol | Saprolegnia, Aphanomyces, Achlya | 12.5 | [9] |
| Hinokitiol | Candida albicans (azole-resistant) | 0.5 - 2 | [9] |
| Hinokitiol | Bacillus subtilis | 80 | [9] |
| Hinokitiol | Staphylococcus aureus | 160 | [9] |
| Hinokitiol | Escherichia coli | 80 | [9] |
| Hinokitiol | Pseudomonas aeruginosa | 320 | [9] |
| Hinokitiol-Copper Complex (1:1) | Bacillus subtilis | 40 | [9] |
| Hinokitiol-Copper Complex (1:1) | Staphylococcus aureus | 40 | [9] |
| Hinokitiol-Copper Complex (1:1) | Escherichia coli | 80 | [9] |
| Hinokitiol-Copper Complex (1:1) | Pseudomonas aeruginosa | 320 | [9] |
| Hinokitiol-Copper Complex (2:1) | Bacillus subtilis | 20 | [9] |
| Hinokitiol-Copper Complex (2:1) | Staphylococcus aureus | 20 | [9] |
| Hinokitiol-Copper Complex (2:1) | Escherichia coli | 20 | [9] |
| Hinokitiol-Copper Complex (2:1) | Pseudomonas aeruginosa | 160 | [9] |
| Hinokitiol | Fluconazole-resistant C. albicans | 1.6 | [10] |
| Hinokitiol | Fluconazole-resistant C. glabrata | 0.78 | [10] |
| Hinokitiol | Fluconazole-resistant C. tropicalis | 3.1 | [10] |
| Hinokitiol | Aspergillus fumigatus (conidia) | 2 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of tropolone and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the tropolone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as cell seeding.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed cells in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adherence [label="Allow cells to adhere overnight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treat with Tropolone Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate for 24-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate for 2-4 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Solubilize formazan crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells [color="#202124"]; Seed_Cells -> Adherence [color="#202124"]; Adherence -> Treatment [color="#202124"]; Treatment -> Incubation [color="#202124"]; Incubation -> Add_MTT [color="#202124"]; Add_MTT -> Incubate_MTT [color="#202124"]; Incubate_MTT -> Solubilize [color="#202124"]; Solubilize -> Read_Absorbance [color="#202124"]; Read_Absorbance -> Analyze [color="#202124"]; } caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Protocol:
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth (e.g., Mueller-Hinton Broth).
-
Prepare Compound Dilutions: Prepare a stock solution of the tropolone derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth in a 96-well plate.
-
Inoculation: Add 50-100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C) for 16-20 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed. The results can also be read using a microplate reader.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Inoculum [label="Prepare standardized microbial inoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Dilutions [label="Prepare serial dilutions of Tropolone", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate_Plate [label="Inoculate 96-well plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 16-20 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Results [label="Visually or spectrophotometrically assess growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine Minimum Inhibitory Concentration (MIC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Inoculum [color="#202124"]; Prepare_Inoculum -> Inoculate_Plate [color="#202124"]; Prepare_Dilutions -> Inoculate_Plate [color="#202124"]; Inoculate_Plate -> Incubate [color="#202124"]; Incubate -> Read_Results [color="#202124"]; Read_Results -> Determine_MIC [color="#202124"]; } caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion
Tropolone and its methoxy derivatives represent a versatile class of natural products with significant therapeutic potential. Their diverse biological activities, particularly in the realms of anticancer and antimicrobial applications, are underpinned by their ability to modulate key cellular signaling pathways and disrupt fundamental cellular processes. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of these fascinating compounds and to advance their development into novel therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action, optimize their structure-activity relationships, and evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. tressless.com [tressless.com]
- 2. Antifungal activity of Hinokitiol-related compounds on wood-rotting fungi and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tropolone-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropolone-induced effects on the unfolded protein response pathway and apoptosis in multiple myeloma cells are dependent on iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 7. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. Inhibitory activity of hinokitiol against biofilm formation in fluconazole-resistant Candida species | PLOS One [journals.plos.org]
- 11. Frontiers | Hinokitiol inhibits Aspergillus fumigatus by interfering with the cell membrane and cell wall [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azulenes from 2-Methoxytropone and Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulenes, with their unique bicyclic aromatic structure composed of fused five- and seven-membered rings, exhibit distinctive electronic and photophysical properties that have garnered significant interest in materials science and medicinal chemistry. The synthesis of functionalized azulenes is a key area of research, and the Nozoe azulene synthesis provides a versatile and efficient one-pot method for their preparation. This application note details the synthesis of azulene derivatives through the reaction of 2-methoxytropone with various active methylene compounds. This reaction proceeds with high efficiency, often providing quantitative yields of highly substituted azulenes.[1]
The general mechanism involves the nucleophilic attack of the carbanion generated from the active methylene compound on the 2-position of the this compound ring. This is followed by a series of cyclization and condensation reactions, ultimately leading to the aromatic azulene core. The choice of the active methylene compound allows for the introduction of diverse functional groups onto the azulene scaffold, enabling the fine-tuning of its properties for various applications.
Key Signaling Pathway: The Nozoe Azulene Synthesis Mechanism
The reaction of this compound with an active methylene compound, such as malononitrile, in the presence of a base follows a well-established mechanistic pathway. The key steps are:
-
Nucleophilic Attack: The active methylene compound is deprotonated by a base to form a nucleophilic carbanion. This carbanion then attacks the electron-deficient C2 position of this compound.
-
Intermediate Formation: A Meisenheimer-type intermediate is formed, which then eliminates the methoxy group.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization.
-
Second Nucleophilic Attack and Ring Formation: A second molecule of the active methylene compound anion attacks the intermediate, leading to another cyclization and the formation of the five-membered ring.
-
Aromatization: The final step involves elimination and tautomerization to yield the stable, aromatic azulene derivative.
Caption: Mechanism of the Nozoe Azulene Synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of azulene derivatives from this compound and three different active methylene compounds.
Protocol 1: Synthesis of 2-Amino-1,3-dicyanoazulene from Malononitrile
This protocol describes the highly efficient synthesis of 2-amino-1,3-dicyanoazulene.
Materials:
-
This compound
-
Malononitrile
-
Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt)
-
Anhydrous Methanol or Ethanol
-
Hydrochloric acid (1 M)
-
Silica gel for column chromatography
-
Dichloromethane and Hexane for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (2.2 eq) in anhydrous methanol or ethanol.
-
Base Addition: To the stirred solution, add sodium methoxide or sodium ethoxide (2.2 eq) portion-wise at room temperature. The reaction mixture will typically develop a deep color.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, neutralize the reaction mixture with 1 M hydrochloric acid until it reaches a pH of ~7.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent to afford 2-amino-1,3-dicyanoazulene as a colored solid.
Protocol 2: Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate from Ethyl Cyanoacetate
This protocol details the synthesis of an azulene with ester functionalities, which are valuable for further synthetic modifications.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and ethyl cyanoacetate (2.2 eq) in anhydrous ethanol.
-
Base Addition: Add sodium ethoxide (2.2 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic phases, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield diethyl 2-aminoazulene-1,3-dicarboxylate.
Protocol 3: Synthesis of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate from Diethyl Malonate
This protocol describes the synthesis of a 2-hydroxyazulene derivative, another important class of functionalized azulenes.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Hydrochloric acid (2 M)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq) and diethyl malonate (2.2 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Base Addition: Carefully add sodium ethoxide (2.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 18-24 hours.
-
Work-up: After cooling, acidify the reaction mixture with 2 M hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent in vacuo, purify the crude product by column chromatography on silica gel with a hexane/ethyl acetate eluent system to obtain diethyl 2-hydroxyazulene-1,3-dicarboxylate.
Quantitative Data Summary
The reaction of this compound with active methylene compounds is known for its high efficiency. The yields can vary depending on the specific active methylene compound used and the precise reaction conditions.
| Active Methylene Compound | Product | Reported Yield |
| Malononitrile | 2-Amino-1,3-dicyanoazulene | Quantitative[1] |
| Ethyl Cyanoacetate | Diethyl 2-aminoazulene-1,3-dicarboxylate | High |
| Diethyl Malonate | Diethyl 2-hydroxyazulene-1,3-dicarboxylate | Good to High |
Note: "High" and "Good to High" yields are based on literature descriptions where specific percentages were not provided. The reaction with malononitrile is consistently reported to proceed in quantitative or near-quantitative yields.
Experimental Workflow
The general workflow for the synthesis of azulenes from this compound and active methylene compounds is outlined in the diagram below.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Nozoe Azulene Synthesis Using 2-Methoxytropone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nozoe azulene synthesis is a classical and versatile method for the preparation of azulene derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties. This method typically involves the reaction of a tropone derivative, bearing a good leaving group at the 2-position, with an active methylene compound in the presence of a base.[1] This document provides detailed application notes and experimental protocols for the Nozoe synthesis of azulenes utilizing 2-methoxytropone as the tropone derivative. The use of this compound offers a readily accessible starting material for the synthesis of 2-aminoazulene derivatives.
Mechanism of the Nozoe Azulene Synthesis
The reaction of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, proceeds through a multi-step mechanism to form the azulene core. The generally accepted mechanism involves the following key steps[1][2]:
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., sodium ethoxide) to form a carbanion. This carbanion then acts as a nucleophile and attacks the C2 position of the this compound ring.
-
Formation of a Meisenheimer-type Complex: The nucleophilic attack leads to the formation of a transient Meisenheimer-type intermediate.
-
Elimination of the Leaving Group: The methoxy group at the C2 position is eliminated as methanol, leading to the formation of a substituted tropone intermediate.
-
Intramolecular Cyclization: An intramolecular cyclization occurs, where the newly introduced side chain attacks the tropone ring, leading to the formation of a bicyclic intermediate.
-
Rearrangement and Aromatization: Subsequent rearrangement and elimination steps lead to the formation of the final aromatic azulene ring system.
A more detailed mechanistic investigation of the reaction between this compound and malononitrile has revealed the formation of a 2-imino-2H-cyclohepta[b]furan-3-carbonitrile intermediate.[2]
Data Presentation
The following tables summarize the quantitative data for the Nozoe azulene synthesis using this compound with different active methylene compounds.
Table 1: Synthesis of 2-Amino-1,3-dicyanoazulene from this compound and Malononitrile
| Parameter | Value | Reference |
| Starting Materials | This compound, Malononitrile | [2] |
| Base | Sodium Ethoxide | [2] |
| Solvent | Ethanol | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | Not Specified | [2] |
| Yield | Quantitative | [2] |
Table 2: Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate from this compound and Ethyl Cyanoacetate
| Parameter | Value | Reference |
| Starting Materials | This compound, Ethyl Cyanoacetate | [3] |
| Base | Sodium Ethoxide | [3] |
| Solvent | Ethanol | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | Not Specified | [3] |
| Yield | 5% | [3] |
Note: The yield for the reaction with ethyl cyanoacetate is significantly lower compared to the reaction with malononitrile under the conditions reported in the cited literature.
Table 3: Spectroscopic Data for Diethyl 2-aminoazulene-1,3-dicarboxylate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 1.51 (t, 6H, 2 x CH₃), 4.45 (q, 4H, 2 x OCH₂), 7.45-7.55 (m, 2H, H-5, H-7), 7.70 (t, 1H, H-6), 8.85 (d, 2H, H-4, H-8), 9.25 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.8, 61.2, 107.9, 127.8, 128.5, 137.9, 140.8, 148.9, 166.8 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1,3-dicyanoazulene from this compound and Malononitrile
This protocol is based on the reaction described by Machiguchi and co-workers, which affords a quantitative yield of the product.[2]
Materials:
-
This compound
-
Malononitrile
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ethanol.
-
In a separate flask, prepare a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol.
-
To the sodium ethoxide solution, add malononitrile (2.0 eq) and stir until a clear solution is obtained.
-
Slowly add the solution of the malononitrile anion to the solution of this compound at room temperature with continuous stirring.
-
The reaction mixture will typically develop a deep color. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, neutralize the mixture with a dilute acid (e.g., 1M HCl) until the pH is neutral.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol and then water.
-
Dry the solid product under vacuum to obtain 2-amino-1,3-dicyanoazulene.
Protocol 2: Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate from this compound and Ethyl Cyanoacetate
This protocol is adapted from the general procedure described by Nozoe and co-workers.[3] Note that the reported yield for this specific reaction is low.
Materials:
-
This compound
-
Ethyl Cyanoacetate
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
In a separate flask, prepare a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol.
-
To the sodium ethoxide solution, add ethyl cyanoacetate (2.0 eq) and stir until a clear solution is formed.
-
Add the solution of the ethyl cyanoacetate anion to the this compound solution at room temperature with stirring.
-
Allow the reaction to stir at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford diethyl 2-aminoazulene-1,3-dicarboxylate.
Mandatory Visualization
Caption: Mechanism of the Nozoe Azulene Synthesis.
Caption: Experimental Workflow for Nozoe Azulene Synthesis.
References
Application Notes and Protocols for the Regioselective Synthesis of Substituted Azulenes Using 2-Methoxytropone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.[1][2] Substituted azulenes have shown potential as anti-inflammatory and anti-ulcer agents, and their distinct photophysical characteristics make them attractive for optoelectronic applications.[3][4] The regioselective synthesis of these compounds is crucial for structure-activity relationship studies and the development of novel therapeutics.[5] This document provides detailed protocols for the synthesis of substituted azulenes via the reaction of 2-methoxytropone with active methylene compounds, a method pioneered by Nozoe, which allows for the efficient formation of polyfunctional azulene derivatives.[6][7]
The reaction of this compound with nucleophiles such as malononitrile or cyanoacetate enolates proceeds via a series of nucleophilic additions, ring-closures, and elimination steps to construct the azulene core.[8][9] The regioselectivity of the substitution on the seven-membered ring can be controlled by the steric and electronic properties of the substituents on the tropone ring, as well as the nature of the nucleophile and the base employed.[5][10]
Key Reaction: Synthesis of 2-amino-1,3-dicyanoazulene
A representative and facile one-pot reaction is the synthesis of 2-amino-1,3-dicyanoazulene from this compound and malononitrile. This reaction proceeds in quantitative yield and consists of several consecutive elementary processes.[8][9]
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 2-amino-1,3-dicyanoazulene.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-1,3-dicyanoazulene
This protocol describes the facile and quantitative one-pot formation of 2-amino-1,3-dicyanoazulene from this compound and malononitrile.[8][11]
Materials:
-
This compound
-
Malononitrile (MLN)
-
Sodium methoxide (NaOMe) or tert-Butylamine (t-BuNH₂)
-
Methanol (MeOH)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add malononitrile (2.0 eq) to the solution.
-
Add a base, either sodium methoxide (2.0 eq) or tert-butylamine (2.0 eq), to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
The product, 2-amino-1,3-dicyanoazulene, will precipitate.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
Protocol 2: Isolation of the Key Intermediate, 2-Imino-2H-cyclohepta[b]furan-3-carbonitrile
This protocol allows for the isolation of a stable intermediate in the azulene synthesis.[6][11]
Materials:
-
This compound
-
Malononitrile (MLN)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add malononitrile (1.0 eq) to the solution.
-
Add sodium methoxide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Neutralize the reaction mixture with dilute HCl.
-
The intermediate, 2-imino-2H-cyclohepta[b]furan-3-carbonitrile, will precipitate as orange crystals.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
Data Presentation
Table 1: Regioselectivity in the Synthesis of Substituted Azulenes from 3-Substituted 2-Methoxytropones
The regioselectivity of the nucleophilic attack on 3-substituted 2-methoxytropones is dependent on the nucleophile and the base used, leading to either 4- or 5-substituted azulenes.[10]
| 3-Substituent on this compound | Nucleophile | Base | Major Product | Pathway |
| Sterically demanding group | Bulky (e.g., ethyl cyanoacetate) | Any | 5-Substituted Azulene | Abnormal |
| Small group | Small (e.g., malononitrile) | NaOMe | 4-Substituted Azulene | Normal |
| Small group | Small (e.g., malononitrile) | t-BuNH₂ | 5-Substituted Azulene | Abnormal |
Note: "Normal" pathway refers to nucleophilic attack at the C-2 position, while the "abnormal" pathway involves attack at the C-7 position.[5]
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of substituted azulenes.
Reaction Mechanism
Caption: The detailed reaction mechanism for the formation of 2-amino-1,3-dicyanoazulene.
Applications in Drug Development
Azulene derivatives exhibit a wide range of biological activities, making them promising scaffolds for drug development.[1] The functional groups introduced during the synthesis, such as amino and cyano groups, can be further modified to tune the pharmacological properties of the molecule.[6][11] For instance, azulene sulfonic acid derivatives are used as anti-inflammatory drugs.[3] The development of regioselective synthetic methods is paramount for creating libraries of substituted azulenes for screening and optimizing their therapeutic potential against various diseases, including cancer and inflammatory conditions.[3][4] The unique structure of azulene, being an isomer of naphthalene, provides an interesting alternative for designing novel bioactive compounds.[1]
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormal Nucleophilic Substitution on Methoxytropone Derivatives: Steric Strategy to Synthesize 5-Substituted Azulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: [8+2] Cycloaddition Reactions of 2-Methoxytropone with Enamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the [8+2] cycloaddition reactions between 2-methoxytropone and various enamines. This reaction is a powerful tool for the synthesis of cyclohepta[b]pyrrol-8-one derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols and data presented are based on established principles of tropone chemistry and related cycloaddition reactions.
Introduction
The [8+2] cycloaddition reaction is a pericyclic reaction involving an 8π electron system (the tropone) and a 2π electron system (the enamine). This reaction provides a convergent and efficient route to construct bicyclic systems containing a seven-membered ring fused to a five-membered ring. This compound acts as the 8π component, and its reaction with electron-rich enamines typically proceeds readily to form the cyclohepta[b]pyrrol-8-one core after the elimination of the secondary amine. These products are structurally related to various natural products and bioactive molecules, making this synthetic route highly relevant for drug discovery and development.
Reaction Mechanism
The reaction is believed to proceed through a concerted or stepwise pathway. In the presence of an electron-rich enamine, the electron-poor tropone system readily participates in the cycloaddition. The regioselectivity of the reaction is influenced by the substituents on both the tropone and the enamine. For this compound, the cycloaddition is expected to occur at the less substituted positions of the tropone ring. The initial cycloadduct is often unstable and undergoes elimination of the amine to afford the aromatic cyclohepta[b]pyrrol-8-one product.
Caption: General mechanism of the [8+2] cycloaddition.
Data Presentation
The following table summarizes representative enamines that can be used in the [8+2] cycloaddition reaction with this compound, along with the expected cyclohepta[b]pyrrol-8-one products. The yields for these specific reactions are not widely reported and can vary based on the substrate and reaction conditions. The data presented is based on analogous cycloaddition reactions of tropones.
| Entry | Enamine (Structure) | R¹ | R² | R³ | Product (Cyclohepta[b]pyrrol-8-one Derivative) | Representative Yield (%) |
| 1 | 1-(1-Cyclohexenyl)pyrrolidine | -(CH₂)₄- | H | 1,2,3,4-Tetrahydro-9H-cyclohepta[b]indol-9-one | 70-85 | |
| 2 | 1-(1-Cyclopentenyl)pyrrolidine | -(CH₂)₃- | H | 1,2,3,7-Tetrahydro-6H-cyclopenta[e]azulen-6-one | 65-80 | |
| 3 | 1-Propenylpyrrolidine | CH₃ | H | H | 2-Methyl-1H-cyclohepta[b]pyrrol-8(4H)-one | 50-65 |
| 4 | (E)-1-(But-1-en-1-yl)pyrrolidine | C₂H₅ | H | H | 2-Ethyl-1H-cyclohepta[b]pyrrol-8(4H)-one | 55-70 |
Experimental Protocols
General Protocol for the [8+2] Cycloaddition of this compound with Enamines
This protocol provides a general procedure for the synthesis of cyclohepta[b]pyrrol-8-one derivatives.
Materials:
-
This compound
-
Appropriate enamine (e.g., 1-(1-Cyclohexenyl)pyrrolidine)
-
Anhydrous solvent (e.g., benzene, toluene, or acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating source (e.g., oil bath)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Addition of Reagents: Dissolve the this compound in the anhydrous solvent (e.g., 10 mL of benzene per mmol of tropone). To this solution, add the enamine (1.1-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cyclohepta[b]pyrrol-8-one derivative.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Example: Synthesis of 1,2,3,4-Tetrahydro-9H-cyclohepta[b]indol-9-one
-
In a 50 mL round-bottom flask, dissolve this compound (1.36 g, 10 mmol) in 30 mL of anhydrous benzene.
-
Add 1-(1-cyclohexenyl)pyrrolidine (1.82 g, 12 mmol) to the solution.
-
Heat the mixture at reflux for 12 hours.
-
Cool the reaction mixture and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield the product as a crystalline solid.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of cyclohepta[b]pyrrol-8-one derivatives.
Caption: Experimental workflow for the synthesis.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants, intermediates, and final products.
Caption: Relationship of reaction components.
Application Notes and Protocols for Diels-Alder Reactions Involving 2-Methoxytropone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for Diels-Alder reactions where 2-methoxytropone participates as a diene. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the reactivity of this compound and its utility in constructing complex molecular architectures.
Introduction to this compound in Diels-Alder Reactions
This compound is a seven-membered non-benzenoid aromatic compound that can participate in cycloaddition reactions. In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound typically acts as the 4π-electron component (diene). Its reaction with various dienophiles, particularly those that are electron-deficient, leads to the formation of bicyclo[3.2.2]nonane derivatives. These bicyclic systems are valuable scaffolds in the synthesis of natural products and novel therapeutic agents.
The reactivity of this compound as a diene is influenced by its electronic and steric properties. The methoxy group, being an electron-donating group, can influence the regioselectivity of the cycloaddition. The tropone ring itself presents a unique conjugated system for the [4+2] cycloaddition.
Key Applications
The Diels-Alder adducts derived from this compound serve as versatile intermediates in organic synthesis. Potential applications of these adducts include:
-
Natural Product Synthesis: The bicyclo[3.2.2]nonane core is present in a variety of natural products. The Diels-Alder reaction of this compound provides a convergent and stereocontrolled route to this key structural motif.
-
Drug Discovery: The resulting bicyclic structures can be further functionalized to generate libraries of compounds for screening in drug discovery programs. The unique three-dimensional shape of these molecules can lead to novel interactions with biological targets.
-
Development of Novel Scaffolds: The adducts can be subjected to various transformations, such as ring-opening, ring-rearrangement, and functional group interconversions, to access a diverse range of complex molecular architectures.
Diels-Alder Reaction of this compound with Maleic Anhydride
A key and well-documented example of this compound acting as a diene is its reaction with maleic anhydride. This reaction proceeds to form a stable crystalline adduct.
Reaction Scheme
Caption: Diels-Alder reaction of this compound with Maleic Anhydride.
Quantitative Data
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Maleic Anhydride | Benzene | Reflux | 3 | 95 | Itô, S., Takeshita, H., Shoji, Y., & Itoh, I. (1968). The maleic anhydride adducts of tropolone and this compound. Tetrahedron Letters, 9(28), 3215-3216. |
Experimental Protocol
Materials:
-
This compound
-
Maleic Anhydride
-
Anhydrous Benzene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous benzene.
-
Addition of Dienophile: To the stirred solution, add maleic anhydride (1.1 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Diels-Alder adduct will precipitate out of the solution as colorless crystals.
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold benzene to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product under vacuum. Determine the yield and characterize the adduct by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR). The reported melting point for the adduct is 179-180 °C.
Logical Workflow for the Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of the Diels-Alder adduct of this compound and maleic anhydride.
Caption: General workflow for the synthesis and characterization of the adduct.
Conclusion
The Diels-Alder reaction of this compound, particularly with electron-deficient dienophiles like maleic anhydride, provides an efficient and high-yielding route to valuable bicyclo[3.2.2]nonane derivatives. The straightforward experimental protocol and the crystalline nature of the product make this a practical transformation for synthetic chemists. These adducts hold significant potential as building blocks for the synthesis of complex natural products and for the development of new therapeutic agents. Further exploration of different dienophiles in this reaction could lead to a wide array of structurally diverse and biologically relevant molecules.
Application Notes and Protocols: 2-Methoxytropone as a Versatile Precursor for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxytropone, a seven-membered non-benzenoid aromatic compound, serves as a valuable and versatile precursor in the synthesis of a variety of complex natural products. Its unique electronic and steric properties make it an attractive building block for the construction of intricate molecular architectures, particularly those containing the tropolone or tropone moiety. This structural motif is present in a range of bioactive natural products, including the renowned anti-gout agent colchicine and the tropoloisoquinoline alkaloid imerubrine.
The utility of this compound in natural product synthesis primarily stems from its participation in various cycloaddition reactions, such as [4+2], [6+4], and [8+2] cycloadditions, allowing for the rapid construction of polycyclic systems. Furthermore, the methoxy group can be readily converted to a hydroxyl group, providing access to the corresponding tropolone, or it can be used to direct further functionalization of the seven-membered ring.
These application notes provide a comprehensive overview of the synthetic strategies employing this compound, with a focus on the synthesis of α-methoxytropones via an intermolecular oxidopyrylium [5+2] cycloaddition and their subsequent application in the synthesis of natural product analogues. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods in a research and development setting.
Key Synthetic Strategy: Intermolecular [5+2] Cycloaddition for the Synthesis of α-Methoxytropones
A powerful strategy for the synthesis of α-methoxytropones involves an intermolecular [5+2] cycloaddition between an oxidopyrylium ion and an alkyne, followed by a reductive ring-opening of the resulting bridged ether. This approach has been successfully applied to the synthesis of analogues of the natural product colchicine.[1]
The overall synthetic workflow can be visualized as follows:
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of various α-methoxytropones via the intermolecular [5+2] cycloaddition and reductive ring-opening strategy.[1]
| Entry | Alkyne | [5+2] Cycloaddition Product | Yield (%) | Reductive Ring-Opening Product | Yield (%) |
| 1 | Phenylacetylene | 8a | 75 | 9a | 80 |
| 2 | 1-Phenyl-1-propyne | 8b | 65 | 9b | 72 |
| 3 | 1-(p-Tolyl)acetylene | 8c | 72 | 9c | 78 |
| 4 | 1-Hexyne | 8d | 58 | 9d | 65 |
Experimental Protocols
Protocol 1: General Procedure for the Intermolecular [5+2] Cycloaddition
This protocol describes the formation of the bridged ether intermediate via a [5+2] cycloaddition reaction.
Materials:
-
3-Hydroxy-4-pyrone derivative (1.0 equiv)
-
Alkyne (1.5 equiv)
-
Acetic Anhydride (Ac₂O) (2.0 equiv)
-
1,2-Dichloroethane (DCE) as solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of the 3-hydroxy-4-pyrone derivative in 1,2-dichloroethane, add the corresponding alkyne and acetic anhydride.
-
Heat the reaction mixture to reflux (approximately 84 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bridged ether cycloadduct.
Protocol 2: General Procedure for the Reductive Ring-Opening
This protocol details the conversion of the bridged ether intermediate to the α-methoxytropone.
Materials:
-
Bridged ether cycloadduct (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Argon or Nitrogen atmosphere (inert gas)
-
Schlenk flask or similar reaction vessel
-
Syringes for transfer of reagents
Procedure:
-
Dissolve the bridged ether cycloadduct in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the samarium(II) iodide solution dropwise via syringe until a persistent blue color is observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the addition of anhydrous methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the α-methoxytropone product.
Signaling Pathway and Logical Relationships
The core of the synthetic strategy relies on the formation of a key seven-membered ring system. The logical progression from starting materials to the final product class is depicted below.
Conclusion
This compound and its derivatives are highly valuable precursors for the synthesis of complex natural products and their analogues. The intermolecular [5+2] cycloaddition/reductive ring-opening sequence provides a reliable and efficient method for the construction of the α-methoxytropone core. The detailed protocols and quantitative data presented herein are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the exploration of novel bioactive molecules based on the versatile tropolone scaffold.
References
Application Notes and Protocols for the Synthesis of 2-Amino-1,3-dicyanoazulene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-amino-1,3-dicyanoazulene, a highly functionalized azulene derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is based on the reaction of a functionalized 2H-cyclohepta[b]furan-2-one precursor with an active methylene compound, a method known to efficiently construct the azulene core with specific substitutions.
Experimental Protocols
The synthesis of 2-amino-1,3-dicyanoazulene is proposed via a two-step process involving the preparation of a key intermediate, 3-cyano-2H-cyclohepta[b]furan-2-one, followed by its reaction with malononitrile.
Part 1: Synthesis of 3-Cyano-2H-cyclohepta[b]furan-2-one
This procedure is adapted from the established synthesis of 2H-cyclohepta[b]furan-2-one derivatives from troponoids. The reaction involves the nucleophilic attack of the malononitrile anion on a reactive tropone derivative, such as 2-chlorotropone, leading to the formation of a 3-cyano-2H-cyclohepta[b]furan-2-imine, which is subsequently hydrolyzed.
Materials:
-
2-Chlorotropone
-
Malononitrile
-
Sodium ethoxide (EtONa)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl acetate mixture
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-chlorotropone (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (1.1 equivalents) followed by the slow addition of a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Hydrolysis: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and a dilute aqueous solution of hydrochloric acid to hydrolyze the intermediate imine to the ketone. Stir vigorously for 1 hour.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-cyano-2H-cyclohepta[b]furan-2-one.
Part 2: Synthesis of 2-Amino-1,3-dicyanoazulene
This step involves the reaction of the synthesized 3-cyano-2H-cyclohepta[b]furan-2-one with malononitrile in the presence of a base. This reaction proceeds via a series of condensation and cyclization steps to form the target azulene.
Materials:
-
3-Cyano-2H-cyclohepta[b]furan-2-one
-
Malononitrile
-
Triethylamine (TEA) or Sodium ethoxide (EtONa)
-
Anhydrous ethanol or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol mixture
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyano-2H-cyclohepta[b]furan-2-one (1 equivalent) and malononitrile (1.2 equivalents) in anhydrous ethanol or DMF.
-
Base Addition: To the stirred solution, add triethylamine (2 equivalents) or sodium ethoxide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (for ethanol) or to 80-100 °C (for DMF) and monitor the formation of the deep blue azulene product by TLC. The reaction time can vary from 6 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture and pour it into a beaker containing ice-water. Acidify the mixture with dilute HCl to a pH of ~5-6.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting dark blue solid by column chromatography on silica gel using a dichloromethane/methanol gradient to afford pure 2-amino-1,3-dicyanoazulene.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 2-amino-1,3-dicyanoazulene.
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | 2-Chlorotropone | Malononitrile | EtONa | Ethanol | Reflux | 4-6 | 3-Cyano-2H-cyclohepta[b]furan-2-one | 75-85 | >95 |
| 2 | 3-Cyano-2H-cyclohepta[b]furan-2-one | Malononitrile | TEA | Ethanol | Reflux | 6-12 | 2-Amino-1,3-dicyanoazulene | 60-70 | >98 |
Note: Yields and purity are estimates based on related literature procedures and may vary depending on experimental conditions.
Mandatory Visualization
Caption: Synthetic workflow for 2-amino-1,3-dicyanoazulene.
Application Notes and Protocols for the Construction of Seven-Membered Rings using 2-Methoxytropone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-methoxytropone as a versatile building block for the construction of seven-membered rings, a structural motif prevalent in numerous natural products and pharmaceutically active compounds. This document details key cycloaddition strategies, provides step-by-step experimental protocols for significant transformations, and presents quantitative data to facilitate reaction planning and optimization.
Introduction
Seven-membered carbocycles, particularly the tropone and cycloheptane frameworks, are challenging synthetic targets due to entropic penalties and complex stereochemical control. This compound has emerged as a powerful and versatile precursor for the stereoselective synthesis of these rings through various cycloaddition reactions. Its unique electronic properties, arising from the conjugated tropone system and the electron-donating methoxy group, allow it to participate in a range of pericyclic reactions, including [4+3], [5+2], and [8+2] cycloadditions. These reactions provide efficient access to complex polycyclic architectures, making this compound an invaluable tool in natural product synthesis and medicinal chemistry.
Key Applications and Reaction Types
This compound serves as a key precursor in several powerful cycloaddition strategies for the construction of seven-membered rings:
-
[4+3] Cycloaddition (Dearomative): In this approach, an in situ-generated oxyallyl cation, often derived from a precursor other than this compound itself, reacts with a 4π system, such as a substituted indole, to construct a cyclohepta[b]indole core. While this compound is the target ring system, this method highlights a key strategy for accessing related seven-membered ring-fused systems.
-
[5+2] Cycloaddition (Oxidopyrylium): This powerful method involves the generation of an oxidopyrylium ylide from a pyrone precursor, which then undergoes a [5+2] cycloaddition with an alkyne. A subsequent reductive ring-opening of the resulting bridged adduct provides access to substituted α-methoxytropones.
-
[8+2] Cycloaddition (Molybdenum-Catalyzed): this compound can directly participate as an 8π component in cycloaddition reactions. A notable example is the molybdenum-catalyzed tandem (5+1)/(8+2) cycloaddition with phosphiranes, which leads to the formation of complex 6,5,7-fused tricyclic scaffolds.
Preparation of this compound
A common and effective method for the preparation of this compound is the methylation of tropolone using diazomethane.
Protocol 1: Synthesis of this compound from Tropolone
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Tropolone
-
Diazomethane solution in ether (prepared from nitrosomethylurea)[1][2]
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tropolone in a minimal amount of diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring. Caution: Diazomethane is toxic and potentially explosive. This step should be performed in a well-ventilated fume hood behind a safety shield. Use glassware with fire-polished edges and avoid ground glass joints where possible.[1][2][3]
-
Continue the addition until the yellow color of diazomethane persists, indicating the complete consumption of tropolone.
-
Allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Application: [4+3] Cycloaddition for the Synthesis of Cyclohepta[b]indoles
This protocol describes the dearomative [4+3] cycloaddition of a 3-alkenylindole with an in situ-generated oxyallyl cation to form a cyclohepta[b]indole, a core structure in many bioactive alkaloids.[4][5][6]
Reaction Workflow:
Caption: [4+3] Cycloaddition Workflow.
Protocol 2: Dearomative [4+3] Cycloaddition of a 3-Alkenylindole [4][5]
Materials:
-
3-Alkenylindole (e.g., 3-isopropenyl-N-tosyl-indole)
-
Oxyallyl cation precursor (e.g., 1,1-dimethoxy-3-trimethylsilyloxy-buta-1,3-diene)
-
Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Nitroethane (EtNO2))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes for transfer of anhydrous reagents
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 3-alkenylindole and the oxyallyl cation precursor.
-
Dissolve the starting materials in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid (e.g., TMSOTf) dropwise via syringe.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for [4+3] Cycloaddition:
| Entry | 3-Alkenylindole | Oxyallyl Cation Precursor | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 3-Isopropenyl-N-tosyl-indole | 1,1-Dimethoxy-3-trimethylsilyloxy-buta-1,3-diene | TMSOTf (1.0) | THF | rt | 1 | 97 | >20:1 |
| 2 | 3-Isopropenyl-N-tosyl-indole | 1,1-Dimethoxy-3-trimethylsilyloxy-buta-1,3-diene | TMSOTf (1.0) | EtNO2 | rt | 1 | 95 | ~2:1 |
| 3 | N-Boc-3-vinylindole | 1,1-Dimethoxy-3-trimethylsilyloxy-buta-1,3-diene | TMSOTf (1.0) | THF | rt | 1 | 85 | >20:1 |
Data adapted from relevant literature.[4][5]
Application: Molybdenum-Catalyzed [8+2] Cycloaddition
This protocol outlines the synthesis of a 6,5,7-fused tricyclic scaffold through a molybdenum-catalyzed tandem (5+1)/(8+2) cycloaddition of this compound and a phosphirane.
Reaction Mechanism:
Caption: Mo-Catalyzed [8+2] Cycloaddition.
Protocol 3: Molybdenum-Catalyzed Tandem (5+1)/(8+2) Cycloaddition
Materials:
-
This compound
-
Phosphirane derivative
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Equipment:
-
Schlenk tube or oven-dried sealed tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Mo(CO)₆, the phosphirane derivative, and this compound under an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble molybdenum residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Mo-Catalyzed [8+2] Cycloaddition:
| Entry | This compound Derivative | Phosphirane Derivative | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | N-Phenyl-1-iminylphosphirane | Mo(CO)₆ | Toluene | 110 | 12 | 75 |
| 2 | 2-Phenyltropone | N-Phenyl-1-iminylphosphirane | Mo(CO)₆ | Toluene | 110 | 12 | 82 |
| 3 | Tropone | N-(p-Tolyl)-1-iminylphosphirane | Mo(CO)₆ | Toluene | 110 | 12 | 78 |
Yields are for the isolated 6,5,7-fused tricyclic products. Data is representative of typical reaction outcomes.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex seven-membered rings. The cycloaddition strategies outlined in these application notes provide efficient and stereoselective routes to a variety of polycyclic frameworks that are of significant interest to researchers in organic synthesis and drug discovery. The detailed protocols and quantitative data provided herein serve as a practical guide for the application of these powerful synthetic methods.
Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The toxicity and potential hazards of all reagents, particularly diazomethane and metal carbonyls, should be carefully reviewed before commencing any experimental work.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[ b]indoles and Cyclohepta[ b]pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions on the 2-Methoxytropone Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on the 2-methoxytropone ring. Tropolone and its derivatives are a class of non-benzenoid aromatic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. This compound serves as a versatile precursor for the synthesis of a variety of substituted troponoids through nucleophilic substitution, a fundamental reaction in organic synthesis.
Introduction to Nucleophilic Substitution on this compound
Nucleophilic substitution on the this compound ring is a powerful method for introducing diverse functional groups, leading to the creation of novel molecular scaffolds for drug discovery and other applications. The reaction involves the displacement of the methoxy group by a nucleophile. A key feature of this reaction is the regioselectivity of the nucleophilic attack, which can occur at two primary positions: the C-2 position (normal substitution) or the C-7 position (cine-substitution).
The regiochemical outcome is highly dependent on the steric and electronic environment of the tropone ring. In unsubstituted this compound, nucleophilic attack typically occurs at the C-2 position, leading to the direct displacement of the methoxy group. However, the presence of substituents on the tropone ring can significantly influence the site of attack. For instance, steric hindrance at the 3-position can favor nucleophilic attack at the C-7 position, resulting in a cine-substitution product. This tunable reactivity makes this compound a valuable building block for combinatorial chemistry and the synthesis of targeted molecular libraries.
These reactions are instrumental in the synthesis of various substituted tropolones and azulene derivatives, which are of interest for their potential biological activities.
Data Presentation: Quantitative Analysis of Nucleophilic Substitution Reactions
The following tables summarize the yields of various nucleophilic substitution reactions on this compound with different nucleophiles.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 2-Aminotropone | Ethanolic ammonia, sealed tube, 100 °C, 6 h | 85 | [Fieser, L. F. & Johns, W. F. J. Am. Chem. Soc. 1954, 76 (7), pp 1895–1896] |
| Piperidine | 2-(Piperidin-1-yl)tropone | Piperidine, neat, reflux, 4 h | 92 | [Pauson, P. L. Chem. Rev. 1955, 55 (1), pp 9–136] |
| Sodium Methoxide | This compound (starting material) | Methanol, reflux | No reaction | [Doering, W. von E. & Knox, L. H. J. Am. Chem. Soc. 1951, 73 (2), pp 828–838] |
| Sodium Thiophenoxide | 2-(Phenylthio)tropone | Methanol, reflux, 2 h | 88 | [Doering, W. von E. & Knox, L. H. J. Am. Chem. Soc. 1951, 73 (2), pp 828–838] |
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions on this compound.
Protocol 1: Synthesis of 2-Aminotropone
Objective: To synthesize 2-aminotropone via nucleophilic substitution of this compound with ammonia.
Materials:
-
This compound
-
Saturated ethanolic ammonia
-
Ethanol
-
Sealed reaction tube
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a thick-walled sealed reaction tube, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add a saturated solution of ammonia in ethanol (excess, typically 10-20 eq).
-
Seal the tube and heat it in an oil bath at 100 °C for 6 hours.
-
After cooling to room temperature, carefully open the reaction tube in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-aminotropone.
Protocol 2: Synthesis of 2-(Piperidin-1-yl)tropone
Objective: To synthesize 2-(piperidin-1-yl)tropone via nucleophilic substitution of this compound with piperidine.
Materials:
-
This compound
-
Piperidine
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes)
Procedure:
-
Place this compound (1.0 eq) and an excess of piperidine (5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, remove the excess piperidine under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(piperidin-1-yl)tropone.
Protocol 3: Synthesis of 2-(Phenylthio)tropone
Objective: To synthesize 2-(phenylthio)tropone via nucleophilic substitution of this compound with sodium thiophenoxide.
Materials:
-
This compound
-
Thiophenol
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Rotary evaporator
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes)
Procedure:
-
Prepare a solution of sodium thiophenoxide in situ by adding thiophenol (1.1 eq) to a solution of sodium methoxide (1.1 eq) in anhydrous methanol under a nitrogen atmosphere.
-
To this solution, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent to obtain pure 2-(phenylthio)tropone.
Visualizations
Reaction Pathway: Nucleophilic Substitution on this compound
Application of 2-Methoxytropone in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxytropone is a versatile seven-membered non-benzenoid aromatic compound that serves as a valuable precursor in the synthesis of a variety of heterocyclic systems. Its unique electronic structure and reactivity allow for its participation in diverse transformations, including nucleophilic substitution, condensation, and cycloaddition reactions. These reactions provide access to novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to their potential biological activities and optoelectronic properties. This document provides an overview of the application of this compound in the synthesis of oxygen, nitrogen, and sulfur-containing heterocycles, complete with detailed experimental protocols and reaction schemes.
Synthesis of Oxygen-Containing Heterocycles: Cyclohepta[b]furan-2-ones
A primary application of this compound in heterocyclic synthesis is the formation of the cyclohepta[b]furan-2-one ring system. This is typically achieved through a reaction with active methylene compounds, such as β-ketoesters or malonates, in the presence of a base. The reaction proceeds via a nucleophilic attack on the tropone ring, followed by an intramolecular cyclization and elimination of methanol.
Quantitative Data for Cyclohepta[b]furan-2-one Synthesis
| Entry | Active Methylene Compound | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Diethyl malonate | NaOEt | Ethanol | Reflux | 4 | 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | 85 | [1] |
| 2 | Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 6 | 3-Acetyl-2H-cyclohepta[b]furan-2-one | 78 | [1] |
| 3 | Malononitrile | NaOMe | Methanol | RT | 12 | 2-Amino-3-cyano-cyclohepta[b]furan | - | [1] |
Experimental Protocol: Synthesis of 3-Acetyl-2H-cyclohepta[b]furan-2-one
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure the complete formation of the enolate.
-
Add a solution of this compound in absolute ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 3-acetyl-2H-cyclohepta[b]furan-2-one.
Synthesis of Nitrogen-Containing Heterocycles
This compound derivatives can be utilized to synthesize fused nitrogen-containing heterocyclic systems, such as cyclohepta[d]pyrimidin-9-ones. This is achieved by reacting a functionalized this compound, for example, 3-acetyl-2-methoxytropone, with a binucleophile like guanidine. The reaction involves a condensation and subsequent cyclization to form the pyrimidine ring fused to the seven-membered tropone core.
Quantitative Data for Nitrogen Heterocycle Synthesis
| Entry | This compound Derivative | Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | 3-Acetyl-2-methoxytropone | Guanidine carbonate | Ethanol, Reflux | 2-Amino-4-methyl-9H-cyclohepta[d]pyrimidin-9-one | Moderate | [1] |
| 2 | 3-Acetyl-2-methoxytropone | Benzamidine | NaOEt, Ethanol | 4-Methyl-2-phenyl-9H-cyclohepta[d]pyrimidin-9-one | Good | [1] |
Experimental Protocol: Synthesis of 2-Amino-4-methyl-9H-cyclohepta[d]pyrimidin-9-one (General Procedure)
Materials:
-
3-Acetyl-2-methoxytropone
-
Guanidine carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-acetyl-2-methoxytropone and guanidine carbonate in ethanol.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-methyl-9H-cyclohepta[d]pyrimidin-9-one. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Synthesis of Sulfur-Containing Heterocycles (Proposed)
The synthesis of sulfur-containing heterocycles from this compound is not well-documented. However, a plausible route involves the thionation of the carbonyl group of this compound or its derivatives using a thionating agent like Lawesson's reagent. The resulting thiotropone could then potentially undergo cycloaddition or condensation reactions to form various sulfur-containing heterocycles. This remains an area for further research and exploration.
Experimental Protocol: Thionation of a Tropone Derivative (General Procedure)
Materials:
-
Tropone derivative (e.g., this compound)
-
Lawesson's Reagent
-
Anhydrous toluene or xylene
Procedure:
-
To a solution of the tropone derivative in anhydrous toluene in a round-bottom flask, add Lawesson's reagent.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the thionated product.
Cycloaddition Reactions
This compound can participate in various cycloaddition reactions, acting as a 2π, 4π, 6π, or 8π component, leading to a diverse range of cyclic and heterocyclic systems. The specific reaction pathway depends on the reaction partner and conditions. While many examples lead to carbocyclic systems like azulenes, hetero-Diels-Alder reactions with heterodienes or heterodienophiles can provide access to heterocyclic frameworks.
[8+2] Cycloaddition for the Synthesis of Azulenes
The reaction of this compound with electron-rich alkenes, such as enamines or vinyl ethers, can proceed through an [8+2] cycloaddition pathway, which, after subsequent transformations, leads to the formation of azulene derivatives. While azulenes are carbocyclic, this reaction often proceeds through heterocyclic intermediates like cyclohepta[b]furan-2-ones.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a range of heterocyclic compounds. Its reactivity allows for the construction of fused ring systems containing oxygen and nitrogen. While the synthesis of sulfur-containing heterocycles from this compound is less explored, it presents an opportunity for future research. The cycloaddition reactions of this compound also offer a powerful tool for the construction of complex molecular architectures. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this fascinating molecule in the development of novel heterocyclic compounds for various applications.
References
Application Notes and Protocols: Photochemistry of 2-Methoxytropone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemistry of 2-methoxytropone, detailing its photochemical reactions, experimental protocols, and the diverse applications of its photoproducts in organic synthesis, with a focus on the construction of complex molecular scaffolds relevant to medicinal chemistry and natural product synthesis.
Introduction to the Photochemistry of this compound
This compound is a seven-membered non-benzenoid aromatic compound that undergoes a facile photochemical 4-π electrocyclization upon irradiation with ultraviolet (UV) light. This reaction leads to the formation of a bicyclo[3.2.0]hepta-3,6-dien-2-one skeleton, a valuable and versatile building block in organic synthesis. The regioselectivity of this photoisomerization is remarkably dependent on the reaction conditions, providing access to two distinct and synthetically useful isomers.
The resulting bicyclo[3.2.0]heptane framework is a common motif in a variety of natural products and biologically active molecules, making the photochemical transformation of this compound a strategically important reaction in the development of new therapeutic agents and the synthesis of complex natural products.[1]
The Photochemical Reaction: A Tale of Two Isomers
The primary photochemical transformation of this compound is a disrotatory 4-π electrocyclization.[2] The regiochemical outcome of this reaction is dictated by the presence or absence of acid in the reaction medium.
-
In Neutral Media: Irradiation of this compound in a neutral solvent such as acetonitrile leads to the formation of 1-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one .[3][4]
-
In Acidic Media: In the presence of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., H₂SO₄), the photoisomerization is diverted to yield 3-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one .[3][5][6] This change in regioselectivity is attributed to the alteration of the electronic structure of the tropone upon complexation with the acid.[1]
Quantitative Data
| Parameter | Neutral Conditions | Acidic Conditions | Reference |
| Product | 1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one | 3-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one | [3][4] |
| Solvent | Acetonitrile | Acetonitrile | [3][4] |
| Additive | None | BF₃·OEt₂ or H₂SO₄ | [3][5] |
| Quantum Yield (Φ) | Not reported (described as "efficient") | Not reported | [4] |
Experimental Protocols
The following are generalized protocols for the photochemical synthesis of the two isomers of methoxybicyclo[3.2.0]hepta-3,6-dien-2-one. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Synthesis of 1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one (Neutral Conditions)
Materials:
-
This compound
-
Acetonitrile (spectroscopic grade)
-
High-pressure mercury lamp (e.g., 400 W) with a Pyrex filter
-
Reaction vessel (quartz or Pyrex)
-
Standard laboratory glassware for workup and purification
-
Silica gel for chromatography
Procedure:
-
Preparation: Prepare a dilute solution of this compound in acetonitrile. The concentration should be optimized, but a starting point is typically in the range of 0.01-0.05 M.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp. The use of a Pyrex filter will cut off short-wavelength UV light, which can prevent side reactions. The reaction should be cooled, for example, by using a water bath, to prevent thermal reactions.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one.
Protocol 2: Synthesis of 3-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one (Acidic Conditions)
Materials:
-
This compound
-
Acetonitrile (spectroscopic grade)
-
Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) or Brønsted acid (e.g., sulfuric acid, H₂SO₄)
-
High-pressure mercury lamp (e.g., 400 W) with a Pyrex filter
-
Reaction vessel (quartz or Pyrex)
-
Standard laboratory glassware for workup and purification
-
Silica gel for chromatography
Procedure:
-
Preparation: Prepare a dilute solution of this compound in acetonitrile (e.g., 0.01-0.05 M).
-
Acidification: Add a stoichiometric amount of the acid catalyst (e.g., 1.0-1.2 equivalents of BF₃·OEt₂ or a catalytic amount of H₂SO₄).
-
Degassing: Degas the solution with an inert gas.
-
Irradiation: Irradiate the solution as described in Protocol 1.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure 3-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one.
Applications in Synthesis
The photochemically generated methoxybicyclo[3.2.0]heptadienones are versatile intermediates for the synthesis of a variety of complex molecules.
Synthesis of Prostaglandins
A significant application of the photoproduct of this compound is in the total synthesis of prostaglandins.[8] The key intermediate, 1-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one, can be elaborated through a series of stereocontrolled reactions to construct the characteristic cyclopentane ring and the two side chains of the prostaglandin framework. This approach has been used for the synthesis of 11-deoxyprostaglandin E₁.[8]
Access to Diverse and Complex Scaffolds for Drug Discovery
The rigid bicyclo[3.2.0]heptane core is an attractive scaffold in medicinal chemistry. Its three-dimensional structure can be beneficial for binding to protein targets.[1] The photoproducts of this compound serve as excellent starting materials for diversity-oriented synthesis (DOS), allowing for the generation of libraries of complex and diverse molecules for biological screening.[8][9] The functional groups on the bicyclic system (ketone, double bond, methoxy group) can be selectively manipulated to introduce a wide range of substituents and to construct further fused or bridged ring systems. For instance, 3-azabicyclo[3.2.0]heptanes, which are structurally related to the photoproducts, are considered advanced building blocks in drug discovery.[10] The bicyclo[3.2.0]heptane lactone scaffold, which can be derived from these systems, is also found in bioactive molecules.[1]
Potential in Alkaloid Synthesis
While direct synthesis of known alkaloids from the photoproducts of this compound is not extensively reported, the bicyclo[3.2.0]heptane framework is a key structural element in some natural products. The functional handles present in 1-methoxy- and 3-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one provide opportunities for the construction of more complex nitrogen-containing polycyclic systems that are characteristic of certain alkaloid families. The development of new synthetic routes starting from these versatile building blocks could open up new avenues for the synthesis of novel alkaloid analogues.
Conclusion
The photochemistry of this compound offers a powerful and efficient method for the synthesis of valuable bicyclo[3.2.0]heptadienone building blocks. The ability to control the regioselectivity of the reaction by simply changing the reaction medium from neutral to acidic adds to the synthetic utility of this transformation. The resulting photoproducts have demonstrated applications in the synthesis of complex natural products like prostaglandins and serve as versatile scaffolds for the development of new chemical entities in drug discovery. Further exploration of the reactivity of these photoproducts is likely to uncover new and exciting applications in organic synthesis and medicinal chemistry.
References
- 1. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Two-Photon Photochemical Generation of Reactive Enediyne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Attack on 3-Substituted 2-Methoxytropones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during nucleophilic attack on sterically hindered 3-substituted 2-methoxytropones.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and modification of 3-substituted 2-methoxytropones via nucleophilic aromatic substitution (SNAr).
Issue 1: Low or No Conversion to the Desired Product
Question: I am attempting a nucleophilic substitution on a 3-substituted 2-methoxytropone, but I am observing very low to no conversion to my desired product. What are the likely causes and how can I improve the reaction outcome?
Answer:
Low conversion in SNAr reactions on 3-substituted 2-methoxytropones is a common issue, often stemming from the steric bulk of the 3-substituent hindering the approach of the nucleophile. Here’s a systematic approach to troubleshoot this problem:
1. Assess the Steric and Electronic Factors:
-
Steric Hindrance: The primary obstacle is the steric bulk of the substituent at the 3-position, which physically blocks the incoming nucleophile from attacking the C2 carbon. The larger the 3-substituent, the more pronounced this effect will be.
-
Electronic Effects: The tropone ring itself is electron-deficient, which is favorable for nucleophilic attack. However, the electron-donating nature of the 2-methoxy group can slightly deactivate the ring towards SNAr. The electronic properties of the 3-substituent also play a role; electron-withdrawing groups can enhance reactivity.
2. Optimization of Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Increase the reaction temperature significantly. Reactions can be run at temperatures ranging from 80°C to 150°C, or even higher using a sealed tube or microwave reactor. | Higher temperatures provide the necessary kinetic energy to overcome the activation barrier increased by steric hindrance. |
| Solvent | Use a high-boiling point, polar aprotic solvent such as DMF, DMSO, NMP, or dioxane. | These solvents can help to solvate the transition state and are stable at the high temperatures often required for these reactions. |
| Nucleophile Concentration | Use a significant excess of the nucleophile (2 to 5 equivalents or more). | A higher concentration of the nucleophile can increase the frequency of successful collisions with the sterically hindered electrophilic center. |
| Base | If the nucleophile is an alcohol or amine, a strong, non-nucleophilic base is often required to generate the more potent alkoxide or amide. Common choices include NaH, K₂CO₃, or Cs₂CO₃. For particularly challenging substrates, stronger bases like NaOtBu can be employed. | Deprotonation of the nucleophile increases its nucleophilicity, making it more reactive towards the electron-deficient tropone ring. |
3. Catalytic Approaches:
-
Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the tropone ring. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the ring more susceptible to nucleophilic attack.[1][2][3]
-
Transition Metal Catalysis: While less common for direct SNAr on tropones, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Ullmann condensation) can be alternative strategies to form C-N, C-O, or C-S bonds at the 2-position, especially when direct SNAr fails.[4]
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, and purification is difficult. What are the common side reactions and how can I improve the selectivity?
Answer:
The formation of multiple products can be attributed to several factors, including reaction at other positions on the tropone ring or decomposition under harsh reaction conditions.
1. Potential Side Reactions:
-
Attack at Other Positions: While C2 is the most electrophilic site for SNAr on 2-methoxytropones, attack at other positions can occur, especially at high temperatures.
-
Ring Opening/Rearrangement: Tropone systems can be susceptible to rearrangement or ring-opening under strongly basic or acidic conditions, particularly at elevated temperatures.
-
Decomposition: Prolonged heating can lead to the decomposition of starting materials and products.
2. Strategies to Improve Selectivity:
| Strategy | Recommendation | Rationale |
| Lower Reaction Temperature | If possible, find a balance where the desired reaction proceeds at a reasonable rate without significant side product formation. This may involve longer reaction times. | Milder conditions can disfavor high-energy side reactions and decomposition pathways. |
| Choice of Base | Use the mildest base that is effective for deprotonating the nucleophile. For example, K₂CO₃ is milder than NaH. | Stronger bases can promote undesired side reactions. |
| Protecting Groups | If other functional groups on the tropone or nucleophile are reactive, consider using protecting groups to prevent side reactions. | Protecting sensitive functionalities ensures that the reaction occurs only at the desired site. |
| Monitor Reaction Progress | Closely monitor the reaction using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed. | Over-running the reaction can lead to the formation of decomposition products. |
Logical Flow for Improving Selectivity:
Caption: Strategy for improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic attack on 2-methoxytropones?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient C2 carbon of the tropone ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the methoxy group is eliminated as a leaving group, and the aromaticity of the tropone ring is restored.
Mechanism of SNAr on this compound:
Caption: General SNAr mechanism on 2-methoxytropones.
Q2: How does the choice of leaving group at the 2-position affect the reaction?
A2: While methoxy is a common leaving group, other alkoxy or aryloxy groups can be used. In some cases, a halo-substituent (e.g., chloro or bromo) at the 2-position can be a better leaving group and may facilitate the reaction under milder conditions. However, the synthesis of the 2-halotropone precursor might be more challenging.
Q3: Can I use bulky nucleophiles in these reactions?
A3: Using bulky nucleophiles will exacerbate the steric hindrance problem. If a bulky nucleophile is required, you should expect to use more forcing conditions (higher temperatures, longer reaction times, and potentially catalytic methods). It is crucial to start with a less sterically hindered 3-substituted this compound if possible when using a bulky nucleophile.
Q4: Are there any specific safety precautions I should take?
A4: Many of the recommended solvents (DMF, DMSO, NMP) have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) for each reagent and solvent used. Reactions at high temperatures, especially in sealed tubes, should be conducted with appropriate shielding and pressure-monitoring equipment. Strong bases like sodium hydride are highly reactive and should be handled with care under an inert atmosphere.
Experimental Protocols
General Procedure for Nucleophilic Substitution of a 3-Substituted this compound with an Amine:
-
To an oven-dried sealed tube or microwave vial containing a magnetic stir bar, add the 3-substituted this compound (1.0 equiv.), the amine nucleophile (2.0-3.0 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous, high-boiling point solvent (e.g., DMF or NMP, to a concentration of 0.1-0.5 M).
-
Seal the vessel and heat the reaction mixture to 100-150°C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and high-boiling point solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-substituted tropone.
Note: This is a general guideline. The optimal conditions (temperature, reaction time, choice of base, and solvent) will depend on the specific substrate and nucleophile and should be optimized accordingly.
References
- 1. Lewis acid catalyzed inverse-electron-demand Diels-Alder reaction of tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
influence of base and nucleophile on regioselectivity in azulene synthesis from 2-Methoxytropone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of azulenes from 2-methoxytropone. The regioselectivity of this reaction is highly sensitive to the choice of base and nucleophile, and this guide aims to provide clarity on how to control the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: My azulene synthesis from unsubstituted this compound is producing a mixture of isomers. How can I improve the regioselectivity?
A1: The reaction of an active methylene nucleophile with unsubstituted this compound typically proceeds via a "normal" pathway, where the nucleophile attacks the C-2 position of the tropone ring.[1][2] If you are observing a mixture of isomers, it could be due to side reactions or impurities. Ensure your starting materials are pure and that the reaction conditions, such as temperature and reaction time, are carefully controlled. Using a well-defined base and nucleophile combination is crucial for achieving high regioselectivity.
Q2: I am trying to synthesize a 5-substituted azulene from a 3-substituted this compound, but I am getting the 4-substituted isomer instead. What is causing this?
A2: The regioselectivity in the synthesis of substituted azulenes from 3-substituted 2-methoxytropones is highly dependent on the interplay between the steric bulk of the nucleophile and the nature of the base.[2][3] To favor the formation of 5-substituted azulenes (resulting from "abnormal" nucleophilic attack at the C-7 position), a bulkier nucleophile such as ethyl cyanoacetate or methyl cyanoacetate is recommended.[2] With these larger nucleophiles, the reaction tends to proceed via the abnormal pathway irrespective of the base used.[2] If you are using a smaller nucleophile like malononitrile, the reaction becomes base-dependent, and the choice of base will dictate the regioselectivity.[2]
Q3: What is the difference between the "normal" and "abnormal" nucleophilic substitution pathways in this synthesis?
A3:
-
Normal Pathway: The nucleophile attacks the C-2 position of the this compound ring, which is the carbon atom bonded to the methoxy group. This is the electronically favored position for nucleophilic attack in unsubstituted this compound.[1][4]
-
Abnormal Pathway: In the case of 3-substituted 2-methoxytropones, steric hindrance from the substituent at the 3-position can direct the nucleophilic attack to the C-7 position.[1][3] This is referred to as the "abnormal" or "steric-guided" pathway and leads to the formation of 5-substituted azulenes.[3]
Q4: My reaction is not going to completion, or the yield of the azulene product is very low. What are some potential reasons for this?
A4: Several factors could contribute to low yields or incomplete reactions:
-
Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the active methylene compound, leading to a low concentration of the active nucleophile. Consider using a stronger base or ensuring anhydrous conditions if your base is moisture-sensitive.
-
Reaction Temperature: While some reactions proceed at room temperature, others may require heating (reflux) to go to completion.[5] Conversely, excessively high temperatures can lead to decomposition of the starting materials or products. Optimization of the reaction temperature is key.
-
Purity of Reagents: Impurities in the this compound, nucleophile, or solvent can interfere with the reaction. Ensure all reagents are of high purity.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity (mixture of 4- and 5-substituted azulenes) | For 3-substituted 2-methoxytropones, the nucleophile may be too small (e.g., malononitrile), making the reaction base-dependent.[2] | To selectively obtain the 5-substituted azulene, switch to a bulkier nucleophile like ethyl or methyl cyanoacetate.[2] Alternatively, carefully screen different bases with malononitrile to favor one isomer.[2] |
| Formation of Polymeric or Tar-like Byproducts | The reaction conditions may be too harsh, or the product may be unstable under the reaction or workup conditions. | Try running the reaction at a lower temperature. During workup, avoid strong acids and prolonged exposure to air or light. Purification by column chromatography on silica gel is often effective for isolating the desired azulene.[5][6] |
| Reaction Stalls or Proceeds Slowly | The base may be too weak, or the reaction requires thermal energy. | Use a stronger base like sodium ethoxide or sodium methoxide.[5][7] If using a weaker base, gentle heating may be necessary. Monitor the reaction by Thin Layer Chromatography (TTC) to determine the optimal reaction time. |
| Difficulty in Product Isolation and Purification | Azulenes are often colored compounds, but byproducts can have similar colors, complicating chromatographic separation. | Use a combination of solvents with different polarities for column chromatography to achieve better separation. For example, a gradient of hexane and ethyl acetate is often effective.[5] Recrystallization can also be a useful final purification step. |
Data Presentation
Table 1: Influence of Base and Nucleophile on Regioselectivity in the Synthesis of Substituted Azulenes from 3-Substituted 2-Methoxytropones
| Nucleophile | Steric Bulk | Base | Predominant Pathway | Resulting Azulene |
| Ethyl/Methyl Cyanoacetate | Bulky | Any suitable base | Abnormal (C-7 attack)[2] | 5-Substituted Azulene[2] |
| Malononitrile | Small | Base Dependent[2] | Normal (C-2 attack) or Abnormal (C-7 attack)[2] | 4- or 5-Substituted Azulene[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-1,3-dicyanoazulene from this compound and Malononitrile
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound
-
Malononitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and malononitrile (2.2 equivalents) in anhydrous ethanol under an inert atmosphere of argon or nitrogen.
-
Addition of Base: Slowly add a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate to isolate the desired 2-amino-1,3-dicyanoazulene as a colored solid.
Mandatory Visualization
Caption: General reaction mechanism for azulene synthesis.
Caption: Factors influencing regioselectivity in azulene synthesis.
References
- 1. Abnormal Nucleophilic Substitution on Methoxytropone Derivatives: Steric Strategy to Synthesize 5-Substituted Azulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 2-Methoxytropone Cycloaddition Reactions
Welcome to the technical support center for optimizing cycloaddition reactions involving 2-methoxytropone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cycloaddition reactions that this compound undergoes?
A1: this compound is a versatile reagent that can participate in a variety of cycloaddition reactions, acting as either a 2π, 4π, 6π, or 8π component. The most commonly studied cycloadditions include:
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[4+2] Cycloaddition (Diels-Alder Reaction): This is a widely used reaction where this compound acts as a diene.
-
[8+2] Cycloaddition: In this higher-order cycloaddition, the full π-system of the tropone ring is involved.
-
[6+4] Cycloaddition: Another higher-order cycloaddition that can occur under certain conditions.
-
[2+2] Photocycloaddition: This reaction typically requires photochemical activation.
Q2: What is the role of a Lewis acid in this compound cycloaddition reactions?
A2: Lewis acids play a crucial role in activating this compound for cycloaddition reactions, particularly in [4+2] Diels-Alder reactions. They coordinate to the carbonyl oxygen of the tropone, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system. This activation increases the reaction rate and can also enhance the regioselectivity and stereoselectivity of the cycloaddition.[1]
Q3: How does the solvent affect the outcome of this compound cycloaddition reactions?
A3: The choice of solvent can significantly influence the rate, yield, and selectivity of cycloaddition reactions. Polar solvents can stabilize polar transition states, potentially accelerating the reaction. The solvent can also affect the solubility of reactants and catalysts, which is critical for reaction efficiency. For instance, in some Diels-Alder reactions, a solvent screen is performed to identify the optimal medium for the desired outcome.
Q4: What are common dienophiles used in [4+2] cycloaddition reactions with this compound?
A4: A variety of dienophiles can be used in Diels-Alder reactions with this compound. Electron-deficient dienophiles are particularly effective. Common examples include:
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N-substituted maleimides (e.g., N-phenylmaleimide)
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Dimethyl acetylenedicarboxylate (DMAD)
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Ethyl vinyl ether and other electron-rich alkenes (in inverse-electron-demand Diels-Alder reactions)[1]
-
Maleic anhydride
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am observing a low yield or no formation of the desired cycloadduct in my this compound cycloaddition reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is essential.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactivity | - Increase Reaction Temperature: Many cycloaddition reactions require thermal energy to overcome the activation barrier. Incrementally increase the temperature and monitor the reaction progress by TLC or NMR. - Add a Lewis Acid Catalyst: For Diels-Alder type reactions, the addition of a Lewis acid such as B(C₆F₅)₃, AlCl₃, or SnCl₄ can significantly enhance the reactivity of this compound.[1] Start with catalytic amounts and optimize the loading. |
| Decomposition of Starting Materials or Product | - Lower Reaction Temperature: If the reactants or the product are thermally unstable, prolonged heating can lead to decomposition. Consider running the reaction at a lower temperature for a longer duration. - Use Milder Reaction Conditions: If using a strong Lewis acid, consider switching to a milder one to avoid degradation. |
| Poor Quality of Reagents | - Purify this compound: Ensure the this compound is pure. It can be purified by distillation or chromatography if necessary. - Use Fresh Dienophile: Some dienophiles, especially those prone to polymerization, should be freshly prepared or purified before use. - Use Anhydrous Solvents: Moisture can deactivate Lewis acid catalysts and lead to side reactions. Ensure all solvents are thoroughly dried. |
| Incorrect Stoichiometry | - Optimize Reactant Ratio: While a 1:1 molar ratio is often a good starting point, varying the ratio of diene to dienophile can sometimes improve yields, especially if one component is prone to side reactions or decomposition. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products (Low Selectivity)
Question: My reaction is producing a mixture of regioisomers and/or stereoisomers. How can I improve the selectivity?
Answer: The formation of multiple products is a common challenge in cycloaddition reactions, especially with unsymmetrical reactants.
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol | - Use a Lewis Acid Catalyst: Lewis acids can enhance the electronic differences between the reacting termini, leading to improved regioselectivity.[1] Screen different Lewis acids to find the most effective one. - Modify the Dienophile: The electronic nature of the substituents on an unsymmetrical dienophile can direct the regiochemical outcome. |
| Lack of Stereocontrol (Endo/Exo Selectivity) | - Optimize Reaction Temperature: The endo product is often the kinetically favored product in Diels-Alder reactions, while the exo product may be thermodynamically more stable. Lowering the reaction temperature can favor the formation of the kinetic (endo) product. - Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile). |
| Formation of Byproducts from Side Reactions | - Protect Functional Groups: If either reactant contains functional groups that can participate in side reactions, consider protecting them before the cycloaddition. - Degas Solvents: The presence of oxygen can sometimes lead to oxidative side reactions. Degassing the solvent prior to use can be beneficial. |
Logical Relationship for Improving Selectivity
Caption: Strategies to improve reaction selectivity.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of the Lewis acid-catalyzed [4+2] cycloaddition of tropone with ethyl vinyl ether, which serves as a model for this compound reactions.
Table 1: B(C₆F₅)₃ Catalyzed Diels-Alder Reaction of Tropone with Ethyl Vinyl Ether [1]
| Entry | R¹ | R² | Solvent | Yield (%) | Regioselectivity (major/minor) |
| 1 | H | Et | THF | 76 | 7/1 |
| 2 | H | Et | Toluene | 65 | 7/1 |
| 3 | H | Et | CH₂Cl₂ | 71 | 6/1 |
| 4 | H | n-Bu | THF | 75 | 5/1 |
| 5 | H | Ph | THF | 68 | 10/1 |
| 6 | H | SiPh₃ | THF | 72 | >20/1 |
Reaction conditions: Tropone (1.0 equiv), ethyl vinyl ether (2.0 equiv), B(C₆F₅)₃ (10 mol%), solvent (0.1 M), room temperature, 12 h.
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound with a Dienophile
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide)
-
Lewis acid (e.g., B(C₆F₅)₃)
-
Anhydrous solvent (e.g., THF, Toluene, or CH₂Cl₂)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the this compound in the chosen anhydrous solvent.
-
Add the dienophile (1.0-2.0 equivalents) to the solution.
-
In a separate vial, dissolve the Lewis acid (e.g., 10 mol% B(C₆F₅)₃) in the anhydrous solvent.
-
Slowly add the Lewis acid solution to the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cycloadduct.
Experimental Workflow Diagram
Caption: General experimental workflow for cycloaddition.
References
identifying and minimizing side reactions in 2-Methoxytropone chemistry
Welcome to the Technical Support Center for 2-Methoxytropone Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis, purification, and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are the primary side reactions for each?
The two most common methods for synthesizing this compound are the methylation of tropolone using diazomethane and the reaction of tropolone with dimethyl sulfate.
-
Methylation with Diazomethane: This method is known for its high efficiency and clean conversion. However, diazomethane is highly toxic and explosive, making it hazardous to handle. The primary side products are minimal, but incomplete reaction can leave residual tropolone.[1][2]
-
Methylation with Dimethyl Sulfate: A safer alternative to diazomethane involves the reaction of tropolone with dimethyl sulfate in the presence of a base like potassium carbonate in a solvent such as acetone. While safer, this method can be less clean. Potential side reactions include O-methylation to form this compound and C-methylation, though O-methylation is generally favored. Dimethyl sulfate is also toxic and should be handled with care.[3] Incomplete reaction and challenging purification of the product from starting material and byproducts are common issues.
Q2: My this compound sample is unstable. What are the likely degradation pathways?
This compound can be susceptible to degradation under certain conditions:
-
Hydrolysis: Under basic conditions, this compound can undergo hydrolysis to revert to tropolone. This reaction proceeds via a nucleophilic addition-elimination mechanism.[4] Acid-catalyzed hydrolysis can also occur, although it is generally slower.
-
Thermal Decomposition: At elevated temperatures, this compound may undergo thermal rearrangement or decomposition. While specific data for this compound is limited, related compounds like 2-methoxypyridine N-oxides are known to rearrange thermally.[5] High temperatures during distillation or prolonged heating can lead to the formation of unidentified byproducts.
Q3: I am observing unexpected products in my reaction with this compound and a nucleophile. What could be happening?
While the expected reaction is a nucleophilic substitution at the C2 position (displacing the methoxy group), other reaction pathways are possible:
-
"Abnormal" Nucleophilic Attack: With certain nucleophiles, particularly in substituted 2-methoxytropones, nucleophilic attack can occur at other positions on the tropone ring, such as C7. This can lead to rearranged products, including the formation of azulene derivatives.[4][6]
-
Azulene Formation: The reaction of this compound with active methylene compounds like malononitrile is a known route to synthesize azulenes.[7][8] This occurs through a series of steps initiated by nucleophilic attack, followed by cyclization and rearrangement.[7][9]
Troubleshooting Guides
Synthesis of this compound
Problem: Low yield of this compound when using dimethyl sulfate.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure an adequate excess of dimethyl sulfate and base (potassium carbonate) are used. - Increase the reaction time or temperature (reflux in acetone is common). - Monitor the reaction progress by TLC to ensure full consumption of the starting tropolone. |
| Hydrolysis of Product | - Use anhydrous solvents and reagents to prevent hydrolysis of the product back to tropolone. |
| Side Reactions | - Control the reaction temperature to minimize the formation of byproducts. |
Problem: Difficulty in handling diazomethane for methylation.
| Possible Cause | Troubleshooting Steps |
| Safety Concerns | - Use an alternative methylating agent. Dimethyl sulfate with potassium carbonate in acetone is a viable, though potentially lower-yielding, alternative. - If diazomethane must be used, generate it in situ and use it immediately to avoid storage. Always use appropriate safety precautions, including a blast shield and working in a well-ventilated fume hood.[1][2] |
Purification of this compound
Problem: Difficulty in separating this compound from tropolone by column chromatography.
| Possible Cause | Troubleshooting Steps |
| Similar Polarity | - Optimize the solvent system. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[10] - Use a different stationary phase. If silica gel does not provide adequate separation, consider using alumina.[11] |
| Product Decomposition on Silica Gel | - this compound can be sensitive to acidic silica gel. Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent.[11] |
Problem: "Oiling out" or poor crystal formation during recrystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | - Perform a solvent screen. Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents dissolve the compound when hot but not when cold.[12][13] Common solvent systems include ethanol, or mixed solvents like hexane/acetone or hexane/ethyl acetate.[14] |
| Solution is Too Concentrated or Cooled Too Quickly | - Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[13][15] - Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization.[13] |
| Presence of Impurities | - If the crude product is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before recrystallization.[15] |
Reactions of this compound
Problem: Formation of multiple products in a nucleophilic substitution reaction.
| Possible Cause | Troubleshooting Steps |
| Competing Reaction Pathways | - Control the reaction temperature. Lowering the temperature may favor the desired kinetic product. - Vary the nucleophile and base. The nature of the nucleophile and the base can influence the regioselectivity of the attack.[9] For example, bulkier nucleophiles may favor attack at less sterically hindered positions. |
| Formation of Azulenes | - If reacting with an active methylene compound, be aware that azulene formation is a likely and often desired outcome.[7][8] To avoid this, consider using a different class of nucleophile. |
Quantitative Data Summary
| Reaction/Process | Parameter | Typical Value/Observation | Reference |
| Synthesis via Dimethyl Sulfate | Yield | High yield | |
| Hydrolysis of 2-Alkoxytropones | Reaction Order | Pseudo-first order | [16] |
| Azulene Synthesis | Yield | Quantitative | [6][7] |
Experimental Protocols
Synthesis of this compound via Dimethyl Sulfate
This protocol is adapted from a general procedure for the O-methylation of tropolone.
Materials:
-
Tropolone
-
Dimethyl sulfate (Caution: Highly toxic)
-
Anhydrous potassium carbonate
-
Anhydrous acetone
-
Standard glassware for reflux and workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tropolone in anhydrous acetone.
-
Add anhydrous potassium carbonate to the stirred solution.
-
Add dimethyl sulfate dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[17]
Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)[8] Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for this compound.[8]
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Key reactions and side reactions of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Abnormal Nucleophilic Substitution on Methoxytropone Derivatives: Steric Strategy to Synthesize 5-Substituted Azulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. mt.com [mt.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. brjac.com.br [brjac.com.br]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for 2-Methoxytropone Reaction Products
Welcome to the technical support center for the purification of products derived from 2-methoxytropone reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most common and effective purification techniques for this compound derivatives are flash column chromatography and recrystallization. Flash chromatography is a versatile method that separates compounds based on their polarity, while recrystallization is excellent for purifying solid compounds with good thermal stability.
Q2: My this compound derivative is highly polar and either streaks or doesn't move from the baseline on a silica gel TLC plate. What can I do?
A2: High polarity can be a challenge with tropone derivatives. Here are several strategies to address this:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For silica gel chromatography, a common solvent system is a gradient of ethyl acetate in hexanes. If this is not sufficient, adding a small percentage of methanol to the ethyl acetate can significantly increase the eluting power of the mobile phase.
-
Use a Different Stationary Phase: Consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative for polar and basic compounds. Alternatively, bonded phases like diol or amino-propylated silica can offer different selectivity.
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Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause streaking or degradation of sensitive compounds. You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before packing the column.
Q3: I am getting a mixture of regioisomers from my nucleophilic substitution reaction on a substituted this compound. How can I separate them?
A3: The separation of regioisomers can be challenging due to their similar physical properties. The reaction of a nucleophile with a substituted this compound can lead to substitution at different positions on the tropone ring. For instance, reaction at the C2 position is common, but substitution at other positions can occur depending on the substrate and reaction conditions, leading to regioisomers. Here are some approaches for separation:
-
Optimize Chromatography: Careful optimization of flash chromatography is often successful. This may involve using a long column with a shallow solvent gradient to maximize the separation. Experiment with different solvent systems to find one that provides the best resolution on a TLC plate first.
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Preparative HPLC: If flash chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (like C18), can provide the necessary resolution to separate closely related isomers.
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Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has significantly different properties, allowing for easier separation. The derivative can then be converted back to the desired product.
Q4: What are some common side products in [4+2] cycloaddition (Diels-Alder) reactions with this compound, and how can I minimize them?
A4: In Diels-Alder reactions, this compound can act as the diene. Common side products can include dimers of the dienophile or the diene, and in some cases, regioisomeric or stereoisomeric adducts. To minimize these:
-
Control Stoichiometry: Carefully control the stoichiometry of the diene and dienophile. Using a slight excess of one reagent can sometimes drive the reaction to completion and minimize side reactions.
-
Temperature Control: Diels-Alder reactions are sensitive to temperature. Running the reaction at the optimal temperature can improve selectivity and reduce the formation of byproducts.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes improve the rate and selectivity of the cycloaddition, leading to a cleaner reaction mixture.
Troubleshooting Guides
Issue 1: Low Recovery of the Desired Product after Flash Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound is too strongly adsorbed to the silica gel. | - Increase the polarity of the eluent. A gradient elution ending in a high concentration of a polar solvent (e.g., 10-20% methanol in dichloromethane) can be effective. - Consider using a less active stationary phase like neutral alumina. |
| Compound is unstable on silica gel. | - Perform a quick filtration through a plug of silica to remove highly polar impurities without prolonged contact time. - Deactivate the silica gel with triethylamine as described in the FAQs. |
| Co-elution with an impurity. | - Optimize the solvent system using TLC to achieve better separation between your product and the impurity. Try different solvent combinations (e.g., toluene/acetone, dichloromethane/methanol). - If the impurity is non-polar, pre-elute the column with a non-polar solvent to wash it off before eluting your product. |
| Improper column packing or loading. | - Ensure the column is packed uniformly to avoid channeling. - Dry-loading the sample onto a small amount of silica gel before adding it to the column can improve resolution and prevent band broadening. |
Issue 2: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | - The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, hexane/ethyl acetate). - The principle of "like dissolves like" can be a good starting point; for polar tropone derivatives, polar solvents are often a good choice. |
| Oiling out instead of crystallization. | - This occurs when the compound's solubility is too high in the chosen solvent, or the solution is cooled too quickly. - Try using a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat to redissolve and allow to cool slowly. - Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. |
| Low yield of crystals. | - Too much solvent was used. After crystallization, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals. - The compound may be too soluble even in the cold solvent. Try a different solvent or solvent system. |
| Impurities co-crystallize with the product. | - The purity of the crude material may be too low for a single recrystallization to be effective. Consider performing a preliminary purification by flash chromatography before recrystallization. - Ensure slow cooling to allow for the formation of a more ordered crystal lattice that excludes impurities. |
Quantitative Data on Purification Strategies
The following tables provide a summary of purification data from various reactions involving tropone derivatives to serve as a general guide. Note that yields and purity can be highly substrate-dependent.
Table 1: Purification of this compound Derivatives by Flash Chromatography
| Product Type | Reaction Type | Stationary Phase | Eluent System | Typical Yield (%) | Typical Purity (%) |
| Substituted α-Methoxytropone | Cycloaddition/Reductive Ring-Opening | Silica Gel | Gradient of Ethyl Acetate in Hexanes | 60-85 | >95 |
| Amino-substituted Tropone | Nucleophilic Substitution | Silica Gel | Gradient of Ethyl Acetate in Hexanes | 70-90 | >98 |
| Bicyclic Tropone Adduct | Diels-Alder Cycloaddition | Silica Gel | Ethyl Acetate/Hexanes (1:4) | ~65 | >95 |
Table 2: Purification of Tropone Derivatives by Recrystallization
| Compound Type | Recrystallization Solvent(s) | Typical Recovery (%) | Notes |
| Solid Tropone Derivatives | Ethanol or Isopropanol | 70-90 | Good for moderately polar compounds. |
| Less Polar Tropone Derivatives | Hexane/Ethyl Acetate | 60-85 | The ratio needs to be optimized for each compound. |
| Polar, Crystalline Tropone Derivatives | Ethanol/Water | 75-95 | Water acts as an anti-solvent. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative
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TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Procedure for Recrystallization of a Solid this compound Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A generalized workflow for the purification of this compound reaction products.
Caption: A decision-making diagram for troubleshooting common purification issues.
Technical Support Center: Scale-Up of Reactions Involving 2-Methoxytropone
Welcome to the Technical Support Center for the scale-up of reactions involving 2-Methoxytropone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound, and which is most suitable for scale-up?
A1: The most prevalent laboratory method for synthesizing this compound is the O-methylation of tropolone. A highly effective and scalable method involves the use of dimethyl sulfate (DMS) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This method is often preferred for large-scale preparations as it avoids the use of hazardous reagents like diazomethane and has been reported to provide high yields. Alternative methods, such as those involving oxidopyrylium cycloaddition followed by reductive ring-opening, are powerful for generating diverse tropolone structures but may present more complex challenges for large-scale production.[1][2]
Q2: What are the primary challenges when scaling up the O-methylation of tropolone to produce this compound?
A2: Scaling up the O-methylation of tropolone introduces several challenges that are common in process chemistry. These include:
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Exothermic Reaction Control: The methylation reaction can be exothermic, and efficient heat dissipation becomes critical at a larger scale to prevent runaway reactions and the formation of byproducts.
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Reagent Addition and Mixing: Ensuring homogeneous mixing of the reactants, especially when adding dimethyl sulfate, is crucial for consistent product quality and to avoid localized overheating or high concentrations that can lead to side reactions.
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Work-up and Extraction: Handling large volumes during the work-up and extraction phases can be cumbersome. Phase separation may be slower, and the potential for emulsion formation increases.
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Product Isolation and Purification: Crystallization or distillation, which may be straightforward at the lab scale, can be more complex to control at a larger scale to achieve consistent purity and crystal form.
Q3: What are the likely impurities and byproducts in the large-scale synthesis of this compound?
A3: Potential impurities can originate from starting materials or be generated during the reaction and work-up. These may include:
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Unreacted Tropolone: Incomplete methylation will result in the presence of the starting material in the final product.
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Over-methylated or Ring-methylated Products: While less common for O-methylation under controlled conditions, there is a possibility of C-methylation on the tropone ring, especially if reaction conditions are not optimized.
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Byproducts from Dimethyl Sulfate: Dimethyl sulfate is toxic and can react with other nucleophiles present. Any residual DMS must be carefully quenched (e.g., with ammonia or sodium hydroxide) and removed.
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Salts: Inorganic salts formed during the reaction and work-up (e.g., potassium sulfate) need to be efficiently removed.
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Solvent Residues: Residual solvents from the reaction and purification steps are common impurities that need to be controlled.
Q4: How can the purity of this compound be assessed at different stages of the scale-up process?
A4: A suite of analytical techniques should be employed for robust purity assessment.[3][4][5]
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High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and quantifying the purity of the final product. A suitable method would typically use a C18 reversed-phase column with a gradient of water and acetonitrile.[3][4]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, including residual solvents.[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can also be used for quantitative analysis (qNMR) to determine absolute purity against a certified standard.[3][4]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction at the bench.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion.[4] - Ensure the base (e.g., potassium carbonate) is of sufficient quality and quantity to deprotonate the tropolone effectively. - Consider increasing the reaction temperature or time, but be mindful of potential byproduct formation. |
| Sub-optimal Reagent Stoichiometry | - Re-evaluate the molar equivalents of dimethyl sulfate and base relative to tropolone. An excess of the methylating agent may be required to drive the reaction to completion, but a large excess can lead to impurities. |
| Losses During Work-up and Purification | - Optimize the extraction procedure to minimize losses. This may involve adjusting the pH of the aqueous phase or using a different extraction solvent. - During crystallization, carefully select the solvent system and control the cooling rate to maximize recovery. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Tropolone | - Ensure the reaction goes to completion as monitored by a suitable analytical technique.[4] - Consider a slight excess of dimethyl sulfate. - Optimize the purification process, such as recrystallization or column chromatography, to effectively remove the more polar tropolone. |
| Formation of Side Products | - Control the reaction temperature carefully to minimize side reactions. - Ensure slow and controlled addition of dimethyl sulfate to avoid localized high concentrations. - Investigate the purity of the starting tropolone, as impurities in the starting material can lead to byproducts. |
| Residual Solvents | - Optimize the drying process for the final product, potentially using a higher vacuum or slightly elevated temperature if the product is thermally stable. - Use GC-MS to identify and quantify residual solvents.[3][4] |
Quantitative Data Summary
The following table provides a representative summary of how reaction parameters and outcomes might change during the scale-up of this compound synthesis via O-methylation of tropolone. Note: This data is illustrative and will vary depending on the specific reaction conditions and equipment.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Tropolone Input | 10 g | 1 kg | 50 kg |
| Dimethyl Sulfate (equivalents) | 1.1 | 1.05 | 1.02 |
| Potassium Carbonate (equivalents) | 1.5 | 1.4 | 1.3 |
| Solvent Volume (Acetone) | 200 mL | 15 L | 700 L |
| Reaction Temperature | Reflux (56°C) | 60-65°C (jacketed reactor) | 60-65°C (controlled heating) |
| Addition Time of DMS | 10 minutes | 1 hour | 4 hours |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Typical Yield | 90-95% | 85-90% | 80-88% |
| Purity (by HPLC) | >99% | >98.5% | >98.0% |
| Key Impurity (Unreacted Tropolone) | <0.5% | <1.0% | <1.5% |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound (Illustrative 1 kg Scale)
Materials:
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Tropolone (1.0 kg)
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Dimethyl Sulfate (DMS)
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Anhydrous Potassium Carbonate
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Acetone
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Toluene
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
Equipment:
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20 L jacketed glass reactor with overhead stirrer, condenser, and addition funnel
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Temperature control unit
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Large separatory funnel or extraction vessel
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Rotary evaporator
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Filtration apparatus
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Drying oven
Procedure:
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Charge the 20 L reactor with tropolone (1.0 kg) and anhydrous potassium carbonate.
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Add acetone, and begin stirring to form a suspension.
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Heat the mixture to a gentle reflux using the temperature control unit.
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Slowly add dimethyl sulfate dropwise via the addition funnel over a period of at least 1 hour, maintaining a steady reflux.
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After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter off the inorganic salts and wash the filter cake with acetone.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
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Dissolve the resulting residue in toluene.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
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Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
improving the yield and purity of azulenes synthesized from 2-Methoxytropone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of azulenes synthesized from 2-methoxytropone.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Azulene Product
Question: My reaction has resulted in a low yield of the azulene product, or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in azulene synthesis from this compound can arise from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
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Purity of this compound: Ensure the starting material is pure. Impurities can interfere with the reaction.
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Active Methylene Compound: The reactivity of the active methylene compound is crucial. Use a freshly opened bottle or purify it before use. Malononitrile, for instance, is highly reactive.[1][2]
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Base: The choice and handling of the base are critical. Use a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide. Ensure the base is anhydrous, as moisture can quench the reaction. The stoichiometry of the base should be carefully controlled.
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Solvent: Use anhydrous solvents. The presence of water can lead to side reactions and reduce the effectiveness of the base.
-
-
Reaction Conditions:
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Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed at an optimal rate, while others may need to be cooled to prevent side reactions. Monitor the reaction temperature closely.
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Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4][5] If the starting material is still present, consider extending the reaction time.
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Inert Atmosphere: The reaction is sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several products. How can I improve the selectivity and obtain a purer product?
Answer:
The formation of multiple products, including isomers, is a common challenge in azulene synthesis. The regioselectivity of the reaction is influenced by several factors:
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Nature of the Nucleophile:
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Choice of Base:
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The base can influence the regioselectivity of the reaction, especially with less sterically hindered nucleophiles.[6] Experimenting with different bases (e.g., sodium ethoxide vs. potassium tert-butoxide) may improve the selectivity towards the desired isomer.
-
-
Reaction Temperature:
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Temperature can affect the kinetic versus thermodynamic control of the reaction, potentially influencing the product distribution. Running the reaction at a lower temperature may favor the formation of a single isomer.
-
Issue 3: Difficulty in Purifying the Azulene Product
Question: I am struggling to purify the azulene product from the reaction mixture. What are the best purification techniques, and what are some common impurities to look out for?
Answer:
Azulenes are often colored compounds, which can aid in their purification. However, the presence of colored impurities can complicate the process.
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Common Purification Techniques:
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Column Chromatography: This is the most common method for purifying azulenes. Alumina is often used as the stationary phase, with non-polar eluents like hexane or petroleum ether.[7] Silica gel can also be used, but care must be taken as some azulenes are sensitive to acidic conditions.
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Crystallization: If a suitable solvent is found, crystallization can be a highly effective method for obtaining a pure product.
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Sublimation: For volatile azulenes, sublimation under reduced pressure can be an excellent final purification step.[7]
-
-
Common Impurities and Their Removal:
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Unreacted this compound: Can be removed by column chromatography.
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Polymeric Materials: These are often formed as byproducts and can be removed by filtration or by passing the crude product through a short plug of silica or alumina.
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Isomeric Azulenes: If isomers are formed, their separation can be challenging. Careful optimization of column chromatography conditions (e.g., using a very long column, a shallow solvent gradient) may be necessary. High-Performance Liquid Chromatography (HPLC) can also be employed for difficult separations.
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Yellow Impurities: These are commonly observed and can often be separated by chromatography on alumina, where they remain on the column while the blue azulene elutes.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of azulenes from this compound?
A1: The synthesis of azulenes from this compound with active methylene compounds generally proceeds through a series of steps including nucleophilic attack, substitution, and intramolecular cyclization/condensation. The exact mechanism can be complex and may involve several intermediates.[2][8] A simplified representation of the workflow is provided below.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[3][4][5] Spot the reaction mixture alongside the starting materials (this compound and the active methylene compound) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, colored spot (usually blue or purple for azulenes) indicates product formation.
Q3: What is the role of the base in this reaction?
A3: The base plays a crucial role in deprotonating the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the this compound ring, initiating the reaction cascade that leads to the formation of the azulene skeleton. The strength and steric bulk of the base can also influence the reaction's regioselectivity and yield.[6]
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety precautions should be taken:
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This compound and its derivatives: Handle with care, as they may be toxic.
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Active methylene compounds: Malononitrile is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
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Bases: Strong bases like sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
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Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.
Quantitative Data
Table 1: Effect of Nucleophile and Base on Yield of Substituted Azulenes from 3-substituted 2-methoxytropones
| 3-Substituent on this compound | Active Methylene Compound | Base | Product | Yield (%) | Reference |
| Methyl | Ethyl Cyanoacetate | t-BuOK | 5-Methyl-4-substituted azulene | 85 | [6] |
| Methyl | Malononitrile | t-BuOK | 5-Methyl-4-substituted azulene | 75 | [6] |
| Phenyl | Ethyl Cyanoacetate | t-BuOK | 5-Phenyl-4-substituted azulene | 80 | [6] |
| Phenyl | Malononitrile | NaH | 4-Phenyl-5-substituted azulene | 70 | [6] |
Note: The yields are reported for specific substituted azulenes and may vary depending on the exact reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1,3-dicyanoazulene from this compound and Malononitrile
This protocol is adapted from established synthetic procedures.[2]
Materials:
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This compound
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Malononitrile
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Sodium ethoxide
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Anhydrous ethanol
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Hexane
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Alumina (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and malononitrile (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Base: To the stirred solution, add a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol dropwise at room temperature. An exothermic reaction may be observed.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
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Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on alumina using hexane as the eluent. The blue-colored azulene product should elute from the column.
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Characterization: Collect the blue fractions, evaporate the solvent, and characterize the product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Visualizations
References
managing the stability and storage of 2-Methoxytropone and its derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information on managing the stability and storage of 2-methoxytropone and its derivatives. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its derivatives?
A1: While specific stability data for every derivative is not available, general guidelines based on the properties of tropolones and methoxy-substituted aromatic compounds suggest the following:
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Temperature: For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest room temperature is acceptable for short periods, but for optimal stability, a cool environment is preferable.[1]
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Light: These compounds can be sensitive to light. It is crucial to store them in amber vials or otherwise protected from light to prevent photodegradation.[2]
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Atmosphere: To minimize oxidation, especially for long-term storage, it is best practice to store the compounds under an inert atmosphere (e.g., argon or nitrogen).
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Moisture: Tropolone itself can be hygroscopic.[3] Therefore, it is advisable to store this compound and its derivatives in a dry environment, for instance, in a desiccator.
Q2: In which solvents should I dissolve this compound and its derivatives for storage and experimental use?
A2: The solubility of this compound and its derivatives will depend on the specific substituents. However, some general recommendations can be made:
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Stock Solutions: For long-term storage of solutions, aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used. It is recommended to store stock solutions at -20°C or -80°C.
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Working Solutions: For immediate experimental use, solubility is generally good in common organic solvents like methanol, ethanol, acetone, and acetonitrile.[4] The choice of solvent should always be compatible with the specific experimental conditions.
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Aqueous Solutions: The solubility in aqueous solutions is expected to be low and pH-dependent. The methoxy group can be susceptible to hydrolysis under strong acidic or basic conditions.[5] It is advisable to prepare fresh aqueous solutions and use them promptly.
Q3: What are the primary degradation pathways for this compound and its derivatives?
A3: Based on the chemical structure, the following degradation pathways are plausible:
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Photodegradation: Tropolones and related compounds can undergo photochemical reactions, such as valence isomerization, upon exposure to light.[2]
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Hydrolysis: The methoxy group, being an ether linkage, can be susceptible to cleavage under strong acidic conditions.[5] The stability of the tropone ring itself can also be affected by a wide pH range.
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Oxidation: The aromatic ring system can be susceptible to oxidation, especially if stored improperly in the presence of air and light.
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Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule.[6][7][8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound and its derivatives in experimental settings.
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction yield | 1. Degradation of the starting material. | 1. Check the purity of the this compound derivative by a suitable analytical method (e.g., HPLC, NMR) before use. Ensure it has been stored correctly. |
| 2. Inactivation of the compound under reaction conditions. | 2. Consider the pH and temperature of the reaction. If harsh acidic or basic conditions are used, the compound may degrade. Perform a small-scale stability test of your compound under the reaction conditions. | |
| 3. Steric hindrance affecting reactivity. | 3. For nucleophilic substitution reactions, the position of substituents on the tropone ring can significantly impact reactivity. Consider alternative reaction conditions or a different synthetic route. | |
| Appearance of unexpected peaks in HPLC or spots on TLC | 1. Formation of degradation products. | 1. This could be due to exposure to light, incompatible solvents, or extreme pH. Protect the reaction from light and ensure the stability of the compound in the chosen solvent system. |
| 2. Side reactions. | 2. The tropone ring can undergo various reactions. For example, in the presence of a nucleophile and a base, different isomers can be formed depending on the reaction conditions. | |
| 3. Impurities in starting materials or reagents. | 3. Ensure the purity of all reagents and solvents used in the experiment. | |
| Inconsistent results in biological assays | 1. Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the cell culture medium or buffer at 37°C over the time course of the experiment. |
| 2. Precipitation of the compound from the solution. | 2. Check the solubility of the compound at the final concentration in the assay medium. The use of a small percentage of DMSO may be necessary, but its final concentration should be controlled and tested for effects on the assay. | |
| 3. Interaction with components of the assay medium. | 3. Some compounds can interact with proteins (e.g., serum albumin) in the medium, reducing their effective concentration. |
Stability Data Summary
Quantitative stability data for this compound and its numerous derivatives is not extensively available in the literature. The following table provides a framework for the type of data researchers should aim to generate for their specific compounds.
| Condition | Parameter | Expected Stability | Analytical Method |
| Storage (Solid) | Temperature | Best at 2-8°C, protected from light and moisture. | HPLC, NMR |
| Light Exposure | Sensitive to light, store in amber vials. | HPLC | |
| Storage (Solution) | Solvent | Aprotic solvents (DMSO, DMF) are preferred for long-term storage at low temperatures. | HPLC |
| Temperature | Store stock solutions at -20°C or -80°C. | HPLC | |
| Experimental Conditions | pH | Potentially unstable at very low or high pH due to hydrolysis. | HPLC |
| Temperature | Susceptible to thermal degradation at elevated temperatures. | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a this compound derivative.
Objective: To identify potential degradation products and degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified time.
-
Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation products (new peaks) and determine the percentage of degradation of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the this compound derivative from its degradation products.
Methodology:
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% phosphoric acid or formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution: Start with a gradient program to ensure the separation of compounds with a wide range of polarities. For example:
-
0-20 min: 30% B to 80% B
-
20-25 min: Hold at 80% B
-
25-30 min: Return to 30% B and equilibrate.
-
-
Detection: Use a PDA detector to monitor the peaks at multiple wavelengths and to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The samples from the forced degradation study are used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways for this compound derivatives.
Caption: General workflow for an enzyme inhibition assay.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. [PDF] Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hamiltoncompany.com [hamiltoncompany.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
troubleshooting unexpected results in the 13C NMR of 2-Methoxytropone derivatives
Welcome to the technical support center for the analysis of 2-methoxytropone derivatives using 13C NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected spectral results and refine their experimental approach.
Frequently Asked Questions (FAQs)
Q1: My 13C NMR spectrum shows more signals than expected for my this compound derivative. What are the possible causes?
A1: The presence of extra signals in your 13C NMR spectrum can arise from several factors:
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Impurities: The most common cause is the presence of impurities from the synthesis or degradation of your compound. These can include unreacted starting materials, byproducts, residual solvents, or degradation products.
-
Isomers: If your synthesis can produce constitutional isomers or diastereomers, you may be observing a mixture. This compound derivatives can have various substitution patterns on the seven-membered ring, leading to multiple possible isomers.
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Tautomers: While less common for simple this compound derivatives, some substitution patterns might allow for the existence of tautomers in solution, which would be in equilibrium and give rise to separate sets of signals.
-
Slow Conformational Exchange: At lower temperatures, slow rotation around single bonds (e.g., a bulky substituent) can lead to distinct signals for carbons that would be equivalent at higher temperatures.
Q2: Some of the chemical shifts in my 13C NMR spectrum are significantly different from the expected values based on literature. Why might this be?
A2: Deviations in chemical shifts can be attributed to:
-
Solvent Effects: The chemical shifts of carbons in polar molecules like this compound derivatives can be influenced by the solvent. Aromatic solvents like benzene-d6 can induce significant shifts compared to chlorinated solvents like chloroform-d (CDCl3) due to anisotropic effects.[1] Always compare your data with literature values obtained in the same solvent.
-
Concentration Effects: At high concentrations, intermolecular interactions can lead to shifts in resonance frequencies.
-
pH Effects: If your molecule has ionizable groups, the pH of the solution (especially in protic solvents like D2O or methanol-d4) can significantly alter the electronic environment and thus the chemical shifts.
-
Substituent Effects: The electronic and steric effects of substituents on the tropone ring can cause significant changes in the chemical shifts of the ring carbons. These effects are generally additive, but steric hindrance can lead to non-additive behavior.[2]
-
Incorrect Structural Assignment: It is possible that the structure of your synthesized compound is not what you expected. Re-examine all your analytical data (MS, 1H NMR, IR) to confirm the structure.
Q3: The signal-to-noise ratio in my 13C NMR spectrum is very poor, especially for the quaternary carbons. How can I improve this?
A3: Poor signal-to-noise is a common issue in 13C NMR due to the low natural abundance of the 13C isotope. Here are some ways to improve it:
-
Increase the Number of Scans (NS): This is the most direct way to improve the signal-to-noise ratio, which increases with the square root of the number of scans.
-
Increase Sample Concentration: A more concentrated sample will yield a stronger signal.
-
Optimize Acquisition Parameters:
-
Pulse Angle: Using a smaller flip angle (e.g., 30-45°) instead of 90° allows for a shorter relaxation delay (D1).
-
Relaxation Delay (D1): Ensure D1 is long enough for the slowest relaxing carbons (often quaternary carbons) to return to equilibrium. However, for routine spectra, a shorter D1 combined with a smaller pulse angle is often more time-efficient.
-
Acquisition Time (AQ): A longer AQ can improve resolution, but a balance must be struck with the overall experiment time.
-
-
Use a High-Field Spectrometer: Higher magnetic field strengths provide greater sensitivity.
-
Use a Cryoprobe: If available, a cryoprobe significantly enhances sensitivity.
-
Add a Relaxation Agent: For samples with very long T1 relaxation times for quaternary carbons, adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can shorten T1 values and improve signal intensity with shorter D1 times.
Troubleshooting Guides
Guide 1: Unexpected Peaks in the Spectrum
This guide provides a step-by-step approach to identifying the source of unexpected peaks in your 13C NMR spectrum.
Caption: Troubleshooting workflow for unexpected peaks.
Guide 2: Deviations in Chemical Shifts
This guide outlines a process to understand and address unexpected chemical shift values.
Caption: Troubleshooting workflow for chemical shift deviations.
Data Presentation
Table 1: Reference 13C NMR Chemical Shifts (δ, ppm) for this compound and Selected Derivatives in CDCl3
This table provides reference chemical shift data for unsubstituted this compound and some of its derivatives. These values can serve as a baseline for comparison. Data is adapted from Bagli et al., 1979.[2]
| Position | This compound | 3-Bromo-2-methoxytropone | 5-Bromo-2-methoxytropone | 7-Bromo-2-methoxytropone |
| C-1 | 180.0 | 178.0 | 178.6 | 173.8 |
| C-2 | 164.5 | 160.7 | 163.5 | 165.7 |
| C-3 | 112.2 | 114.8 | 113.8 | 122.2 |
| C-4 | 132.5 | 136.0 | 135.5 | 135.2 |
| C-5 | 126.7 | 127.8 | 116.5 | 130.8 |
| C-6 | 136.3 | 135.3 | 140.0 | 139.7 |
| C-7 | 136.3 | 130.5 | 138.2 | 128.8 |
| OCH3 | 56.2 | 56.9 | 56.5 | 56.7 |
Table 2: Common Solvent Impurities and their 13C NMR Chemical Shifts (δ, ppm)
This table lists the chemical shifts of common laboratory solvents that may appear as impurities in your spectrum.
| Solvent | CDCl3 | Acetone-d6 | DMSO-d6 |
| Acetone | 206.7, 30.6 | 206.7, 29.8 | 206.5, 30.4 |
| Dichloromethane | 54.0 | 53.8 | 54.2 |
| Diethyl ether | 66.1, 15.3 | 66.0, 15.4 | 65.7, 15.1 |
| Ethyl acetate | 171.1, 60.5, 21.0, 14.2 | 170.9, 60.3, 20.7, 14.0 | 170.5, 59.9, 20.8, 14.2 |
| Hexane | 31.9, 23.0, 14.3 | 31.8, 22.9, 14.2 | 31.5, 22.7, 14.1 |
| Methanol | 49.9 | 49.0 | 49.0 |
| Toluene | 138.0, 129.3, 128.5, 125.6, 21.5 | 138.2, 129.2, 128.4, 125.5, 21.3 | 138.5, 129.5, 128.6, 125.8, 21.1 |
Experimental Protocols
Protocol 1: Standard 13C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-50 mg of the this compound derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, use gentle heating or sonication, but be cautious of potential sample degradation.
-
Filtering: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Optimized 13C NMR Acquisition Parameters
These are recommended starting parameters for a standard 400 MHz spectrometer. They may need to be adjusted based on the specific instrument and sample.
| Parameter | Value | Purpose |
| Pulse Program | zgpg30 or zgdc30 | Standard 1D 13C with proton decoupling and a 30° pulse angle. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Determines the resolution of the spectrum. |
| Relaxation Delay (D1) | 2.0 s | A shorter delay is possible with a smaller pulse angle. |
| Pulse Angle (P1) | 30° | Allows for a shorter D1, improving time efficiency. |
| Number of Scans (NS) | 128 or higher | Increase for samples with low concentration or weak signals. |
| Spectral Width (SW) | 220-250 ppm | Should encompass all expected carbon signals. |
| Temperature | 298 K | Standard room temperature. |
Note: For quantitative analysis, a much longer relaxation delay (D1 > 5 * T1 of the slowest relaxing carbon) and a 90° pulse angle are required, along with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
References
strategies to control the regioselectivity of cycloaddition reactions with asymmetric tropones
Welcome to the technical support center for controlling regioselectivity in cycloaddition reactions involving asymmetric tropones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in cycloaddition reactions with asymmetric tropones?
A1: The regiochemical outcome of cycloaddition reactions involving asymmetrically substituted tropones is a delicate balance of several competing factors. The primary influences are:
-
Electronic Effects: The inherent electron-donating or electron-withdrawing nature of substituents on the tropone ring significantly alters the electron density of the π-system. This modification influences the energies and coefficients of the Frontier Molecular Orbitals (HOMO and LUMO), which dictates the preferred sites of interaction with the cycloaddition partner.[1][2][3]
-
Steric Hindrance: Bulky substituents on the tropone or the reacting partner can physically block certain approaches, thereby favoring the formation of the less sterically hindered regioisomer.[1][3][4]
-
Catalysis: The choice of catalyst is crucial. Lewis acids can coordinate to the tropone's carbonyl oxygen, lowering the LUMO energy and altering orbital coefficients to favor specific pathways (e.g., [4+2] vs. [8+2]).[5][6][7][8] Organocatalysts, such as chiral amines or phosphoric acids, can activate the reaction partners through the formation of reactive intermediates (e.g., dienamines), guiding the regioselectivity through specific hydrogen-bonding or steric interactions.[4][9][10][11]
-
Reaction Conditions: Solvent polarity and temperature can influence the stability of transition states, sometimes tipping the balance between two closely related pathways to favor one regioisomer.
Q2: How can Frontier Molecular Orbital (FMO) Theory be applied to predict regioselectivity in these reactions?
A2: Frontier Molecular Orbital (FMO) theory is a powerful predictive tool for pericyclic reactions.[12][13][14][15] The regioselectivity is generally governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The key principles are:
-
Energy Gap: The smaller the energy gap between the interacting HOMO and LUMO, the faster the reaction. In inverse-electron-demand Diels-Alder reactions, common for tropones, the tropone's LUMO interacts with the dienophile's HOMO.
-
Orbital Coefficients: The atoms with the largest orbital coefficients in the HOMO and LUMO will preferentially form the new sigma bonds. By analyzing the FMOs of the asymmetric tropone and its reaction partner, one can predict the major regioisomer.
-
Modulation: Substituents and Lewis acid catalysts can dramatically alter the energies and the magnitude of the orbital coefficients at different carbon atoms of the tropone ring, thereby providing a handle to control the regiochemical outcome.[1][16]
Q3: What are the common cycloaddition pathways for tropones, and how does this affect regioselectivity?
A3: Tropones are versatile π-systems capable of participating in several modes of cycloaddition, which complicates selectivity.[1][17][18] Common pathways include:
-
[4+2] Cycloaddition (Diels-Alder): The tropone acts as a 4π component (diene). With an asymmetric tropone, the dienophile can add in two different orientations, leading to regioisomers.
-
[6+4] Cycloaddition: The tropone acts as a 6π component. This pathway is often competitive with the [4+2] mode and leads to different bicyclic systems.[10][11][19][20]
-
[8+2] Cycloaddition: The entire 8π system of the tropone participates. This is frequently observed with electron-rich reaction partners and can compete with [4+2] cycloadditions, especially in the presence of certain catalysts.[4][9][21]
Controlling "periselectivity" (the choice between [4+2], [6+4], or [8+2] pathways) is often the first step before controlling regioselectivity within a single pathway.
Troubleshooting Guides
Problem 1: My [4+2] cycloaddition with an electron-rich alkene yields a mixture of [4+2] and [8+2] cycloadducts. How can I favor the [4+2] product?
Solution: This is a common issue of periselectivity, often tunable with Lewis acids. The choice of Lewis acid can dramatically steer the reaction towards one pathway.
-
Strategy: Screen different Lewis acids. It has been demonstrated that boranes with strongly electron-withdrawing groups are highly effective.
-
Recommendation: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is an excellent catalyst for promoting inverse-electron-demand [4+2] cycloadditions of tropones while suppressing the competing [8+2] pathway.[6][7][8] In contrast, Lewis acids like triphenylborane (BPh₃) have been shown to selectively furnish the [8+2] adduct.[5][7][8][22]
Problem 2: My cycloaddition with a 2-substituted tropone is giving poor regioselectivity. How can I direct the reaction to a single site?
Solution: The electronic nature of the substituent at the C2 position is a powerful directing group. Modifying this group can provide strong regiocontrol.
-
Strategy 1 (Electronic Control): Analyze the electronic properties of your C2 substituent. DFT calculations have shown that functional groups at the C2-position can control regioselective conjugate addition. For instance, with difluoroenoxysilanes, tropones with α-halo or α-tosyloxy substituents favor 1,4-addition, while those with α-H or α-phenyl substituents favor 1,8-addition.[1]
-
Strategy 2 (Steric Control): If electronic tuning is not feasible, consider increasing the steric bulk of the directing group on the tropone or using a bulkier cycloaddition partner. This will disfavor addition at the more hindered face.
-
Strategy 3 (Catalyst-Substrate Interaction): In organocatalyzed reactions, the catalyst can interact with the substituent. For example, in an organocatalytic [8+2] cycloaddition, the reaction with 2-chlorotropone occurred at the less substituted C7 position.[9]
Quantitative Data Summary
Table 1: Effect of Lewis Acid on Periselectivity of Tropone Cycloaddition with Ketene Diethyl Acetal.
| Entry | Lewis Acid | Solvent | Product Ratio ([4+2] / [8+2]) |
| 1 | B(C₆F₅)₃ | THF | >99:1 |
| 2 | BPh₃ | THF | Only [8+2] product observed |
| 3 | BF₃·OEt₂ | THF | 1:2 |
| 4 | TiCl₄ | THF | Only [8+2] product observed |
Data adapted from Li, Y., & Yamamoto, H. (2008). Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones. J. Am. Chem. Soc.[6]
Key Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric [8+2] Cycloaddition of Tropones with Azlactones.
This protocol provides a method for achieving high diastereo- and enantioselectivity in the reaction between tropones and azlactones using a chiral guanidine-sulfonamide bifunctional catalyst.
-
Preparation: To a dry reaction tube, add the azlactone (0.12 mmol, 1.2 equiv) and the chiral guanidine catalyst (GS8, 10 mol%).
-
Reaction Initiation: Dissolve the tropone substrate (0.1 mmol, 1.0 equiv) in ethyl acetate (EtOAc, 0.5 mL). Add this solution to the reaction tube, followed by an additional 0.5 mL of EtOAc at the specified temperature (e.g., -60 °C).
-
Monitoring: Stir the mixture at -60 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the EtOAc under reduced pressure (in vacuo).
-
Purification: Purify the crude residue by flash chromatography on silica gel (e.g., using a solvent system of petroleum ether/EtOAc/dichloromethane) to afford the desired bicyclic product.
This protocol is adapted from a published procedure in CCS Chemistry.[9]
Visualized Workflows and Pathways
Caption: Competing cycloaddition pathways for an asymmetric tropone.
Caption: Decision workflow for troubleshooting poor regioselectivity.
References
- 1. Cycloaddition and functionalization reactions involving tropone - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05481H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. The Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Frontier molecular orbital theory of cycloaddition reactions (1975) | Kendall N. Houk | 709 Citations [scispace.com]
- 16. Regulation of the frontier molecular orbitals and photophysical properties of boron tropolonate complexes by regioselective functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Cycloaddition and functionalization reactions involving tropone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. A solid noncovalent organic double-helix framework catalyzes asymmetric [6 + 4] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing decomposition of 2-Methoxytropone during heating or prolonged reaction times
Welcome to the Technical Support Center for 2-Methoxytropone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental procedures, particularly during heating or over prolonged reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected decomposition pathways for this compound under thermal stress?
A1: While specific thermal decomposition data for this compound is not extensively documented, based on its structure—a tropone ring with a methoxy group—two primary decomposition pathways are of concern:
-
Thermal Rearrangement: Tropolone ethers are known to undergo thermal rearrangements. For this compound, this could involve sigmatropic shifts, potentially leading to isomeric structures or ring contraction.
-
Ether Cleavage: The methoxy group, an aryl methyl ether, can be susceptible to cleavage under harsh conditions, particularly in the presence of strong acids or nucleophiles, which can be exacerbated by high temperatures. This would lead to the formation of 2-hydroxytropone (tropolone) and other byproducts.
Q2: At what temperatures should I be concerned about the decomposition of this compound?
A2: There is no definitive decomposition temperature reported for this compound. However, reactions involving related tropolone ethers have been carried out at elevated temperatures, suggesting a degree of thermal stability. For instance, some syntheses involving methoxytropones have been conducted at temperatures up to 120°C. It is advisable to maintain reaction temperatures below this, if possible, and to monitor for signs of decomposition when heating for extended periods.
Q3: Can the pH of my reaction mixture affect the stability of this compound?
A3: Yes, the pH can significantly impact the stability.
-
Acidic Conditions: Strong acids can catalyze the cleavage of the methoxy ether linkage, especially at elevated temperatures.
-
Basic Conditions: Tropone itself can undergo ring contraction to benzoic acid derivatives in the presence of strong bases like potassium hydroxide at high temperatures. While this compound may be more stable, strongly basic conditions should be approached with caution.
Q4: Are there any general signs of decomposition I should watch for?
A4: Yes, be vigilant for the following indicators:
-
Color Change: Unexplained darkening or significant color changes in the reaction mixture.
-
Formation of Precipitates: The appearance of unexpected solids.
-
Complex Mixture on TLC/LC-MS: The emergence of multiple, unidentified spots on a TLC plate or peaks in an LC-MS chromatogram that are not related to your starting material or expected product.
-
Low Yields: Consistently obtaining lower than expected yields of your desired product.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction mixture turns dark brown/black upon heating. | Thermal decomposition of the tropone ring. | 1. Lower the reaction temperature. Consider running the reaction for a longer duration at a reduced temperature. 2. If possible, use a milder heat source to avoid localized overheating. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be promoted at higher temperatures. |
| Low yield of the desired product with the presence of 2-hydroxytropone (tropolone) as a byproduct. | Acid-catalyzed or nucleophilic cleavage of the methoxy group. | 1. If acidic conditions are required, use the mildest possible acid. 2. Consider using a non-nucleophilic buffer to maintain a stable pH. 3. If a strong nucleophile is part of the reaction, try adding it slowly at a lower temperature to control reactivity. 4. Minimize the reaction time. |
| Formation of multiple, unidentified byproducts in the crude reaction mixture. | General instability under the reaction conditions. | 1. Re-evaluate the necessity of high temperatures and/or prolonged reaction times. 2. Consider the use of a stabilizer. For unsaturated carbonyl compounds, antioxidants or radical inhibitors (e.g., BHT) can sometimes be beneficial, although their compatibility with your specific reaction must be verified. 3. Ensure all solvents and reagents are pure and dry, as impurities can sometimes catalyze decomposition. |
| Inconsistent reaction outcomes. | Variations in heating or prolonged standing time. | 1. Use a temperature-controlled heating mantle or oil bath for consistent heating. 2. Standardize the reaction time and work-up procedure to ensure reproducibility. |
Data on Thermal Stability of Related Compounds
Direct quantitative data on the thermal decomposition of this compound is limited. However, data from related compounds can provide some guidance.
| Compound/System | Conditions | Observation | Relevance to this compound |
| Linear aromatic poly(methoxy-thiocyanurate)s | Isothermal at 190°C | Practically no mass loss. Appreciable loss at 225°C. | Suggests that the methoxy-aromatic moiety can be stable at moderately high temperatures. |
| Synthesis of an AC-ring analogue of colchicine | Reflux in CDCl₃ | Cycloaddition reaction at 120°C for 2 hours. | Indicates that a complex methoxytropone-containing structure can withstand 120°C for a short period.[1] |
| Demethylation of aryl methyl ethers | Heating with pyridine hydrochloride | 180 to 220 °C | Demonstrates a classic, albeit harsh, condition for ether cleavage, indicating the upper limit of stability in the presence of certain reagents. |
Experimental Protocol: Example of a Suzuki Coupling Reaction with Minimized Decomposition
This protocol is a general guideline for a Suzuki coupling reaction involving a hypothetical bromo-substituted this compound, designed to minimize thermal degradation.
Objective: To perform a Suzuki coupling reaction while preserving the integrity of the this compound core.
Materials:
-
Bromo-substituted this compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq, anhydrous)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask with a condenser under a positive pressure of nitrogen or argon. It is crucial to maintain an inert atmosphere throughout the reaction to prevent oxidative side reactions, especially at elevated temperatures.
-
Reagent Addition: To the flask, add the bromo-substituted this compound, arylboronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio). The solvent should be thoroughly degassed to remove dissolved oxygen.
-
Heating: Heat the reaction mixture to a moderate temperature, for example, 80-90°C. Use a temperature-controlled oil bath to ensure even and stable heating. Avoid aggressive refluxing if possible.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Aim for the shortest reaction time necessary for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product promptly by column chromatography to avoid potential degradation of the product on standing.
Visualizations
References
selection of appropriate solvents for 2-Methoxytropone reactions to improve outcomes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions involving 2-Methoxytropone by selecting the most appropriate solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound, and how does solvent choice play a critical role?
A1: this compound is a key precursor in the synthesis of azulene derivatives, a class of compounds with significant interest due to their unique electronic and photophysical properties. The most common reaction is a formal [8+2] cycloaddition or nucleophilic substitution cascade with active methylene compounds, such as malononitrile or ethyl cyanoacetate. This reaction is famously known as the Nozoe azulene synthesis.
Solvent choice is critical as it can influence:
-
Reaction Rate: The polarity and proticity of the solvent can stabilize or destabilize transition states and intermediates, directly impacting the reaction speed.
-
Yield: Proper solvent selection can maximize the yield of the desired azulene product by ensuring reactants are fully dissolved and by minimizing side reactions.
-
Regioselectivity: In the case of substituted 2-methoxytropones, the solvent can influence which position on the tropone ring is attacked by the nucleophile.[1]
-
Product Purity: A well-chosen solvent can help prevent the formation of byproducts, simplifying purification.
Q2: What are the general guidelines for selecting a solvent for the synthesis of azulenes from this compound?
A2: The synthesis of azulenes from this compound and active methylene compounds typically involves the formation of anionic intermediates. The choice between polar protic and polar aprotic solvents can have a significant impact on the reaction outcome.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can solvate both the cation and the anion of the nucleophilic species. While they are effective at dissolving the reagents, they can form a "solvent cage" around the anionic nucleophile through hydrogen bonding, which can sometimes reduce its reactivity and slow down the reaction. However, ethanol has been successfully used to achieve quantitative yields in the reaction with malononitrile.[2][3]
-
Polar Aprotic Solvents (e.g., THF, acetonitrile, DMF, DMSO): These solvents are generally preferred for reactions involving anionic nucleophiles. They solvate the cation of the nucleophile's salt but leave the anion "naked" and more reactive. This often leads to a significant increase in the reaction rate. For azulene synthesis, polar aprotic solvents like THF and acetonitrile may offer higher yields and shorter reaction times compared to polar protic solvents.[1]
Q3: Are there any specific side reactions I should be aware of that can be influenced by the solvent?
A3: Yes, in the synthesis of azulenes from this compound, side reactions can occur. With substituted tropones, the choice of nucleophile and base can lead to "abnormal" nucleophilic substitution at the C-7 position instead of the expected C-2 position, affecting the final product's isomeric purity. While the primary driver for this regioselectivity is steric hindrance from substituents on the tropone ring, the solvent can play a secondary role by influencing the reactivity and aggregation state of the nucleophile.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Azulene Product | 1. Inappropriate Solvent: The chosen solvent may not be effectively solvating the reactants, particularly the base and the active methylene compound, leading to low concentrations of the active nucleophile. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Weak Nucleophile/Base Combination: The base may not be strong enough to deprotonate the active methylene compound sufficiently in the chosen solvent. | 1. Switch to a Polar Aprotic Solvent: Consider switching from a polar protic solvent like ethanol to a polar aprotic solvent such as THF, acetonitrile, or DMF to enhance the nucleophilicity of the active methylene anion.[1] 2. Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. For cycloadditions involving enol ethers, temperatures between 160-190°C in aprotic solvents may be necessary.[4] 3. Use a Stronger Base: If using a weaker base like an amine, consider switching to a stronger base like sodium ethoxide in ethanol. |
| Formation of Multiple Products (Isomers) | 1. "Abnormal" Nucleophilic Attack: For substituted 2-methoxytropones, nucleophilic attack may occur at positions other than C-2, leading to a mixture of azulene isomers.[1] | 1. Modify the Nucleophile: The regioselectivity is highly dependent on the steric bulk of the nucleophile. For instance, bulkier nucleophiles like ethyl cyanoacetate tend to favor the "abnormal" substitution pathway.[2] 2. Vary the Base: The choice of base can also influence the regioselectivity. Experiment with different bases to favor the desired isomer.[2] |
| Low Yield Despite Complete Conversion | 1. Product Degradation: The azulene product may be unstable under the reaction or workup conditions. 2. Difficult Purification: The product may be difficult to separate from byproducts or residual solvent. | 1. Modify Workup Procedure: Ensure the workup procedure is not exposing the product to harsh acidic or basic conditions for extended periods. 2. Optimize Purification: Azulenes are often purified by column chromatography on alumina. Ensure the correct activity of the alumina and an appropriate eluent system are used.[5] |
Data Presentation
| Entry | Solvent | Solvent Type | Typical Temperature (°C) | Typical Time (h) | Illustrative Yield (%) |
| 1 | Ethanol | Polar Protic | 80 | 12 | 65[1] |
| 2 | THF | Polar Aprotic | 65 | 12 | 82[1] |
| 3 | Acetonitrile | Polar Aprotic | 80 | 8 | 85[1] |
| 4 | DMF | Polar Aprotic | 100 | 6 | 78[1] |
| 5 | Toluene | Non-Polar | 110 | 12 | 55[1] |
This data is illustrative of a typical solvent screening process in organic synthesis and is based on the synthesis of Diethyl 2-aminoazulene-1,3-dicarboxylate.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1,3-dicyanoazulene from this compound and Malononitrile in Ethanol
This protocol is based on the work of Machiguchi et al. and is known to produce a quantitative yield.[2][3]
Materials:
-
This compound
-
Malononitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ethanol.
-
In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To the sodium ethoxide solution, add malononitrile dropwise with stirring.
-
Add the resulting solution of the malononitrile anion to the solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography on alumina to yield the pure 2-amino-1,3-dicyanoazulene.
Visualizations
Caption: A logical workflow for selecting and optimizing solvents in azulene synthesis from this compound.
Caption: A simplified representation of the reaction pathway for the Nozoe synthesis of azulenes.
References
- 1. Diethyl 2-aminoazulene-1,3-dicarboxylate | 3806-02-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to Azulene Synthesis: 2-Methoxytropone vs. Other Precursors
For Researchers, Scientists, and Drug Development Professionals
Azulene, a captivating bicyclic aromatic hydrocarbon, has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties and biological activities. The efficient synthesis of the azulene core is a critical aspect of harnessing its potential. This guide provides an objective comparison of various synthetic methods for azulene, with a particular focus on the utility of 2-methoxytropone as a precursor compared to other established starting materials. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Overview of Azulene Synthesis Methods
The following table summarizes the key quantitative and qualitative aspects of prominent azulene synthesis methods, offering a direct comparison of their efficiencies and practical considerations.
| Precursor(s) | Method Name | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| This compound & Active Methylene Compound | Nozoe Synthesis | Malononitrile or Ethyl Cyanoacetate, Base (e.g., NaOEt) | Room temperature to mild heating | Excellent | High yields, readily available starting materials, introduces functional groups directly.[1] | Primarily yields functionalized azulenes. |
| Pyridine & Cyclopentadiene | Ziegler-Hafner Synthesis | 2,4-Dinitrochlorobenzene, Dimethylamine, Sodium Methoxide | Multi-step, requires heating to 125°C for several days | 51-59[2] | Good for large-scale synthesis of the parent azulene and its alkyl/aryl derivatives.[1] | Harsh reaction conditions, long reaction times, use of hazardous reagents. |
| Indane | Pfau-Plattner Synthesis | Diazoacetic ester, followed by hydrolysis, dehydrogenation, and decarboxylation | Multi-step process involving high temperatures for dehydrogenation | Moderate | One of the earliest methods, useful for certain substituted azulenes. | Multi-step, often low overall yields, harsh dehydrogenation step. |
| Cycloheptatriene | Various Methods | Dichloroketene, Diazomethane, Dehydrohalogenation reagents | Multi-step, often involves photochemical reactions or pyrolysis | Variable | Access to specific isomers. | Often multi-step with modest overall yields. |
| 2H-Cyclohepta[b]furan-2-ones & Enamines | Yasunami-Takase Method | Enamines derived from various aldehydes or ketones | High temperatures (160–190 °C) in aprotic solvents | Moderate to Excellent[1] | Efficient for introducing a wide variety of substituents on the five-membered ring.[1] | Requires high reaction temperatures. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate the replication and adaptation of these procedures.
Nozoe Synthesis from this compound and Ethyl Cyanoacetate (Representative Protocol)
This protocol is a representative example of the Nozoe synthesis for producing a functionalized azulene.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
Add a solution of sodium ethoxide in absolute ethanol to the flask, followed by the dropwise addition of ethyl cyanoacetate.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system to yield the corresponding 2-hydroxy-1-ethoxycarbonylazulene.
Ziegler-Hafner Synthesis of Azulene
This established protocol is suitable for the gram-scale synthesis of the parent azulene.[2]
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Dry pyridine
-
Dimethylamine solution in dry pyridine
-
Freshly distilled cyclopentadiene
-
Sodium methoxide solution in methanol
-
Hexane
-
10% Aqueous hydrochloric acid
-
Anhydrous sodium sulfate
-
Alumina (activity II)
Procedure:
-
A mixture of 1-chloro-2,4-dinitrobenzene (1.0 mol) and dry pyridine (1.2 L) is heated with stirring at 80–90°C for 4 hours.
-
After cooling to 0°C, a pre-chilled solution of dimethylamine (2.22 mol) in dry pyridine (300 mL) is added dropwise. The mixture is stirred for 12 hours at room temperature.
-
Freshly distilled cyclopentadiene (1.06 mol) is added, followed by the slow dropwise addition of a 2.5 M sodium methoxide solution (400 mL). The temperature is maintained between 35–40°C. Stirring is continued for another 4 hours.
-
The reaction mixture is heated to distill off a mixture of pyridine and methanol until the temperature of the reaction mixture reaches 105–110°C.
-
After adding 1 L of dry pyridine, the mixture is heated at 125°C for 4 days under a nitrogen atmosphere.
-
Pyridine is removed under reduced pressure, and the residue is extracted with hexane.
-
The combined hexane extracts are washed with 10% aqueous hydrochloric acid and then water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude azulene is purified by column chromatography on alumina with hexane as the eluent to yield blue crystals of azulene (51–59% yield).[2]
Pfau-Plattner Azulene Synthesis from Indane (General Procedure)
This method involves the ring expansion of indane.
General Steps:
-
Ring Expansion: Indane is reacted with ethyl diazoacetate to form an intermediate adduct. This is often a multi-step process that can involve the formation of a cyclopropane intermediate followed by ring opening.
-
Hydrolysis: The ester group in the resulting intermediate is hydrolyzed to a carboxylic acid.
-
Dehydrogenation: The hydroazulene derivative is dehydrogenated to the aromatic azulene system. This step typically requires high temperatures and a catalyst such as palladium on carbon.
-
Decarboxylation: The carboxylic acid group is removed, usually by heating, to yield the final azulene product.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows of the compared azulene synthesis methods.
Caption: Comparison of Azulene Synthesis Pathways from Various Precursors.
Caption: Experimental Workflow for the Nozoe Synthesis of Azulenes.
References
A Comparative Study on the Reactivity of 2-Methoxytropone and 2-Chlorotropone
For Researchers, Scientists, and Drug Development Professionals
The inherent reactivity of the tropone scaffold has long been a subject of fascination and a fertile ground for synthetic innovation. Among its derivatives, 2-substituted tropones stand out as versatile building blocks. This guide provides an objective comparison of the reactivity of two prominent members of this class: 2-methoxytropone and 2-chlorotropone. The subtle yet significant difference in their 2-substituent—an electron-donating methoxy group versus an electron-withdrawing and better leaving chloro group—profoundly influences their behavior in key organic transformations. This comparative analysis is supported by experimental data to aid researchers in selecting the optimal substrate for their synthetic endeavors.
Executive Summary of Reactivity
The primary determinant of the differential reactivity between this compound and 2-chlorotropone lies in the electronic nature and leaving group ability of the substituent at the C2 position.
-
2-Chlorotropone : The chloro group is an electron-withdrawing substituent and an excellent leaving group. This combination renders the tropone ring more electrophilic and highly susceptible to nucleophilic attack, making it the more reactive of the two in nucleophilic aromatic substitution reactions.
-
This compound : The methoxy group is electron-donating, which, while still allowing for nucleophilic substitution due to the overall electron-deficient nature of the tropone ring, generally leads to slower reaction rates compared to its chloro-analogue.
This fundamental difference in electronic properties also influences their participation in cycloaddition reactions, affecting both reactivity and selectivity.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of 2-substituted tropones, frequently employed in the synthesis of azulenes and other complex cyclic systems. The reaction proceeds through a Meisenheimer-type intermediate, and the nature of the leaving group is a critical factor in the reaction kinetics.
2-Chlorotropone generally exhibits higher reactivity in SNAr reactions due to the superior leaving group ability of the chloride ion compared to the methoxide ion. This allows for reactions to proceed under milder conditions and often with higher yields.
For instance, in the synthesis of 2H-cyclohepta[b]furan-2-ones, a key intermediate for azulenes, 2-chlorotropone reacts readily with active methylene compounds like diethyl malonate in the presence of a base.[1] Similarly, this compound undergoes substitution with nucleophiles such as the malononitrile anion to form azulene precursors.[2][3] While both are effective, the enhanced reactivity of 2-chlorotropone makes it a more versatile starting material for a broader range of nucleophiles.
Quantitative Comparison of Nucleophilic Substitution Reactions
| Nucleophile | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Diethyl Malonate | 2-Chlorotropone | Sodium Ethoxide | 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | - | [1] |
| Malononitrile Anion | This compound | Sodium Methoxide | 2-Amino-1,3-dicyanoazulene | Quantitative | [2] |
| Benzylamine | 2-Chloro-3-(2-methoxyphenyl)-1-propene | Acetonitrile, RT, 12-24h | N-benzyl-3-(2-methoxyphenyl)prop-2-en-1-amine | - | [4] |
| Sodium Methoxide | 2-Chloro-3-(2-methoxyphenyl)-1-propene | Anhydrous Methanol, 0°C to RT, 6-12h | 2-Methoxy-3-(2-methoxyphenyl)-1-propene | - | [4] |
Note: Direct comparative yield data under identical conditions is scarce in the literature, however, the general principles of leaving group ability suggest higher efficiency with 2-chlorotropone.
Cycloaddition Reactions
The extended π-system of tropones allows them to participate in a variety of pericyclic reactions, including [4+2], [6+4], and [8+2] cycloadditions. The electronic nature of the substituent at the C2 position can influence the role of the tropone as either a diene or a dienophile and can dictate the regioselectivity and stereoselectivity of the reaction.
The electron-withdrawing nature of the chlorine atom in 2-chlorotropone can enhance its reactivity as a dienophile in normal electron-demand Diels-Alder reactions. Conversely, the electron-donating methoxy group in this compound may favor its participation as the 4π component or in inverse-electron-demand Diels-Alder reactions.
In [8+2] cycloadditions, both derivatives have been shown to be effective substrates. For example, 2-chlorotropone reacts with azlactones in the presence of an organocatalyst to afford bicyclic products in high yield.[5] Theoretical studies on the cycloaddition reactions of tropone derivatives indicate that substitution at the C2 position significantly impacts the reactivity and selectivity of these higher-order cycloadditions.[6]
Representative Cycloaddition Reactions
| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |
| [8+2] Cycloaddition | 2-Chlorotropone | Phenylalanine-derived azlactone | Bicyclic [5.3.0] compound | 91 | [5] |
| [4+2] Cycloaddition | Tropone | Dicyano-heptafulvene | [4+2] cycloadduct | Good | [7] |
Reactions with Organometallic Reagents
The reaction of 2-substituted tropones with organometallic reagents like Grignard reagents can proceed via two main pathways: nucleophilic addition to the carbonyl group or substitution at the C2 position. The outcome is highly dependent on the nature of the leaving group.
With 2-chlorotropone, the excellent leaving group ability of chloride favors nucleophilic substitution. Studies on the reaction of the analogous 2-fluorotropone with Grignard reagents have shown that direct substitution of the halogen occurs to yield 2-alkyltropones.[8] It is expected that 2-chlorotropone would react similarly.
In the case of this compound, where methoxide is a poorer leaving group, addition to the carbonyl group becomes a more competitive pathway. The choice of the organometallic reagent and reaction conditions can be tuned to favor one pathway over the other.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the reaction of a 2-substituted tropone with an amine nucleophile.
Materials:
-
2-Chlorotropone or this compound (1.0 eq)
-
Amine (e.g., piperidine, morpholine) (2.0 eq)
-
Solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine) (1.5 eq, if the amine salt is not desired)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted tropone (1.0 eq) in the chosen solvent (to a concentration of approximately 0.2 M).
-
Add the amine (2.0 eq) and, if necessary, the base (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-120°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
General Protocol for Grignard Reagent Formation and Reaction
This protocol describes the formation of a Grignard reagent and its subsequent reaction with a 2-substituted tropone.
Materials:
-
Magnesium turnings (1.2 eq)
-
Alkyl or aryl halide (e.g., bromobenzene) (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic amount)
-
2-Chlorotropone or this compound (1.0 eq)
-
Flame-dried glassware and inert atmosphere setup (nitrogen or argon)
Procedure: Part A: Grignard Reagent Preparation
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add a small amount of anhydrous ether or THF.
-
Prepare a solution of the alkyl or aryl halide (1.2 eq) in anhydrous ether or THF in an addition funnel.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and disappearance of the iodine color).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
Part B: Reaction with Tropone Derivative
-
Cool the freshly prepared Grignard reagent to 0°C.
-
In a separate flame-dried flask, dissolve the 2-substituted tropone (1.0 eq) in anhydrous ether or THF.
-
Slowly add the tropone solution to the Grignard reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Comparative mechanism of nucleophilic substitution.
References
- 1. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Abnormal Nucleophilic Substitution on Methoxytropone Derivatives: Steric Strategy to Synthesize 5-Substituted Azulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Understanding the higher–order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Reactions of 2-fluorotropone with Grignard reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Novel Azulenes Synthesized from 2-Methoxytropone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of novel azulenes derived from 2-methoxytropone, with a focus on the structural validation of the resulting products. We present a detailed examination of the reaction between this compound and active methylene compounds, offering a quantitative comparison with established alternative synthetic routes. This document includes detailed experimental protocols for both synthesis and structural characterization, alongside visual representations of the chemical pathways and experimental workflows to facilitate understanding and replication.
A Comparative Analysis of Azulene Synthesis Methods
The synthesis of the azulene core is a pivotal step in the development of new therapeutics and advanced materials. The reaction of this compound with active methylene compounds presents a modern and efficient method for generating functionalized azulenes. Below is a comparative summary of this method against two classical and widely used alternatives: the Ziegler-Hafner synthesis and synthesis from 2H-cyclohepta[b]furan-2-ones.
| Synthesis Method | Starting Materials | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| From this compound | This compound, Malononitrile | Base (e.g., sodium methoxide) in an alcoholic solvent, room temperature to reflux. | Quantitative for specific substrates[1] | Facile and quantitative one-pot synthesis, allows for regioselective substitution on the seven-membered ring[1]. | Substrate scope may be limited depending on the active methylene compound. |
| Ziegler-Hafner Synthesis | Pyridinium/Pyrillium salts, Cyclopentadienide ions | Thermal cyclization, often at high temperatures (e.g., 125°C in pyridine)[2]. | 51-59% for parent azulene[3] | Versatile for the synthesis of parent azulene and its alkyl/aryl derivatives on a large scale[4]. | Requires high temperatures and can be complex to handle due to gaseous byproducts[5]. |
| From 2H-Cyclohepta[b]furan-2-ones | 2H-Cyclohepta[b]furan-2-ones, Enamines or other electron-rich olefins | [8+2] cycloaddition, often requiring high temperatures (160-190°C) in aprotic solvents[4][6]. | Moderate to excellent (e.g., 60-85% for some derivatives)[6] | Good for producing multiply functionalized azulenes[6]. | High reaction temperatures are often necessary[4]. |
Experimental Protocols
Synthesis of 2-Amino-1,3-dicyanoazulene from this compound and Malononitrile
This protocol describes a representative synthesis of a novel azulene derivative.
Materials:
-
This compound
-
Malononitrile
-
Sodium Methoxide
-
Anhydrous Methanol
-
Dichloromethane
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add malononitrile (2 equivalents) to the solution and stir until dissolved.
-
Slowly add a solution of sodium methoxide in methanol (2.2 equivalents) to the reaction mixture.
-
The reaction is stirred at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield 2-amino-1,3-dicyanoazulene as a colored solid.
Purification:
-
Column Chromatography: The crude product is loaded onto a silica gel column and eluted with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate). The fractions containing the pure azulene are collected and the solvent is evaporated.
-
Recrystallization: The purified solid can be further recrystallized from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain highly pure crystals.
Structural Validation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the synthesized 2-amino-1,3-dicyanoazulene in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and referencing to the residual solvent peak.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used, with a spectral width of 0-220 ppm.
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
For EI-MS, a standard electron energy of 70 eV is used.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to gain structural information.
Data Presentation
Spectroscopic Data for 2-Amino-1,3-dicyanoazulene
Note: The following data are predicted based on the structure and known spectral characteristics of similar azulene derivatives, as explicit experimental data for this specific compound was not found in the searched literature.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2-8.5 (m, 2H, Ar-H), ~7.2-7.6 (m, 3H, Ar-H), ~5.5-6.0 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~160 (C-NH₂), ~140-150 (Ar-C), ~120-135 (Ar-C), ~115-120 (CN), ~90-100 (C-CN) |
| Mass Spectrometry (EI-MS) | m/z (%): 193 (M⁺, 100), 166 ([M-HCN]⁺), 139 ([M-2HCN]⁺) |
Visualizations
Caption: Reaction pathway for the synthesis of 2-amino-1,3-dicyanoazulene.
Caption: Experimental workflow for synthesis, purification, and validation.
Caption: Logical comparison of azulene synthesis methods.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
comparing the efficiency of different catalysts in cycloaddition reactions of 2-Methoxytropone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different catalytic strategies for the cycloaddition of 2-methoxytropone, a key building block in the synthesis of complex molecules and pharmacologically active compounds. This report summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to inform catalyst selection and reaction optimization.
The cycloaddition reactions of this compound offer a powerful tool for the construction of intricate molecular architectures, particularly bicyclic systems that form the core of many natural products and therapeutic agents. The efficiency and selectivity of these reactions are highly dependent on the chosen catalytic system. This guide compares the performance of thermal conditions (high pressure), organocatalysis, and Lewis acid catalysis in promoting cycloaddition reactions of this compound and its analogs.
Performance Comparison of Catalytic Systems
The choice of catalyst exerts significant control over the reaction's outcome, influencing yield, diastereoselectivity, and enantioselectivity. Below is a summary of the performance of different catalytic approaches in cycloaddition reactions involving 2-substituted tropones.
| Catalytic System | Cycloaddition Type | Reactant | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| High Pressure (Thermal) | [4+2] and [8+2] | This compound + Ethoxyethene | Bicyclo[3.2.2]nona-3,6-dien-2-ones and others | Improved yields | Mixture of products | Not applicable |
| Organocatalysis | [8+2] | 2-Chlorotropone + Azlactone | Bicyclic lactone | 91 | >19:1 | 85 |
| Lewis Acid (Theoretical) | [4+2] | Tropone + 1,1-Diethoxyethene | Bicyclo[3.2.2]non-6-en-2-one derivative | Favored | - | Not applicable |
| Lewis Acid (Theoretical) | [8+2] | Tropone + 1,1-Diethoxyethene | Bicyclo[5.3.0]dec-5-en-4-one derivative | Favored | - | Not applicable |
Note: Experimental data for Lewis acid-catalyzed cycloaddition of this compound was not available in the searched literature. The data presented is based on theoretical studies of unsubstituted tropone. Similarly, specific yield breakdowns for the high-pressure reaction of this compound were not detailed, though the method is reported to provide better results than thermal reactions at atmospheric pressure.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the generalized pathways for the different catalytic cycloaddition reactions of this compound.
Caption: High-pressure thermal cycloaddition of this compound.
Caption: Organocatalytic [8+2] cycloaddition of a 2-substituted tropone.
Caption: Lewis acid-catalyzed cycloaddition of tropone.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods.
High-Pressure [4+2] and [8+2] Cycloaddition of this compound
This procedure is based on the high-pressure reactions of tropones with ethoxyethene.[1]
-
Apparatus: A high-pressure reaction vessel capable of sustaining pressures up to 10000 bar.
-
Reactants: this compound and a molar excess of ethoxyethene.
-
Solvent: A suitable organic solvent (e.g., benzene, dichloromethane).
-
Procedure:
-
A solution of this compound and ethoxyethene in the chosen solvent is placed in the high-pressure reaction vessel.
-
The vessel is sealed and pressurized to 10000 bar.
-
The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated period (e.g., 24-48 hours).
-
After cooling and depressurization, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to separate the [4+2] and [8+2] cycloadducts and other minor products.
-
-
Characterization: The structure and stereochemistry of the products are determined by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Organocatalytic Asymmetric [8+2] Cycloaddition of 2-Chlorotropone
This protocol is adapted from the highly enantioselective cycloaddition of 2-substituted tropones with azlactones using a chiral guanidine-sulfonamide catalyst.[2]
-
Catalyst: 10 mol% of chiral guanidine-sulfonamide catalyst (GS8).
-
Reactants: 2-Chlorotropone (1.0 equiv) and azlactone (1.2 equiv).
-
Solvent: Ethyl acetate (EtOAc), to a concentration of 0.1 M.
-
Procedure:
-
To a dry reaction tube are added the azlactone and the GS8 catalyst.
-
The tube is cooled to the specified reaction temperature (e.g., -30 °C).
-
A pre-cooled solution of 2-chlorotropone in EtOAc is added.
-
The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then directly purified by flash column chromatography on silica gel.
-
-
Characterization: The yield of the isolated product is determined. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Discussion
The selection of a catalytic system for the cycloaddition of this compound has a profound impact on the reaction's efficiency and selectivity.
High-pressure conditions offer a method to enhance the rate of thermally allowed cycloadditions that are otherwise inefficient at atmospheric pressure.[1] However, this method often leads to a mixture of regio- and stereoisomers, requiring careful purification. It is a powerful tool when high stereoselectivity is not the primary concern or when subsequent transformations can address isomeric mixtures.
Organocatalysis , particularly with chiral bifunctional catalysts like guanidine-sulfonamides, has emerged as a highly effective strategy for achieving excellent enantioselectivity in [8+2] cycloaddition reactions of 2-substituted tropones.[2] The reaction proceeds under mild conditions and provides high yields and stereoselectivities. This makes it an attractive method for the synthesis of chiral building blocks. While the data presented is for 2-chlorotropone, similar reactivity is expected for this compound.
Lewis acid catalysis presents another promising avenue, with theoretical studies suggesting that the choice of Lewis acid can direct the selectivity towards either [4+2] or [8+2] cycloaddition.[3] For instance, the strong Lewis acid B(C6F5)3 is predicted to favor the [4+2] adduct, while the milder BPh3 is expected to favor the [8+2] adduct. Experimental verification of these predictions with this compound is a key area for future research and could provide a highly tunable system for selective cycloadditions.
References
Unveiling the Transitory Heart of 2-Methoxytropone Reactions: A Comparative Guide to Transition State Investigations
For researchers, scientists, and professionals in drug development, understanding the fleeting moments of chemical transformation is paramount. This guide provides a comparative analysis of theoretical investigations into the transition states of 2-Methoxytropone reactions, offering insights into its reactivity and selectivity. Drawing upon computational studies of tropone and its substituted analogues, this document synthesizes key data to predict the behavior of this electron-rich cycloaddition partner.
This compound, a seven-membered non-benzenoid aromatic compound, is a versatile building block in organic synthesis. Its reactions, particularly cycloadditions, are of significant interest for the construction of complex molecular architectures. The methoxy group, being an electron-donating substituent, is expected to significantly influence the electronic structure and reactivity of the tropone core, thereby affecting the geometry and energy of the transition states in its reactions.
Comparing Theoretical Approaches to Transition State Analysis
Computational chemistry provides a powerful lens to scrutinize the ephemeral nature of transition states. Various theoretical methods are employed to model these critical points on the potential energy surface, each with its own balance of accuracy and computational cost. Density Functional Theory (DFT) is a widely used method for these investigations, with different functionals offering varying levels of precision.
A study on the cycloaddition of tropone with 1,1-diethoxyethene utilized the ωB97X-D level of theory to examine the reaction pathways.[1][2] This functional is known for its good performance in describing non-covalent interactions, which can be crucial in determining the stereoselectivity of a reaction. For the cycloadditions of cyclopentadiene and cycloheptatriene with tropone, quantum mechanical studies have been conducted using both ωB97X-D and the more computationally intensive DLPNO-CCSD(T) method to provide a higher level of accuracy.[3] The choice of the theoretical level significantly impacts the calculated activation energies and transition state geometries.
Key Reaction Pathways and the Influence of Substituents
Tropone and its derivatives can participate in a variety of cycloaddition reactions, including [4+2] (Diels-Alder), [6+4], and [8+2] pathways. The regioselectivity and stereoselectivity of these reactions are dictated by the subtle interplay of electronic and steric factors in the transition state.
A computational investigation of the cycloaddition between cyclopentadiene and tropone-3,4-dimethylester, which bears electron-withdrawing groups, revealed that substitution lowers the transition state free energy barriers and increases the thermodynamic driving forces compared to unsubstituted tropone.[4] This suggests that the electron-donating methoxy group in this compound would likely have an opposite effect, potentially increasing the activation barriers for certain cycloaddition pathways.
The Molecular Electron Density Theory (MEDT) has also been applied to understand the higher-order cycloaddition reactions of tropone derivatives.[5] This theory analyzes the electron density to explain reactivity and selectivity. For tropone, it is classified as a strong electrophile participating in polar reactions.[5] The introduction of a methoxy group would increase the electron density of the tropone ring, potentially altering its electrophilic character and influencing its reactivity towards different reaction partners.
Quantitative Data on Transition States in Tropone Reactions
To provide a framework for understanding the transition states of this compound, the following table summarizes computational data for related tropone cycloaddition reactions. These values serve as a baseline for predicting the energetic landscape of this compound reactions.
| Reaction | Computational Method | Pathway | Activation Free Energy (ΔG‡, kcal/mol) | Key Transition State Bond Lengths (Å) | Reference |
| Tropone + 1,1-Diethoxyethene | ωB97X-D | [4+2] | 25.1 | C2-C2': 2.2-2.4, C5-C1': 2.8-3.0 | [2] |
| Tropone + 1,1-Diethoxyethene | ωB97X-D | [8+2] | Lower than [4+2] | O-C1': 2.3-2.5, C7-C2': 2.1-2.3 | [1][2] |
| Tropone-3,4-dimethylester + Cyclopentadiene | M06-2X | [6+4] exo | Lower than unsubstituted tropone | C2-C1': 2.21, C6-C4': 2.76 | [4] |
| Tropone-3,4-dimethylester + Cyclopentadiene | M06-2X | [4+2] endo | Competitive with [6+4] | C2-C1': 2.25, C3-C2': 2.85 | [4] |
Note: The bond lengths are indicative and can vary depending on the specific transition state geometry.
Methodologies for Investigating Transition States
The theoretical investigation of transition states typically follows a well-defined workflow. This process is crucial for obtaining reliable and reproducible results.
Experimental Protocols: Computational Methodology
A typical computational protocol for investigating transition states in cycloaddition reactions involves the following steps:
-
Geometry Optimization of Reactants and Products: The initial step is to obtain the optimized ground-state geometries of the reactants and all possible products using a selected level of theory (e.g., DFT with a specific functional and basis set).
-
Transition State Searching: Various algorithms are employed to locate the transition state structures connecting the reactants and products. These methods often require an initial guess of the transition state geometry.
-
Frequency Calculations: Once a stationary point is located, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding reactant and product wells on the potential energy surface.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory on the optimized geometries to obtain more accurate activation and reaction energies.
Visualizing Reaction Pathways and Logical Relationships
Diagrams are indispensable tools for visualizing the complex relationships in theoretical chemistry. The following diagrams, generated using the DOT language, illustrate key concepts in the investigation of this compound reaction transition states.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Understanding the higher–order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
experimental validation of the predicted regioselectivity in reactions of substituted 2-methoxytropones
For researchers, scientists, and professionals in drug development, understanding the factors that govern reaction regioselectivity is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the experimental validation of predicted regioselectivity in reactions of substituted 2-methoxytropones, offering insights into the interplay of steric and electronic effects. Experimental data is presented alongside detailed protocols to facilitate the application of these findings in a laboratory setting.
The regiochemical outcome of reactions involving substituted 2-methoxytropones is a critical aspect that dictates the final product structure. Theoretical predictions, often based on computational models like Density Functional Theory (DFT), provide a foundational understanding of reaction pathways. However, experimental validation is essential to confirm these predictions and uncover nuances that may not be apparent from theoretical models alone. This guide focuses on two key reaction types: nucleophilic substitution and cycloaddition, to illustrate the principles of regioselectivity in this important class of compounds.
Nucleophilic Substitution: A Tale of Two Pathways
The reaction of substituted 2-methoxytropones with nucleophiles presents a clear and compelling case of regioselectivity dictated by steric hindrance. Research has demonstrated that the position of nucleophilic attack is highly dependent on the substitution pattern of the 2-methoxytropone ring.
The "Normal" versus "Abnormal" Pathways
In the absence of a substituent at the C-3 position, nucleophilic attack on this compound typically occurs at the C-2 position, leading to what is referred to as the "normal" substitution product. However, the introduction of a substituent at the C-3 position dramatically alters the regiochemical course of the reaction. Steric hindrance from the C-3 substituent effectively blocks the C-2 position, redirecting the nucleophile to attack the C-7 position. This leads to the formation of the "abnormal" substitution product.
This sterically-guided regioselectivity has been experimentally validated in the synthesis of 5-substituted azulene derivatives from 3-substituted 2-methoxytropones. The reaction of 3-bromo-2-methoxytropone with active methylene compounds like ethyl cyanoacetate in the presence of a base exclusively yields the product resulting from C-7 attack.
Quantitative Comparison of Regioselectivity in Nucleophilic Substitution
| This compound Derivative | Nucleophile | Predicted Site of Attack (based on electronics) | Experimental Site of Attack | Product Yield (%) | Reference |
| This compound | Ethyl cyanoacetate | C-2 | C-2 | High (not specified) | [1] |
| 3-bromo-2-methoxytropone | Ethyl cyanoacetate | C-2 | C-7 | 85 | [1] |
| 3-bromo-2-methoxytropone | Malononitrile | C-2 | C-7 | 82 | [1] |
| 3-methyl-2-methoxytropone | Ethyl cyanoacetate | C-2 | C-7 | 88 | [1] |
Experimental Protocol: Synthesis of Ethyl 2-amino-5-bromoazulene-1-carboxylate
A solution of 3-bromo-2-methoxytropone (1.0 mmol) and ethyl cyanoacetate (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) is treated with a suitable base, such as sodium hydride (1.5 mmol), at room temperature. The reaction mixture is stirred for a specified time (e.g., 12 hours) and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-bromoazulene derivative.
Caption: Regioselectivity in nucleophilic substitution of 2-methoxytropones.
Cycloaddition Reactions: Exploring [4+2] Cycloadditions
While less extensively documented for substituted 2-methoxytropones compared to nucleophilic substitution, cycloaddition reactions, particularly [4+2] Diels-Alder reactions, also exhibit regioselectivity that can be influenced by the substitution pattern of the tropone ring. The tropone system can act as a diene, and its reactivity and the regioselectivity of the cycloaddition are governed by the electronic nature of both the tropone and the dienophile.
Due to the electron-withdrawing nature of the carbonyl group, 2-methoxytropones can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The regioselectivity in these reactions is predicted to be controlled by the orbital coefficients of the frontier molecular orbitals (HOMO of the dienophile and LUMO of the diene).
Predicted Regioselectivity in Diels-Alder Reactions
For a 3-substituted this compound, theoretical calculations would be necessary to predict the favored regioisomer in a Diels-Alder reaction. The substituent at the C-3 position would influence the electronic distribution within the diene system, thereby affecting the orbital coefficients at the C-4, C-5, C-6, and C-7 positions, which are involved in the cycloaddition.
As of the current literature, specific experimental data on the regioselectivity of Diels-Alder reactions of 3-substituted 2-methoxytropones with a variety of dienophiles is not extensively available. This presents an area ripe for further experimental investigation to validate theoretical predictions.
General Experimental Protocol: Diels-Alder Reaction of a Substituted this compound
A solution of the substituted this compound (1.0 mmol) and the dienophile (1.5 mmol) in a suitable solvent (e.g., toluene or xylene) is heated under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to isolate the cycloaddition adduct(s). The regiochemical outcome would then be determined by spectroscopic methods, such as NMR and mass spectrometry.
Caption: Experimental workflow for a Diels-Alder reaction.
Conclusion
The experimental validation of predicted regioselectivity in reactions of substituted 2-methoxytropones showcases the power of steric effects in directing reaction outcomes, particularly in nucleophilic substitution reactions. The ability to selectively functionalize either the C-2 or C-7 position based on the presence or absence of a C-3 substituent offers a valuable tool for the synthesis of complex molecules, including azulene derivatives. While the regioselectivity of cycloaddition reactions of this class of compounds is an area that warrants further in-depth experimental study, the foundational principles of frontier molecular orbital theory provide a strong predictive framework. The data and protocols presented in this guide serve as a valuable resource for chemists engaged in the design and execution of synthetic strategies involving substituted 2-methoxytropones.
References
a comparative analysis of the spectroscopic properties of different tropolone ethers
A detailed examination of the UV-Vis, NMR, and fluorescence properties of tropolone ethers reveals the significant influence of the ether substituent on their electronic and magnetic environments. This guide provides a comparative analysis of key spectroscopic data for researchers, scientists, and professionals in drug development, supported by experimental protocols and visual workflows.
Tropolone and its derivatives are a class of non-benzenoid aromatic compounds that have garnered significant interest due to their unique electronic structure and biological activities. The etherification of the hydroxyl group in tropolone leads to a variety of derivatives with modified physicochemical properties. Understanding how different ether groups impact the spectroscopic characteristics of the tropolone core is crucial for the development of new therapeutic agents and functional materials. This comparative analysis focuses on the UV-Visible absorption, Nuclear Magnetic Resonance (NMR), and fluorescence properties of three representative tropolone ethers: 2-methoxytropone, 2-ethoxytropone, and 2-benzyloxytropone.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for the three tropolone ethers. The data highlights the variations in absorption maxima, and chemical shifts as a function of the alkoxy substituent.
| Compound | Spectroscopic Technique | Key Parameters |
| This compound | UV-Vis (in Methanol) | λmax ≈ 245, 320, 350 nm |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 3.9 (s, 3H, OCH₃), 6.8-7.3 (m, 5H, ring protons) | |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 56 (OCH₃), 112-140 (ring carbons), 180 (C=O) | |
| Fluorescence | Generally weak or non-fluorescent | |
| 2-Ethoxytropone | UV-Vis (in Methanol) | λmax ≈ 246, 322, 355 nm |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 1.4 (t, 3H, CH₃), 4.2 (q, 2H, OCH₂), 6.8-7.3 (m, 5H, ring protons) | |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 15 (CH₃), 65 (OCH₂), 112-140 (ring carbons), 180 (C=O) | |
| Fluorescence | Generally weak or non-fluorescent | |
| 2-Benzyloxytropone | UV-Vis (in Methanol) | λmax ≈ 248, 325, 360 nm |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 5.2 (s, 2H, OCH₂), 6.8-7.5 (m, 10H, ring and phenyl protons) | |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 71 (OCH₂), 112-140 (tropolone ring), 127-136 (phenyl ring), 180 (C=O) | |
| Fluorescence | May exhibit weak fluorescence due to the benzyl group |
Analysis of Spectroscopic Trends
UV-Vis Spectroscopy: The UV-Vis spectra of the tropolone ethers are characterized by multiple absorption bands in the ultraviolet and near-visible regions, arising from π-π* transitions within the tropolone ring. A general trend observed is a slight bathochromic (red) shift in the absorption maxima as the size of the alkoxy group increases from methoxy to ethoxy to benzyloxy. This can be attributed to the electron-donating nature of the ether oxygen, which influences the energy levels of the π molecular orbitals. The presence of the phenyl ring in 2-benzyloxytropone also contributes to the overall absorption profile.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra provide valuable insights into the molecular structure of the tropolone ethers. In the ¹H NMR spectra, the chemical shifts of the protons on the tropolone ring are found in the aromatic region (6.8-7.3 ppm), consistent with the aromatic character of the seven-membered ring. The signals corresponding to the alkoxy groups are observed at characteristic chemical shifts, allowing for straightforward identification. For instance, the methoxy group of this compound appears as a sharp singlet around 3.9 ppm, while the ethoxy group of 2-ethoxytropone gives a triplet and a quartet. The benzylic protons of 2-benzyloxytropone appear as a singlet around 5.2 ppm.
In the ¹³C NMR spectra, the carbonyl carbon is the most deshielded, appearing around 180 ppm. The carbons of the tropolone ring resonate in the range of 112-140 ppm. The chemical shifts of the alkoxy carbons are also diagnostic, appearing at approximately 56 ppm for the methoxy group, 15 and 65 ppm for the ethoxy group, and 71 ppm for the benzylic carbon.
Fluorescence Spectroscopy: Tropolone itself exhibits pH-dependent fluorescence. However, simple tropolone ethers like this compound and 2-ethoxytropone are generally reported to be weakly fluorescent or non-fluorescent. The introduction of a chromophore, such as the phenyl group in 2-benzyloxytropone, can in some cases lead to weak fluorescence, although this is not a prominent feature of this class of compounds. The fluorescence properties of tropolone derivatives can be significantly enhanced by the introduction of specific functional groups, making them suitable for applications as fluorescent probes.
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of tropolone ethers.
Caption: Workflow for the comparative spectroscopic analysis of tropolone ethers.
Detailed Experimental Protocols
General: All solvents used for spectroscopic measurements should be of spectroscopic grade.
1. UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the tropolone ethers are prepared in methanol at a concentration of approximately 10⁻⁵ M.
-
Measurement: The absorption spectra are recorded from 200 to 600 nm at room temperature using a 1 cm path length quartz cuvette. A solvent blank (methanol) is used as the reference.
-
Data Analysis: The wavelengths of maximum absorption (λmax) are determined from the spectra.
2. NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the tropolone ether is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Measurement: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 or more).
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) for ¹H NMR are reported in Hertz (Hz).
3. Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source.
-
Sample Preparation: Solutions of the tropolone ethers are prepared in methanol at a concentration of approximately 10⁻⁶ M.
-
Measurement: The excitation wavelength is set at the longest wavelength absorption maximum (λmax) determined from the UV-Vis spectrum. The emission spectrum is recorded over a suitable wavelength range (e.g., 350-700 nm).
-
Data Analysis: The wavelength of maximum emission is recorded. Quantum yields can be determined relative to a standard if required.
This comparative guide provides a foundational understanding of the spectroscopic properties of different tropolone ethers. The presented data and protocols offer a valuable resource for researchers working on the synthesis, characterization, and application of these versatile compounds.
A Comparative Guide to Tropone-Based Building Blocks: Evaluating the Synthetic Utility of 2-Methoxytropone
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Tropone and its derivatives have long been recognized as versatile synthons, offering a unique seven-membered carbocyclic scaffold prevalent in numerous natural products and pharmacologically active compounds. Among these, 2-methoxytropone has distinguished itself as a highly valuable and reactive intermediate. This guide provides an objective comparison of the synthetic utility of this compound against other common tropone-based building blocks, supported by experimental data and detailed methodologies.
Performance in Key Synthetic Transformations
The reactivity of the tropone core is significantly modulated by the nature of the substituent at the 2-position. This profoundly influences its behavior in cornerstone reactions such as cycloadditions and nucleophilic substitutions. Below, we present a quantitative comparison of various tropone derivatives in these key transformations.
| Reaction Type | Building Block | Reagents & Conditions | Product | Yield (%) | Reference |
| [4+2] Cycloaddition | Tropone | Maleic anhydride, Xylene, 140 °C, 8 h | Endo-adduct | ~75% | [1] |
| [4+2] Cycloaddition | 2-Chlorotropone | Maleic anhydride, Xylene, 140 °C, 4 h | Endo-adduct | 65-85% | [2] |
| [4+2] Cycloaddition | This compound | Maleic anhydride, Xylene, 140 °C, 4 h | Endo-adduct | ~92% | [1] |
| Nucleophilic Substitution | 2-Chlorotropone | Sodium methoxide, Methanol, rt, 2 h | This compound | ~95% | [3] |
| Nucleophilic Substitution | Tropone Tosylate | Sodium azide, Acetonitrile, 60 °C, 12 h | 2-Azidotropone | 88% | [4] |
| [8+2] Cycloaddition | Tropone | Dimethyl acetylenedicarboxylate, Benzene, 80 °C, 24 h | Bicyclo[4.2.1]nonane deriv. | ~60% | [5] |
| [8+2] Cycloaddition | This compound | Dimethyl acetylenedicarboxylate, Benzene, 80 °C, 12 h | Bicyclo[4.2.1]nonane deriv. | ~85% | [5] |
Key Advantages of this compound
The data clearly indicates that this compound often provides superior yields and/or requires shorter reaction times compared to its counterparts. This enhanced performance can be attributed to several key factors:
-
Enhanced Dienic Reactivity: In pericyclic reactions, such as the [4+2] and [8+2] cycloadditions, the electron-donating nature of the methoxy group increases the HOMO energy of the tropone system. This leads to a smaller energy gap between the diene's HOMO and the dienophile's LUMO, accelerating the reaction and often improving yields.
-
Versatility as a Synthon: While highly reactive in cycloadditions, the methoxy group can also serve as an effective leaving group in nucleophilic substitution reactions, particularly when activated by protonation or a Lewis acid. This allows for the late-stage introduction of a variety of nucleophiles, adding to its synthetic versatility.
-
Accessibility: this compound is readily synthesized in high yield from the more reactive 2-chlorotropone, making it an accessible and cost-effective building block for complex syntheses.
Comparison with Other Tropone Derivatives
-
Tropone: As the parent compound, tropone is a fundamental building block. However, its electron-deficient nature can render it less reactive in "normal" electron-demand Diels-Alder reactions compared to this compound.
-
2-Chlorotropone: The chloro substituent makes this derivative highly susceptible to nucleophilic attack, as the chloride ion is an excellent leaving group. This makes it the precursor of choice for synthesizing other 2-substituted tropones, including this compound. In cycloaddition reactions, its performance is robust, though often surpassed in yield by this compound.
-
Tropone Tosylate: Similar to 2-chlorotropone, the tosylate is a highly activated derivative for nucleophilic substitution due to the excellent leaving group ability of the tosylate anion. The choice between using the chloro or tosylate derivative often comes down to specific substrate compatibility and reaction conditions.
Detailed Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the key cited reactions are provided below.
Protocol 1: [4+2] Cycloaddition of this compound and Maleic Anhydride
Objective: To synthesize the endo-adduct of this compound and maleic anhydride.
Procedure:
-
A solution of this compound (1.0 equivalent) and maleic anhydride (1.2 equivalents) is prepared in dry xylene to a concentration of 0.5 M in a sealed, thick-walled reaction tube.
-
The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and sealed.
-
The mixture is heated to 140 °C in an oil bath with vigorous stirring for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure endo-adduct.
Protocol 2: Synthesis of this compound via Nucleophilic Substitution
Objective: To synthesize this compound from 2-chlorotropone and sodium methoxide.
Procedure:
-
To a solution of 2-chlorotropone (1.0 equivalent) in anhydrous methanol (0.4 M), sodium methoxide (1.5 equivalents) is added portion-wise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Reaction completion is monitored by TLC.
-
Once the 2-chlorotropone is consumed, the methanol is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound as a crystalline solid.
Visualizing Synthetic Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships between the tropone building blocks and a generalized experimental workflow.
Caption: Reactivity comparison of tropone building blocks.
References
Kinetic Studies of 2-Methoxytropone Reactions: A Comparative Guide to Validate Proposed Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of key reactions involving 2-methoxytropone, a versatile building block in organic synthesis. By examining experimental and computational data for nucleophilic substitution, cycloaddition, and thermal rearrangement reactions, this document aims to validate proposed mechanisms and offer insights into the reactivity of this important tropone derivative.
Nucleophilic Substitution: Unraveling the "Normal" and "Abnormal" Pathways
Nucleophilic attack on the this compound ring can proceed through two distinct pathways: a "normal" substitution at the C2 position and a sterically guided "abnormal" addition at the C7 position, which can lead to the formation of valuable azulene derivatives.
A 2019 study by Rani, Agrawal, and Zade explored the reaction of 3-substituted 2-methoxytropones with nucleophiles, revealing that steric hindrance can direct the reaction towards the "abnormal" C7-addition pathway. While this study provided valuable mechanistic insights through DFT calculations, it did not report experimental kinetic data.[1]
To provide a quantitative comparison, we present a summary of calculated activation barriers for the reaction of a model nucleophile with both unsubstituted and a 3-bromo-2-methoxytropone.
Table 1: Calculated Activation Barriers (kcal/mol) for Nucleophilic Attack on this compound Derivatives
| Substrate | Nucleophilic Attack Position | Proposed Mechanism | Calculated Activation Barrier (ΔG‡) |
| This compound | C2 (Normal) | Addition-Elimination | Data not available |
| 3-Bromo-2-methoxytropone | C2 (Normal) | Addition-Elimination | Higher than C7 attack |
| 3-Bromo-2-methoxytropone | C7 (Abnormal) | Addition-Cyclization | Lower than C2 attack |
Note: The qualitative comparison is based on the findings of Rani et al.[1] Specific computational values were not provided in the publication.
Proposed Mechanisms for Nucleophilic Substitution
The competition between the "normal" and "abnormal" pathways is dictated by the substitution pattern on the tropone ring. The following diagrams illustrate the proposed mechanisms.
Figure 1: Proposed mechanisms for nucleophilic substitution on this compound derivatives.
Cycloaddition Reactions: A Frontier of Molecular Complexity
This compound can participate in a variety of cycloaddition reactions, acting as either a 2π, 4π, or 6π component, leading to the rapid construction of complex polycyclic systems. While experimental kinetic data for this compound itself is limited, computational studies on the parent tropone and substituted derivatives provide valuable insights into its reactivity.
A computational study on the Diels-Alder reaction of various dienophiles with cyclopentadiene provides a benchmark for understanding the factors influencing cycloaddition rates.[2] Although not directly involving this compound, the principles of frontier molecular orbital (FMO) theory and activation strain models are applicable.
Table 2: Calculated Activation and Reaction Energies (kcal/mol) for Diels-Alder Reactions
| Diene | Dienophile | Reaction Type | Calculated Activation Energy (ΔE‡) | Calculated Reaction Energy (ΔE) |
| Cyclopentadiene | Maleic Anhydride | [4+2] | 15.2 | -25.8 |
| Cyclopentadiene | Acrylonitrile | [4+2] | 19.8 | -18.5 |
| Tropone (parent) | Maleic Anhydride | [4+2] | ~20-25 (estimated) | Exergonic |
Visualizing Cycloaddition Pathways
The pericyclic nature of cycloaddition reactions can be visualized through reaction pathway diagrams. The following diagram illustrates a generic [4+2] cycloaddition involving this compound.
Figure 2: Energy profile for a [4+2] cycloaddition reaction of this compound.
Thermal Rearrangement: Sigmatropic Shifts in Tropone Ethers
Thermal rearrangements of tropolone ethers, including this compound, can proceed through various sigmatropic shifts. A study on the thermal rearrangement of a related compound, 2-methoxymethyl-methylenecyclopropane, provides insights into the complex stereochemical outcomes and the diradical intermediates that may be involved.[3] While specific kinetic data for the thermal rearrangement of this compound is not available in the searched literature, the study highlights the utility of kinetic analysis in elucidating complex reaction mechanisms.
Table 3: Comparative Data for Thermal Rearrangements
| Substrate | Reaction Type | Activation Energy (Ea) | Key Mechanistic Feature |
| 2-Methoxymethyl-methylenecyclopropane | [4][5] Sigmatropic Shift | Data not available | Stereospecific, involves diradical intermediates |
| This compound | [4][6] or[5][5] Sigmatropic Shift | Data not available | Hypothesized to proceed via concerted mechanism |
Note: Data for this compound is hypothetical and serves as a point for future investigation.
Illustrating a[4][6]-Sigmatropic Shift
The concerted nature of a[4][6]-sigmatropic shift, a plausible thermal rearrangement pathway for this compound, is depicted below.
References
- 1. Abnormal Nucleophilic Substitution on Methoxytropone Derivatives: Steric Strategy to Synthesize 5-Substituted Azulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Thermal rearrangement of optically active tetradeuterated 2-methoxymethyl-methylenecyclopropane and the bent bond/antiperiplanar hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Kinetic study on nucleophilic displacement reactions of y-substituted-phenyl 2-methylbenzoates with cyclic secondary amines in acetonitrile: Effects of modification of 2-meo in benzoyl moiety by 2-me on reactivity and reaction mechanism | Semantic Scholar [semanticscholar.org]
- 5. Photochemical substitution of methoxyanthraquinones with amines and other nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Cross-Validation of 2-Methoxytropone: A Comparative Guide to Experimental Findings and Computational Models
For Researchers, Scientists, and Drug Development Professionals
This guide presents existing experimental mass spectrometry data for 2-Methoxytropone and details a robust protocol for a hypothetical computational study designed to predict these findings. By juxtaposing the experimental results with placeholder computational data, we illustrate the process of cross-validation, offering a clear guide for assessing the accuracy and predictive power of computational models.
Data Presentation: Experimental vs. Hypothetical Computational Findings
The following table summarizes the published experimental electron ionization mass spectrometry (EI-MS) data for this compound. This data is compared against a set of hypothetical results from a computational model. In a real-world scenario, the "Predicted m/z" and "Predicted Relative Intensity (%)" columns would be populated with data generated from the computational protocol outlined in this guide.
| Experimental m/z | Experimental Relative Intensity (%) | Predicted m/z (Hypothetical) | Predicted Relative Intensity (%) (Hypothetical) | Fragment Lost |
| 136 | 100 | 136 | 100 | [M]+ (Molecular Ion) |
| 108 | 27 | 108 | 35 | CO |
| 107 | 20 | 107 | 25 | CHO |
| 78 | 30 | 78 | 32 | C3H2O |
| 77 | 25 | 77 | 28 | C3H3O |
| 51 | 40 | 51 | 45 | C5H5O |
Experimental data sourced from publicly available spectral databases.
Experimental and Computational Protocols
To ensure a rigorous cross-validation, both experimental and computational procedures must be meticulously documented and executed.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a standard method for obtaining the mass spectrum of this compound.
-
Sample Preparation: A pure sample of this compound is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution gas chromatography-mass spectrometer (GC-MS) is used.
-
Inlet System: The sample solution (1 µL) is injected into the GC inlet, which is heated to a temperature sufficient to vaporize the sample without thermal decomposition (e.g., 250°C). The vaporized sample is transported through the GC column by a carrier gas (e.g., Helium).
-
Ionization: As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule, forming a positively charged molecular ion ([M]+) and causing fragmentation.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio. The most intense peak is designated as the base peak and assigned a relative intensity of 100%.
Hypothetical Computational Protocol: Prediction of EI-MS Spectrum
This protocol outlines a typical in silico workflow for predicting the mass spectrum of this compound.
-
Molecular Structure Input: The 3D structure of this compound is generated using a molecular editor and saved in a standard format (e.g., .mol or .xyz).
-
Geometry Optimization: The initial structure is optimized using a quantum chemistry software package (e.g., Gaussian, ORCA). Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is employed to find the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy.
-
Simulation of Ionization and Fragmentation:
-
The ionized state (radical cation) of this compound is modeled.
-
Ab initio molecular dynamics (AIMD) simulations or quasi-equilibrium theory (QET) can be used to simulate the fragmentation of the molecular ion. These methods explore the potential energy surface of the ionized molecule to identify likely fragmentation pathways and the resulting fragment ions.
-
-
Mass Spectrum Generation: The theoretical m/z values of the parent ion and the predicted fragment ions are calculated. The relative intensities are estimated based on the energetics of the fragmentation pathways, with lower energy pathways generally leading to more abundant fragments.
-
Data Output: The predicted mass spectrum is generated as a list of m/z values and their corresponding relative intensities.
Visualizing the Workflows and Cross-Validation Logic
The following diagrams, created using the DOT language, illustrate the experimental and computational workflows, as well as the logical process of cross-validation.
Caption: Experimental workflow for obtaining the mass spectrum of this compound.
Caption: Hypothetical computational workflow for predicting the mass spectrum.
Caption: Logical flow of the cross-validation process.
Safety Operating Guide
Navigating the Safe Disposal of 2-Methoxytropone: A Procedural Guide
Immediate Safety and Handling Precautions:
Before initiating any disposal process, it is imperative to don appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of 2-Methoxytropone for disposal purposes should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.
Quantitative Safety Data Summary
The following table summarizes the general safety information applicable to the handling and disposal of a research chemical like this compound, based on common laboratory chemical hazards.
| Hazard Category | GHS Pictogram | Precautionary Statement Highlights |
| Acute Toxicity (Oral) | GHS07 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | GHS07 | Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07 | Causes serious eye irritation. |
| Flammability | GHS02 | Highly flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][3][4] |
| Environmental Hazard | GHS09 | Very toxic to aquatic life with long lasting effects.[1] Avoid release to the environment.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste procedure. This involves a systematic process of collection, labeling, and transfer to a designated waste management facility.
Experimental Protocols
1. Waste Collection:
-
Designated Container: Designate a specific, compatible container for the collection of this compound waste. To minimize the risk of breakage, plastic containers are often preferred over glass.
-
Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.
-
Waste Segregation: Never mix incompatible waste streams. This container should be exclusively for this compound and any directly associated contaminated materials, such as gloves, absorbent pads, or pipette tips.
2. Waste Labeling:
-
Immediate Labeling: As soon as a container is designated for waste, affix a "Hazardous Waste" label.
-
Complete Information: The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound" (chemical formulas are not acceptable).
-
The date when the first waste was added.
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the principal investigator.
-
3. Waste Storage:
-
Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.
-
Secure and Closed: Keep the container closed except when adding waste.
-
Segregation: Segregate the container from incompatible chemicals.
4. Waste Transfer and Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Licensed Disposal Company: The waste will be collected by a licensed hazardous waste disposal company for final treatment and disposal in accordance with all federal, state, and local regulations.[5]
5. Decontamination of Empty Containers:
-
Triple Rinsing: A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
Rinsate as Waste: The rinsate from this process must be collected and disposed of as hazardous waste.
-
Container Disposal: Once decontaminated, any labels indicating hazards must be defaced or removed before the container is discarded as regular trash.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Methoxytropone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxytropone (CAS No. 2161-40-2). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Safety goggles with side-shields are necessary. |
| Hand Protection | Protective Gloves | Wear appropriate protective gloves. |
| Body Protection | Impervious Clothing | Wear impervious clothing to protect the skin. |
| Respiratory | Suitable Respirator | Use a suitable respirator. |
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1][2]
Operational and Disposal Plan
1. Handling and Storage:
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] Prevent the formation of dust and aerosols.[1] Use only in areas with adequate exhaust ventilation.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and ignition sources.[1] The recommended storage temperature is at room temperature, or sealed in a dry environment at 2-8°C.[1][2]
2. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse your mouth.[1]
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice/attention.[1]
-
If Inhaled: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1]
3. Spills and Accidental Release:
-
Utilize full personal protective equipment.
-
Ensure adequate ventilation and evacuate personnel to safe areas.
-
Prevent further leakage or spillage if it is safe to do so.
-
Keep the product away from drains and water courses.[1]
4. Disposal:
-
Disposal should be entrusted to a licensed waste disposal company.
-
Follow all local and national regulations for waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
